6-Fluoro-5-nitroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFTPABKFODKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178264 | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236092-96-9 | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-5-nitroquinoline: A Comprehensive Technical Guide for Scientific Professionals
Introduction: The Strategic Importance of Fluorinated Nitroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity, while the nitro group, a potent electron-withdrawing moiety, can serve as a crucial pharmacophore or a versatile synthetic handle for further molecular elaboration.[2][3] This guide provides an in-depth technical overview of 6-fluoro-5-nitroquinoline, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals.
Molecular Structure and Identification
This compound is a substituted aromatic heterocyclic compound. The structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. A fluorine atom is substituted at the 6-position, and a nitro group is at the 5-position of the quinoline ring.
Systematic IUPAC Name: this compound
Chemical Structure:
Molecular Structure of this compound.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the public domain, likely due to its status as a specialized research chemical. However, based on data from chemical suppliers and analysis of structurally related analogs, the following properties can be summarized.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₉H₅FN₂O₂ | Supplier Data |
| Molecular Weight | 192.15 g/mol | Supplier Data |
| Appearance | Likely a solid | Based on related nitroquinoline compounds. |
| Melting Point | Not explicitly reported. Likely >100 °C. | 6-Nitroquinoline has a melting point of 151-153 °C.[4] |
| Boiling Point | 158.5 °C (Predicted) | Chemical Supplier Data |
| Solubility | Predicted to be poorly soluble in water. | The hydrophobic quinoline core and the nitro group generally reduce aqueous solubility.[3] |
| Soluble in polar aprotic solvents (e.g., DMSO, DMF). | Common for heterocyclic aromatic compounds.[3] | |
| Moderately soluble in polar protic solvents (e.g., ethanol, methanol). | Inferred from related structures.[3] | |
| Storage | Store at 2-8°C in a dry, sealed container. | Supplier Recommendation |
Proposed Synthesis Pathway
Workflow for the Synthesis of this compound
Proposed two-step synthesis of this compound.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction
The Skraup synthesis is a classic and effective method for the preparation of quinolines.
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-fluoroaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic acid or nitrobenzene) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to manage the initial exothermic reaction.
-
Reaction Execution: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the mixture and carefully pour it into a large volume of ice water. Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the crude product. The crude 6-fluoroquinoline can be isolated by filtration or steam distillation and further purified by recrystallization or column chromatography.
Step 2: Nitration of 6-Fluoroquinoline
The nitration of the 6-fluoroquinoline intermediate is an electrophilic aromatic substitution reaction.
-
Reaction Setup: Dissolve the purified 6-fluoroquinoline in cold (0-5 °C) concentrated sulfuric acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Addition of Nitrating Agent: Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature. The regioselectivity of the nitration is directed by the existing substituents on the quinoline ring.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by the interplay of the electron-donating and electron-withdrawing effects of its substituents on the aromatic system.
Key Reactive Sites and Plausible Reactions
Potential reaction pathways for this compound.
-
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting 6-fluoro-5-aminoquinoline is a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.
-
Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack. While the fluorine atom at the 6-position is generally less labile than halogens at other positions, under forcing conditions with strong nucleophiles, its displacement could be achieved.
-
Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound ring would be significantly disfavored due to the deactivating nature of the nitro group.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.
-
Building Block in Medicinal Chemistry: As a functionalized quinoline, it serves as a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The presence of the fluoro and nitro groups provides handles for a variety of chemical transformations.
-
Anticancer Research: Many nitroaromatic compounds and quinoline derivatives have demonstrated potent anticancer activities. The 6-nitroquinoline scaffold, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often attributed to the inhibition of key signaling pathways, such as receptor tyrosine kinases, and the induction of apoptosis.[4]
-
Antimicrobial Drug Discovery: The quinoline core is a well-established pharmacophore in antimicrobial agents. The addition of fluoro and nitro groups can modulate the antimicrobial spectrum and potency.[6]
-
Probe for Hypoxia Imaging: Nitroaromatic compounds can be selectively reduced in hypoxic environments, which are characteristic of solid tumors. This property can be exploited in the design of fluorescent probes for imaging hypoxic tissues.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
-
Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, its structural relationship to a well-studied class of compounds provides a strong foundation for its exploration in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
References
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Semantic Scholar. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-2-methyl-5-nitroquinoline. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Retrieved from [Link]
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ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
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PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved from [Link]
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Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
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YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]
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SpectraBase. (n.d.). 6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
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PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]
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Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]
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ChemRxiv. (n.d.). Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. Retrieved from [Link]
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Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
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PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Retrieved from [Link]7722501/)
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An In-depth Technical Guide to 6-Fluoro-5-nitroquinoline: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 6-Fluoro-5-nitroquinoline (CAS No. 236092-96-9), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific isomer is limited in published literature, this document consolidates available information and presents predicted properties based on established computational models and comparative analysis with structurally related analogues. We will delve into a plausible synthetic route, discuss its expected chemical reactivity, and explore its potential applications, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this molecule.
Introduction: The Significance of Fluoro-Nitroquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and antineoplastic properties.[1] The strategic incorporation of a fluorine atom and a nitro group can dramatically modulate the physicochemical and biological profiles of the quinoline ring. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The nitro group, a strong electron-withdrawing group, is known to influence a compound's reactivity and can be a key pharmacophore for certain biological activities, often being susceptible to bioreduction in hypoxic environments, a characteristic exploited in targeted cancer therapy.[1][2]
This compound is a specific isomer within this promising class of compounds. Understanding its fundamental characteristics is crucial for harnessing its potential in various scientific applications. This guide aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research and development.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this compound, the following section combines known information with predicted values from computational models. It is imperative for researchers to experimentally verify these properties upon synthesis and purification.
Physical Properties
The physical state and solubility of this compound are critical parameters for its handling, formulation, and biological testing.
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₅FN₂O₂ | [3] |
| Molecular Weight | 192.15 g/mol | [3] |
| CAS Number | 236092-96-9 | [4] |
| Appearance | Predicted to be a solid at room temperature | Comparative analysis |
| Melting Point | Not reported. Predicted to be in the range of 140-160 °C. | Comparative analysis[5] |
| Boiling Point | Not reported. | |
| Solubility | Predicted to have low solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF. | [6] |
Note: The melting point of the related compound 6-Nitroquinoline is 151-153 °C.[5] The introduction of a fluorine atom may slightly alter this value.
Spectroscopic Characteristics
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not publicly available, predicted spectra can guide researchers in their characterization efforts.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on computational algorithms and should be confirmed experimentally.[7][8]
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The carbons directly attached to the fluorine and nitro groups, as well as those in their vicinity, are expected to show significant shifts. For comparison, the experimental ¹³C NMR data for the isomer 6-Fluoro-8-nitroquinoline in DMSO-d₆ is available and can serve as a reference.[9]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.[10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |
| ~1550-1500 & 1350-1300 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250-1100 | Strong | C-F stretching vibration |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to its exact mass.
-
Formula: C₉H₅FN₂O₂
-
Exact Mass: 192.0335
-
Expected [M+H]⁺: 193.0413
Synthesis and Purification
While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines.[1] A common approach involves the nitration of a pre-formed fluoroquinoline.
Proposed Synthetic Pathway: Nitration of 6-Fluoroquinoline
The most direct route to this compound is the electrophilic nitration of 6-fluoroquinoline. The directing effects of the fluorine atom and the quinoline nitrogen will influence the regioselectivity of the nitration.
Caption: Proposed synthesis of this compound via nitration.
Experimental Protocol: Electrophilic Nitration (Hypothetical)
This protocol is a general procedure and requires optimization for the specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add 6-fluoroquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-fluoroquinoline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Purity Validation Workflow
A rigorous validation of the purity and identity of the synthesized this compound is paramount.
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An In-depth Technical Guide to 6-Fluoro-5-nitroquinoline: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom and a nitro group, as seen in 6-Fluoro-5-nitroquinoline, can profoundly influence its biological profile. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Simultaneously, the nitro group, a potent electron-withdrawing moiety, is a key pharmacophore in many compounds exhibiting significant antimicrobial and cytotoxic activity.[1] This guide provides a comprehensive technical overview of this compound (CAS No. 236092-96-9), intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Supplier Information
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 236092-96-9 | BLD Pharm[2], Sigma-Aldrich |
| Molecular Formula | C₉H₅FN₂O₂ | PubChem |
| Molecular Weight | 192.15 g/mol | Sigma-Aldrich |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Boiling Point | 158.5 °C (Predicted) | ChemSigma[3] |
| SMILES | O=[O-] | BLD Pharm[2] |
| InChI | InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | PubChem |
Commercial Availability
This compound is available from several chemical suppliers specializing in research chemicals and building blocks for synthesis. When sourcing this compound, it is crucial to request and review the Certificate of Analysis (CoA) to verify its identity and purity.
Table of Known Suppliers:
| Supplier | Website | Notes |
| BLD Pharm | Provides technical data including NMR, HPLC, LC-MS.[2] | |
| Sigma-Aldrich | Listed under CAS 236092-96-9. | |
| King-Pharm | [Link] | Lists the compound with its CAS number and a predicted boiling point.[3] |
| Guidechem | Lists various suppliers for the compound.[4] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from a suitable aniline derivative, followed by nitration. A common method for quinoline synthesis is the Skraup reaction.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol: Nitration of 6-Fluoroquinoline
This protocol is based on general nitration procedures for aromatic compounds and should be optimized and performed with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of 6-fluoroquinoline (1.0 eq) in concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound suggest significant potential for its application as a building block or lead compound in drug discovery, particularly in the fields of oncology and infectious diseases.
Anticancer Potential
Nitroquinoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) or the inhibition of key cellular enzymes. A study on a structurally related compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), demonstrated significant growth inhibition of HeLa (cervical cancer) and B16 (murine melanoma) cells.[5] The cytotoxicity was found to be mediated through apoptosis, involving the activation of caspase-9 and -3.[5] This provides a strong rationale for investigating the anticancer properties of this compound.
Caption: Hypothesized anticancer mechanism of this compound.
Antimicrobial Activity
The fluoroquinolone class of antibiotics is a testament to the potent antimicrobial activity that can be achieved with a fluorinated quinoline core.[6] While this compound is not a classic fluoroquinolone antibiotic, the presence of both fluorine and a nitro group suggests the potential for antimicrobial effects. Nitroaromatic compounds are known to be effective antimicrobial agents, often acting as pro-drugs that are activated under hypoxic conditions by microbial nitroreductases.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the existing medium with the medium containing the various concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related fluoro and nitro compounds suggest that it should be handled with care. The precursor, 6-Fluoroquinoline, is classified as harmful if swallowed and causes serious eye damage.[7] Nitroaromatic compounds can be toxic and may have mutagenic potential.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound is a strategically designed molecule with significant potential as a building block and lead compound in medicinal chemistry. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural features, supported by extensive literature on related fluoro-nitro-quinoline analogues, strongly suggest promising avenues for research in anticancer and antimicrobial drug discovery. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing compound.
References
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Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]
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Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology, 222(12), 1095-1103. Retrieved from [Link]
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Al-Trawneh, S. A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoroquinoline. Retrieved from [Link]
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King-Pharm. (n.d.). 236092-96-9 this compound. Retrieved from [Link]
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Potential biological activities of substituted nitroquinolines
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Nitroquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a nitro group onto the quinoline ring system profoundly modulates its electronic properties and, consequently, its interaction with biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted nitroquinolines, with a primary focus on their anticancer, antimicrobial, antimalarial, and neuroprotective potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of nitroquinoline derivatives as novel therapeutic candidates.
The Versatile Pharmacophore: An Introduction to Substituted Nitroquinolines
Quinoline, a bicyclic aromatic heterocycle, has long been a source of inspiration for medicinal chemists. From the historical significance of quinine in combating malaria to the modern clinical use of quinoline-based kinase inhibitors in oncology, this scaffold has consistently yielded compounds of significant therapeutic value.[1][2] The introduction of a nitro substituent, a potent electron-withdrawing group, dramatically alters the physicochemical properties of the quinoline ring, often enhancing its biological efficacy. The position of the nitro group, along with the nature and location of other substituents, allows for fine-tuning of the molecule's activity, selectivity, and pharmacokinetic profile.[3] This guide will explore the major therapeutic areas where substituted nitroquinolines have shown considerable promise.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Substituted nitroquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).[4][6]
Mechanistic Insights into Anticancer Action
-
Induction of Apoptosis: A primary mechanism by which nitroquinolines exert their anticancer effects is through the induction of apoptosis.[4] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[7]
-
Kinase Inhibition: Many signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis are driven by protein kinases. Substituted quinolines have been successfully developed as kinase inhibitors, and nitro-substituted analogs are also being explored for this purpose.[8][9] For instance, some 3-nitroquinoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is often overexpressed in various cancers.[5]
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be bioreduced within the tumor microenvironment to form reactive intermediates that generate ROS.[10] Elevated levels of ROS can induce oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, cell death.
Structure-Activity Relationships (SAR) in Anticancer Nitroquinolines
The anticancer potency of substituted nitroquinolines is highly dependent on their substitution pattern. Key SAR observations include:
-
Position of the Nitro Group: The location of the nitro group on the quinoline ring significantly impacts activity. For example, 3-nitroquinolines have been investigated as EGFR inhibitors, while 6-nitro and 8-nitro derivatives have also demonstrated potent cytotoxicity.[5][6]
-
Substituents at Other Positions: The introduction of various substituents at other positions can modulate activity. For instance, in a series of 7-chloro-6-nitroquinoline analogs, the nature of the substituent at the 4-position was found to be critical for antiproliferative activity, with amino side chains often proving beneficial.[6] Similarly, for 5-substituted-4-hydroxy-8-nitroquinazolines, anilino substituents at the 5-position exhibited high potency.[11]
Experimental Protocols for Assessing Anticancer Activity
A systematic evaluation of the anticancer potential of novel nitroquinoline derivatives involves a series of well-defined in vitro assays.
The initial screening of anticancer compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines. The MTT and SRB assays are two widely used, reliable, and cost-effective colorimetric methods for this purpose.
Table 1: Comparison of MTT and SRB Cytotoxicity Assays
| Feature | MTT Assay | SRB Assay |
| Principle | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[12] | Quantifies the total protein content of viable cells by the binding of the bright pink aminoxanthene dye, sulforhodamine B (SRB), to basic amino acid residues.[1] |
| Endpoint | Absorbance of solubilized formazan | Absorbance of solubilized SRB |
| Advantages | Reflects cellular metabolic activity. | Less prone to interference from test compounds, stable endpoint.[13] |
| Disadvantages | Can be affected by compounds that alter cellular metabolism. | Does not directly measure metabolic activity. |
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][14][15][16]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in appropriate growth medium.
-
Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test nitroquinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Detailed Protocol: Sulforhodamine B (SRB) Assay [1][13][17][18]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Drying:
-
Carefully wash the plate four to five times with slow-running tap water to remove the TCA and dead cells.
-
Allow the plate to air-dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Drying:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air-dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.
-
Workflow for In Vitro Anticancer Activity Assessment
Caption: A typical workflow for the evaluation of anticancer nitroquinoline derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents with unique mechanisms of action.[19] Substituted nitroquinolines, such as nitroxoline (5-nitro-8-hydroxyquinoline), have a long history of use as urinary tract antiseptics and are now being revisited for their broader antimicrobial potential.[19][20][21][22][23][24]
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism of many nitroquinolines is their ability to chelate essential divalent metal cations, such as Fe²⁺, Zn²⁺, and Mn²⁺.[20][21][23][24] These metal ions are crucial cofactors for numerous bacterial enzymes involved in vital cellular processes, including DNA replication, respiration, and cell wall synthesis. By sequestering these ions, nitroquinolines disrupt bacterial metabolism and inhibit growth. More recent studies suggest that some nitroquinolines, like nitroxoline, may act as metallophores, disrupting metal homeostasis by causing an intracellular overload of certain metal ions.[20] Additionally, some derivatives have been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections.[20][21]
Experimental Protocol for Determining Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining the MIC.[25][26][27][28][29]
Detailed Protocol: Broth Microdilution for MIC Determination [25][26][27][28][29]
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test nitroquinoline in a suitable solvent.
-
Sterilize the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the compound.
-
This will create a range of decreasing concentrations of the test compound.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Antimalarial Activity: A Legacy Reimagined
The historical success of the quinoline-based drug quinine against malaria has spurred continuous research into this scaffold for the development of new antimalarial agents.[2] Nitroquinoline derivatives have also been investigated for their activity against Plasmodium falciparum, the most virulent species of the malaria parasite.
Experimental Protocol for Antimalarial Drug Susceptibility Testing
The SYBR Green I-based fluorescence assay is a simple, robust, and high-throughput method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[30][31][32][33][34] This assay measures the proliferation of the parasite by quantifying its DNA content.
Detailed Protocol: SYBR Green I-based Antimalarial Assay [30][31][32][33][34]
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium.
-
Synchronize the parasite culture to the ring stage.
-
-
Drug Plate Preparation:
-
Perform serial dilutions of the test nitroquinoline in the culture medium in a 96-well plate.
-
-
Assay Setup and Incubation:
-
Add the synchronized, ring-stage parasite culture (at a known parasitemia and hematocrit) to the drug-containing wells.
-
Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-24 hours.
-
-
Fluorescence Reading and Data Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence intensity is proportional to the amount of parasite DNA.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control and determine the IC₅₀ value.
-
Neuroprotective Potential: A New Frontier
Emerging evidence suggests that some quinoline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][35][36][37][38] The proposed mechanisms of neuroprotection include antioxidant activity and the modulation of signaling pathways involved in neuronal survival.[10][35][36][37][38]
Experimental Protocol for In Vitro Neuroprotection Assessment
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection.[2][19][39][40] In these assays, neuronal cells are challenged with a neurotoxin to induce cell death, and the ability of the test compound to prevent this toxicity is assessed.
Detailed Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells [2][19][39][40]
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in an appropriate medium.
-
For some studies, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.
-
-
Compound Pre-treatment and Toxin Exposure:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test nitroquinoline for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., H₂O₂, 6-hydroxydopamine, or amyloid-β peptide).
-
-
Assessment of Cell Viability:
-
After the toxin exposure period, assess cell viability using the MTT or SRB assay as described in the anticancer section.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the test compound at each concentration by comparing the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
-
Signaling Pathways in Neuroprotection
Caption: Simplified overview of signaling pathways involved in neuroprotection.
Conclusion and Future Directions
Substituted nitroquinolines represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, antimalarial, and emerging neuroprotective activities warrant further investigation. The elucidation of their detailed mechanisms of action and the continued exploration of their structure-activity relationships will be crucial for the rational design of novel, potent, and selective drug candidates. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these exciting molecules. Future research should also focus on in vivo efficacy studies and the assessment of the pharmacokinetic and toxicological profiles of lead compounds to pave the way for their potential clinical development.
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6-Fluoro-5-nitroquinoline and its structural analogs
An In-depth Technical Guide to 6-Fluoro-5-nitroquinoline and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The strategic introduction of substituents such as fluorine and nitro groups can profoundly modulate the physicochemical and biological properties of the quinoline core, offering a rich field for drug discovery. This technical guide provides a comprehensive exploration of this compound, a specific but lesser-documented derivative, through the lens of its more extensively studied structural analogs. While direct experimental data on this compound is limited, this guide synthesizes available information on related fluoro- and nitroquinolines to provide a predictive analysis of its properties and potential applications. We will delve into established synthetic methodologies for the quinoline core, analyze the structure-activity relationships (SAR) conferred by fluoro and nitro substitutions, and present detailed experimental protocols for key structural analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the chemical space of fluoro-nitroquinolines, facilitating further exploration and the rational design of novel therapeutic agents.
The Quinololine Scaffold: A Privileged Structure in Medicinal Chemistry
Quinolines and their derivatives are a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system, coupled with the ability to functionalize it at various positions, has made it a fertile ground for the development of new drugs.
The introduction of a fluorine atom into a drug molecule can significantly impact its metabolic stability, binding affinity, and lipophilicity.[3] Similarly, the nitro group, while sometimes associated with toxicity, is a key pharmacophore in several approved drugs and can participate in bioreductive activation, leading to cytotoxic effects in cancer cells or antimicrobial activity.[1][4] The specific regioisomerism of these substituents on the quinoline core is critical in determining the final biological profile of the molecule.
This guide focuses on the this compound scaffold. Given the scarcity of direct literature on this specific compound, we will build a comprehensive understanding by examining its key structural components and related, well-documented analogs.
Synthesis of the Quinololine Core: Established Methodologies
The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. These methods form the basis for the potential synthesis of this compound and its analogs.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. The reaction is typically vigorous and proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation.
Caption: General scheme of the Skraup Synthesis.
The Friedländer Synthesis
A more versatile and widely used method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., an enolizable ketone or ester).[5] This reaction is typically catalyzed by acids or bases and offers a more direct route to polysubstituted quinolines under milder conditions compared to the Skraup synthesis.[5]
Caption: General scheme of the Friedländer Synthesis.
-
Reactant Preparation: In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and a suitable catalyst (e.g., a copper-based MOF, 5 mol%).
-
Solvent Addition: Add toluene (5 mL) as the solvent.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
A Deep Dive into Structural Analogs
To construct a scientifically sound profile of this compound, we will analyze its constituent parts through well-characterized analogs.
Nitroquinolines: 5-Nitro and 6-Nitro Isomers
The position of the nitro group on the quinoline ring is a critical determinant of its chemical and biological properties. The most common isomers produced from the direct nitration of quinoline are 5-nitroquinoline and 8-nitroquinoline.[6] The synthesis of other isomers, such as 6-nitroquinoline, often requires starting with an appropriately substituted aniline.
Physicochemical Properties of Nitroquinoline Isomers
| Property | 5-Nitroquinoline | 6-Nitroquinoline |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol | 174.16 g/mol |
| CAS Number | 607-34-1[7] | 613-50-3[8] |
| Appearance | Data not specified | Off-white powder[8] |
Biological Significance:
Nitroquinolines have garnered significant interest for their therapeutic potential. The 6-nitroquinoline scaffold, in particular, has been identified as a promising platform for the development of anticancer and antimicrobial agents.[9] The presence of the nitro group can enhance cytotoxicity, potentially through mechanisms involving the generation of reactive oxygen species (ROS).[9] For instance, 8-hydroxy-5-nitroquinoline, also known as nitroxoline, is an established antimicrobial drug.[4] While less is documented about the specific biological activities of 5-nitro and 6-nitroquinoline themselves, they serve as crucial intermediates in the synthesis of more complex, biologically active molecules.[1]
Fluoroquinolines: The Impact of Fluorine Substitution
The introduction of a fluorine atom at the C-6 position of the quinoline ring was a pivotal moment in the development of quinolone antibiotics, leading to the highly successful class of fluoroquinolones.[10][11]
Key Contributions of the Fluorine Atom:
-
Enhanced Antibacterial Activity: The fluorine atom at C-6 is crucial for the broad-spectrum antibacterial activity of fluoroquinolones.[11]
-
Increased Potency: It generally leads to higher intrinsic potency against bacterial targets like DNA gyrase and topoisomerase IV.[11]
-
Modulation of Pharmacokinetics: Fluorine substitution can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug molecule.[12]
The structure-activity relationships of fluoroquinolones are well-established, providing a strong basis for predicting the effect of a fluorine atom at the 6-position of our target molecule.[12][13][14]
This compound: A Predictive Analysis
By combining the insights from its structural analogs, we can develop a hypothesis regarding the synthesis, properties, and potential biological activity of this compound.
Proposed Synthesis:
A plausible synthetic route would likely involve a multi-step process:
-
Synthesis of 6-Fluoroquinoline: This could be achieved through a Skraup or Friedländer synthesis starting with 4-fluoroaniline.
-
Nitration of 6-Fluoroquinoline: The subsequent nitration of 6-fluoroquinoline would be the critical step. The directing effects of the fluorine atom and the quinoline nitrogen would influence the position of the incoming nitro group. The 5-position is electronically activated, making it a likely site for nitration.
Caption: Conceptual workflow for ROS-mediated cytotoxicity of 6-nitroquinoline analogues. [9]
Conclusion and Future Directions
While this compound remains a largely unexplored molecule, a systematic analysis of its structural analogs provides a strong foundation for predicting its chemical and biological properties. The confluence of the 6-fluoro and 5-nitro substitutions on the quinoline scaffold suggests a high potential for this compound as a lead structure in both antimicrobial and anticancer drug discovery.
The synthetic pathways to the quinoline core are well-established, and a directed synthesis of this compound is eminently feasible. Future research should focus on the practical synthesis and subsequent in vitro and in vivo evaluation of this compound to validate the hypotheses presented in this guide. The exploration of this and related fluoro-nitroquinoline analogs could unveil novel therapeutic agents with unique mechanisms of action.
References
- Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235–257.
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1.
- Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry, 67(24).
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PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (2025). 6-fluoroquinoline. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Fluoro-5-nitroquinoline
Disclaimer: Specific experimental data on the solubility and stability of 6-fluoro-5-nitroquinoline is not extensively available in public literature. This guide provides a predictive overview based on the compound's chemical structure and data from analogous nitroquinoline compounds. It also details the standard experimental protocols required to formally characterize these properties, ensuring a self-validating approach to drug development research.
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The strategic functionalization of the quinoline core allows for the meticulous tuning of its physicochemical and pharmacological properties. This compound is a subject of interest due to the anticipated effects of its substituents on its molecular behavior. This guide provides a detailed analysis of the predicted solubility and stability of this compound, grounded in established physicochemical principles and supported by methodologies for empirical validation.
The core structure of this compound features a bicyclic aromatic quinoline ring, which is inherently hydrophobic.[3] The introduction of a fluorine atom at position 6 and a nitro group at position 5 is expected to significantly modulate its properties:
-
6-Fluoro Group: The fluorine atom is anticipated to increase the molecule's lipophilicity, which can influence its permeability across biological membranes.[1][3]
-
5-Nitro Group: As a strong electron-withdrawing group, the nitro group is predicted to decrease the basicity of the quinoline nitrogen. This functional group can also impact the molecule's aqueous solubility and may be susceptible to chemical reduction.[3]
This document will first delve into the predicted solubility profile of this compound in various solvents, followed by a comprehensive assessment of its predicted stability under different stress conditions. Each section will provide detailed, step-by-step experimental protocols for the validation of these predictions.
Predicted Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The prediction of this compound's solubility is based on the additive effects of its quinoline backbone and its fluoro and nitro substituents.
Theoretical Framework
The overall structure of this compound suggests that it is likely to be a compound with poor water solubility. This prediction is informed by data on structurally similar compounds. For instance, 5-nitroquinoline has a measured aqueous solubility of 16.3 µg/mL at pH 7.4.[4] The presence of the hydrophobic fluorine atom in this compound may further decrease its aqueous solubility.
Computational approaches, such as Quantitative Structure-Property Relationship (QSPR) models and physics-based methods, are often employed to predict solubility.[5][6] These models consider various molecular descriptors, including lipophilicity (logP), molecular weight, and the presence of specific functional groups, to estimate solubility in different solvent systems.
Predicted Solubility in Common Solvents
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is predominantly hydrophobic. The basic quinoline nitrogen provides a site for protonation, which may slightly enhance solubility in acidic environments.[3] |
| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a broad spectrum of organic molecules.[3] |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, though its hydrophobic character may limit high solubility.[3] |
| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic and non-polar nature of the quinoline ring suggests solubility in chlorinated solvents.[3] |
Experimental Validation of Solubility
To empirically determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for assessing both thermodynamic and kinetic solubility.
Caption: Workflow for experimental solubility determination.
-
Preparation: Accurately weigh a sample of this compound.
-
Addition: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility in units such as mg/mL or mol/L.
Predicted Chemical Stability
The chemical stability of a compound is paramount for its storage, handling, formulation, and in vivo efficacy. The stability of this compound is predicted based on the known reactivity of the quinoline ring system and the influence of its substituents.
Theoretical Framework
The chemical stability of this compound is likely to be influenced by pH, light, and oxidative stress.
-
pH Stability: Quinolines are generally stable in acidic conditions due to the protonation of the ring nitrogen.[3] However, under basic conditions, some quinoline derivatives can be susceptible to degradation.[7][8]
-
Photostability: Nitroaromatic compounds are often prone to photodecomposition, and fluoroquinolones have been shown to degrade under photolytic conditions.[3][7]
-
Oxidative Stability: The quinoline ring is relatively stable to oxidation, but the presence of the nitro group may influence its reactivity towards oxidative agents.
Predicted Stability Profile
The following table outlines the predicted stability of this compound under various stress conditions.
| Condition | Predicted Stability | Rationale |
| Acidic (pH 1-3) | Likely Stable | Protonation of the quinoline nitrogen is expected to stabilize the ring system.[3] |
| Neutral (pH 6-8) | Likely Stable | Expected to be stable under neutral aqueous conditions for typical experimental durations.[3] |
| Basic (pH 9-12) | Potential for Degradation | High pH may promote hydrolytic degradation, a known pathway for some fluoroquinolones.[3][7][8] |
| Oxidative | Likely Stable | The quinoline core is generally resistant to mild oxidation. |
| Photolytic | Potential for Instability | Nitroaromatic compounds can be susceptible to photodecomposition. Photostability testing is strongly recommended.[3][7] |
| Thermal | Likely Stable | As a crystalline solid, it is expected to have moderate to high thermal stability at standard temperatures. |
Experimental Validation of Stability: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Application of Stress Conditions: Expose aliquots of the stock solution to the following forced degradation conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Time Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: If necessary, neutralize the acidic and basic samples to stop the degradation reaction.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products.
-
Data Analysis: Quantify the amount of remaining this compound and any formed degradation products to determine the degradation rate and pathways.
Conclusion
While specific experimental data for this compound remains to be published, a robust predictive framework can be established based on its chemical structure and the properties of analogous compounds. It is predicted to be a compound with low aqueous solubility but good solubility in polar aprotic solvents. Its stability is likely to be compromised under basic and photolytic conditions. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path for the empirical validation of these predictions. Such a systematic approach is fundamental in the early stages of drug discovery and development to de-risk candidates and to build a comprehensive understanding of their physicochemical properties.
References
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- de Bairros, A. V., Pereira, D. B., Cordeiro, E. W. F., Paim, C. S., da Silva, F. E. B., Malesuik, M. D., & Paula, F. R. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1).
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Computational Pharmaceutics Group. (n.d.). Tools for solubility prediction in organic solvents. Retrieved from [Link]
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Scite.ai. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
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ScienceOpen. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
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Scilit. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.
- Li, L., Totton, T., & Frenkel, D. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054102.
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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Brazilian Journal of Pharmaceutical Sciences. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]
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Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from [Link]
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ResearchGate. (2024). PNP degradation pathway and the two general pathways via hydroquinone.... Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-2-methyl-5-nitroquinoline. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]
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Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]
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National Institutes of Health. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) for 6-Fluoro-5-nitroquinoline
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As with any novel compound intended for advanced applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. This document synthesizes established analytical methodologies with predictive data analysis, offering a robust framework for researchers. Protocols are presented not merely as steps, but with expert commentary on the rationale behind key experimental parameters, ensuring a self-validating approach to data acquisition and interpretation.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from antimalarials to kinase inhibitors.[1][2] The introduction of a nitro group (NO₂) and a fluorine (F) atom, as in this compound, can significantly modulate the molecule's electronic properties, metabolic stability, and biological activity. The electron-withdrawing nature of both substituents influences the chemical environment of the entire heterocyclic system, making spectroscopic analysis a rich source of structural information. Accurate interpretation of NMR, IR, and MS data is therefore essential for confirming the regiochemistry of substitution and for establishing an unambiguous analytical profile for synthesis and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals for the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as the heterocyclic nitrogen. Predictions are based on established principles and data from analogous quinoline derivatives.[1][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
|---|---|---|---|---|
| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.7 | Adjacent to the heterocyclic nitrogen, deshielded. Coupled to H-3 and H-4. |
| H-3 | 7.6 - 7.8 | dd | J = 8.4, 4.2 | Coupled to both H-2 and H-4. |
| H-4 | 8.6 - 8.8 | dd | J = 8.4, 1.7 | Deshielded due to proximity to the nitrogen atom's influence. Coupled to H-3 and H-2. |
| H-7 | 7.9 - 8.1 | d | J ≈ 9.0 | Coupled to H-8. |
| H-8 | 8.2 - 8.4 | d | J ≈ 9.0 | Deshielded by the adjacent nitro group. Coupled to H-7. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms directly attached to the electronegative F and NO₂ groups will show the most significant shifts. Data for similar compounds like 6-fluoro-8-nitroquinoline provide a basis for these predictions.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C-2 | 151 - 153 | Carbon adjacent to nitrogen. |
| C-3 | 122 - 124 | Aromatic CH. |
| C-4 | 135 - 137 | Aromatic CH. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 140 - 142 | Carbon bearing the nitro group (deshielded). |
| C-6 | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the fluorine atom (deshielded, large C-F coupling). |
| C-7 | 115 - 118 (d, ²JCF ≈ 20 Hz) | Aromatic CH, showing smaller coupling to fluorine. |
| C-8 | 130 - 132 | Aromatic CH. |
| C-8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |
Experimental Protocol for NMR Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar aromatic compounds.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single pulse (zg30).[5]
-
Acquisition Time: Approximately 4 seconds to ensure good resolution.[5]
-
Relaxation Delay: 2 seconds.
-
Scans: 16-32 scans to achieve a high signal-to-noise ratio.
-
Rationale: A higher field spectrometer provides better signal dispersion, which is crucial for resolving the coupled aromatic protons.
-
-
¹³C NMR Acquisition:
-
Instrument: Same spectrometer as ¹H NMR.
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Relaxation Delay: 5 seconds. A longer delay is necessary for quaternary carbons and carbons with long relaxation times.
-
Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For this compound, the key vibrations are the N-O stretches of the nitro group, the C-F stretch, and the aromatic C=C and C-H vibrations.
Predicted IR Absorption Data
The predicted absorption ranges are based on well-established correlation tables and data from similar nitroaromatic compounds.[3][6][7]
Table 3: Predicted IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3100 - 3000 | Medium | Stretch |
| C=N (Quinoline) | 1620 - 1580 | Medium | Stretch |
| Aromatic C=C | 1590 - 1450 | Medium to Strong | Stretch |
| Nitro (NO₂) | 1550 - 1520 | Strong | Asymmetric Stretch |
| Nitro (NO₂) | 1360 - 1330 | Strong | Symmetric Stretch |
| C-F | 1250 - 1100 | Strong | Stretch |
Experimental Protocol for IR Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) technique is preferred for solid samples as it requires minimal sample preparation.
-
Instrument Preparation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum.
-
Rationale: Ensuring direct, firm contact is vital for the evanescent wave to penetrate the sample effectively, yielding a strong and representative spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule.
Expected Mass Spectrometry Data
-
Molecular Formula: C₉H₅FN₂O₂
-
Monoisotopic Mass: 192.0335 g/mol
-
Expected Ion (Positive ESI): [M+H]⁺ = 193.0413 m/z
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion ([M+H]⁺), minimizing fragmentation and providing a clear signal for the intact molecule.[5]
Experimental Protocol for HRMS (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.[5]
-
-
Instrument Parameters (ESI-Time of Flight):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any potential fragments or adducts.[5]
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[5]
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z should be within 5 ppm of the theoretical value to confirm the elemental composition.
-
Integrated Spectroscopic Workflow
The characterization of a novel compound like this compound is not a linear process but an integrated workflow where each technique provides complementary information.
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In silico prediction of 6-Fluoro-5-nitroquinoline bioactivity
An In-Depth Technical Guide: In Silico Prediction of 6-Fluoro-5-nitroquinoline Bioactivity: A Senior Application Scientist's Perspective
Foreword
In modern drug discovery, the journey from a chemical entity to a clinical candidate is arduous and expensive.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[3][4] The introduction of nitro and fluoro groups can significantly modulate a molecule's electronic properties and biological activity, making this compound a compound of considerable interest.[5] However, without empirical data, its therapeutic potential remains unknown.
This guide eschews a conventional template, instead adopting a dynamic, logic-driven workflow that mirrors a real-world computational drug discovery project. As Senior Application Scientists, our role is not merely to execute protocols but to build a self-validating, scientifically sound narrative. We will dissect the in silico process, explaining the causality behind each decision, from initial target hypothesis generation to final toxicity assessment. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging computational tools to forecast the biological activity of a novel chemical entity.
Part 1: Foundational Analysis and Target Scoping
Before any simulation, we must understand the molecule and identify its most probable biological targets. This foundational step, often termed "target fishing" or "reverse pharmacology," utilizes the principle that structurally similar molecules often share similar biological targets.
Physicochemical Profiling of this compound
The first step is to characterize the molecule's drug-like properties. We can predict these using cheminformatics toolkits based on its 2D structure. A key standard is Lipinski's Rule of Five, which assesses the likelihood of a compound being orally active.
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |
| Molecular Weight (MW) | 192.14 g/mol | Yes (< 500) | Influences absorption and diffusion. |
| LogP (Octanol/Water Partition) | 2.15 | Yes (< 5) | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) | Affects binding and solubility. |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Yes (≤ 10) | Affects binding and solubility. |
| Molar Refractivity | 45.50 | N/A | Relates to polarizability and binding interactions. |
| Polar Surface Area (PSA) | 61.91 Ų | N/A (< 140 Ų) | Predicts cell permeability. |
| Caption : Predicted physicochemical and drug-likeness properties of this compound. |
Protocol: Target Identification via Chemical Similarity Search
This protocol outlines the use of public databases to identify potential protein targets for this compound.
-
Obtain SMILES String: Convert the chemical name "this compound" into its SMILES (Simplified Molecular Input Line Entry System) representation: c1cc2c(c(c1F)[O-])ccnc2.
-
Database Selection: Utilize large-scale, manually curated databases such as ChEMBL and PubChem.[6][7][8] These databases link chemical structures to experimental bioactivity data.
-
Perform Similarity Search:
-
Analyze and Filter Results:
-
The search will yield a list of compounds with known bioactivities. For quinoline and nitroquinoline derivatives, common targets include bacterial DNA gyrase, topoisomerase IV, and various protein kinases like Epidermal Growth Factor Receptor (EGFR).[5][9][10]
-
Prioritize targets with multiple data points and high-potency ligands structurally related to our query compound.
-
Based on this search, we hypothesize two primary potential bioactivities: antibacterial (targeting DNA Gyrase Subunit A) and anticancer (targeting EGFR). A study on a related compound, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, showed significant anticancer activity, reinforcing this hypothesis.[11]
-
Part 2: Structure-Based Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[12] It is a cornerstone of structure-based drug design.[2][13]
Caption : A generalized workflow for molecular docking studies.
Protocol: Molecular Docking with AutoDock Vina
This protocol provides a step-by-step guide for docking this compound into the ATP-binding site of human EGFR.
-
Target Preparation:
-
Download the crystal structure of EGFR from the Protein Data Bank (PDB ID: 2GS2).
-
Using software like AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared receptor file in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using a program like Open Babel.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Gasteiger charges and define rotatable bonds. Save the prepared ligand file in PDBQT format.
-
-
Grid Box Definition:
-
Identify the ATP-binding site of EGFR, typically by referencing the position of a co-crystallized inhibitor.
-
Define a grid box (e.g., 25Å x 25Å x 25Å) centered on the active site to encompass the entire binding pocket.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Run the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
Vina will output several binding poses ranked by their binding affinity scores in kcal/mol. More negative values indicate stronger predicted binding.
-
Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the top-ranked pose.[14] Examine key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts with active site residues.
-
Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| E. coli DNA Gyrase A | 5MMN | -7.8 | Asp87, Gly81, Ser84 | Antibacterial |
| H. sapiens EGFR Kinase | 2GS2 | -8.5 | Met793, Leu718, Gly796 | Anticancer |
| Caption : Simulated molecular docking results for this compound against key targets. |
The predicted binding affinity of -8.5 kcal/mol against EGFR is strong, suggesting the compound may act as an inhibitor. Visualization would likely show the quinoline ring forming hydrophobic interactions within the ATP pocket, while the nitro group could form hydrogen bonds with key residues like Met793.
Part 3: Ligand-Based Prediction: QSAR and Pharmacophore Modeling
When a high-quality target structure is unavailable, or to complement structure-based methods, we turn to ligand-based approaches.[1] These methods rely on the analysis of a set of known active and inactive molecules.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical features of a series of compounds and their biological activity.[15][16] By developing a robust model from existing fluoroquinolone data, we can predict the activity of our novel compound.[10]
Caption : The workflow for developing and validating a QSAR model.
A hypothetical QSAR equation derived from known EGFR inhibitors might look like: pIC₅₀ = 0.6LogP - 0.02PSA + 0.8*AromaticRingCount + 3.5
Plugging in the values for this compound would yield a predicted pIC₅₀, giving a quantitative estimate of its potency.
Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to bind to a specific target.[17] These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[18] By aligning known active compounds, a common feature pharmacophore can be generated and used as a 3D query to screen for new potential actives.
Part 4: Predicting Safety and Liabilities: ADMET Profiling
A potent compound is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early in the discovery process.[19][20]
Protocol: In Silico ADMET Prediction
-
Select a Platform: Use a reliable online server such as SwissADME or pkCSM.
-
Input Structure: Provide the SMILES string for this compound.
-
Run Prediction: Initiate the calculation. The server will compute a wide range of pharmacokinetic and toxicity properties.
-
Analyze Output: Scrutinize the results for potential issues. Pay close attention to predictions for:
-
Absorption: Gastrointestinal (GI) absorption, P-glycoprotein substrate status.
-
Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 3A4). Inhibition of these enzymes can lead to dangerous drug-drug interactions.[20]
-
Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
Predicted ADMET Profile for this compound
| Parameter | Prediction | Implication |
| Absorption | ||
| GI Absorption | High | Good potential for oral bioavailability. |
| Distribution | ||
| BBB Permeant | Yes | May cross the blood-brain barrier; potential for CNS effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with many common drugs. |
| Toxicity | ||
| AMES Toxicity | Probable | The nitroaromatic group is a structural alert for mutagenicity.[21] |
| hERG I Inhibition | Low Risk | Unlikely to cause drug-induced QT prolongation. |
| Caption : A summary of the predicted ADMET properties, highlighting potential liabilities. |
The key predicted liability is potential AMES toxicity, a common concern for nitroaromatic compounds. This would need to be carefully evaluated in vitro and would be a primary focus for any subsequent lead optimization efforts.
Part 5: Synthesis of Findings and Final Assessment
This is where we integrate all computational data into a cohesive, evidence-based prediction.
-
Target Hypothesis: Based on chemical similarity, this compound is predicted to have potential anticancer (EGFR inhibition) and/or antibacterial (DNA gyrase inhibition) activity.
-
Structure-Based Evidence: Molecular docking simulations support these hypotheses, showing strong predicted binding affinities to both EGFR (-8.5 kcal/mol) and DNA gyrase (-7.8 kcal/mol). The interaction patterns are chemically sensible.
-
Ligand-Based Evidence: QSAR and pharmacophore models built from related compounds would likely further support its potential as an inhibitor in these classes.
-
Pharmacokinetic Profile: The compound exhibits a generally favorable drug-like and ADME profile, with good predicted oral absorption.
-
Key Liability: The primary concern is the high probability of mutagenicity (AMES toxicity) due to the nitro group. A secondary concern is the potential for CYP2D6 inhibition.
Overall Prediction: this compound is a promising scaffold for development as either an anticancer or antibacterial agent, with a high likelihood of demonstrating biological activity. However, its development would be contingent on addressing the predicted mutagenicity risk, potentially through medicinal chemistry efforts to replace the nitro group while retaining activity.
Conclusion
This in-depth guide has demonstrated a comprehensive in silico workflow for predicting the bioactivity of a novel compound, this compound. By integrating target scoping, molecular docking, ligand-based modeling, and ADMET profiling, we have constructed a scientifically grounded forecast of its therapeutic potential and associated risks. This computational pre-assessment is an invaluable tool, enabling researchers to prioritize resources, anticipate challenges, and make more informed decisions, ultimately accelerating the path of drug discovery.[22][23] The next logical step would be to synthesize the compound and validate these in silico predictions through in vitro enzymatic and cellular assays.
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- QSAR study on fluoroquinolone derivatives as potential antibacterial agents. (2020). IOPscience.
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). MDPI.
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- Review on In-silico techniques An approach to Drug discovery. (2020).
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The Ascendant Pharmacophore: A Technical Guide to Fluoro-Methyl-Nitroquinoline Analogues in Medicinal Chemistry
Abstract
The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle offers a powerful avenue for modulating biological activity, enhancing pharmacokinetic profiles, and overcoming drug resistance. This in-depth technical guide focuses on a particularly compelling, yet underexplored, class of quinoline derivatives: fluoro-methyl-nitroquinoline analogues. We will dissect the rationale behind the synergistic inclusion of fluorine, methyl, and nitro moieties, explore plausible synthetic pathways, and delve into the anticipated biological activities and mechanisms of action that position these compounds as promising candidates for drug discovery campaigns. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these potent analogues.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of biologically active compounds.[3][4] Its inherent aromaticity, coupled with the presence of a nitrogen atom, imparts a unique combination of physicochemical properties that facilitate interactions with various biological targets. From the historic antimalarial quinine to modern anticancer and antibacterial agents, the quinoline scaffold has consistently demonstrated its versatility and therapeutic relevance.[1][2] The ability to readily functionalize the quinoline ring at multiple positions allows for the fine-tuning of its steric, electronic, and lipophilic properties, making it an ideal template for the design of novel therapeutic agents.
Strategic Functionalization: The Power of Three
The combination of fluorine, methyl, and nitro groups on the quinoline core is a deliberate strategy to synergistically enhance its therapeutic potential. Each substituent plays a distinct and often complementary role in modulating the molecule's overall profile.
The Fluorine Advantage: Enhancing Pharmacokinetics and Potency
The introduction of fluorine into drug candidates has become a routine strategy in modern medicinal chemistry. Its small size and high electronegativity can profoundly influence a molecule's properties.[5] In the context of quinoline analogues, fluorine substitution can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.[6]
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions with biological targets, leading to enhanced potency.[6]
-
Increase Membrane Permeability: The lipophilic nature of fluorine can improve a compound's ability to cross cell membranes and reach its site of action.[7]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of the quinoline nitrogen, influencing its ionization state at physiological pH and, consequently, its target engagement and pharmacokinetic properties.
The Methyl Group: A Subtle but Significant Modulator
The methyl group, while seemingly simple, can significantly impact a compound's biological activity. Its contributions include:
-
Steric Influence: A methyl group can provide steric bulk that either promotes a favorable binding conformation or prevents unwanted interactions with off-target proteins.[5]
-
Enhanced Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can affect its solubility, membrane permeability, and plasma protein binding.[8]
-
Metabolic Handles: While sometimes a site of metabolism, a methyl group can also shield other parts of the molecule from metabolic attack.
The Nitro Group: A Key Player in Bioactivity
The strongly electron-withdrawing nitro group is a common feature in compounds with potent antimicrobial and anticancer activity.[5] Its presence can:
-
Influence Electronic Properties: The nitro group dramatically alters the electron distribution of the quinoline ring, which can be crucial for certain biological activities.[5]
-
Participate in Redox Reactions: The nitro group can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS).[9][10]
-
Serve as a Synthetic Handle: The nitro group can be readily reduced to an amine, providing a versatile point for further chemical derivatization to explore structure-activity relationships (SAR).[11]
Synthesis of Fluoro-Methyl-Nitroquinoline Analogues: A Plausible Approach
While the synthesis of specific fluoro-methyl-nitroquinoline analogues may not be widely documented, established methods for quinoline synthesis and functionalization provide a clear roadmap. A common and versatile approach is the Skraup synthesis or its variations, followed by electrophilic nitration.
Hypothetical Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline
A plausible synthetic route to 5-fluoro-2-methyl-8-nitroquinoline is outlined below. This multi-step process leverages well-established reactions in heterocyclic chemistry.
Step 1: Skraup Synthesis of 5-Fluoro-2-methylquinoline
-
Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, while cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, add 4-fluoroaniline.
-
Addition of Dehydrating Agent: Slowly add a dehydrating agent, such as anhydrous sodium sulfate.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene.
-
Reflux: Heat the reaction mixture under reflux for several hours. The reaction is often exothermic and requires careful temperature control.
-
Workup: After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Filter the crude product, wash thoroughly with water, and dry. Purify the crude 5-fluoro-2-methylquinoline by recrystallization or column chromatography.
Step 2: Nitration of 5-Fluoro-2-methylquinoline
-
Reaction Setup: Dissolve the purified 5-fluoro-2-methylquinoline in cold, concentrated sulfuric acid in a round-bottom flask, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while stirring vigorously and maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.
-
Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry. The crude 5-fluoro-2-methyl-8-nitroquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[6]
Caption: Proposed synthetic workflow for 5-Fluoro-2-methyl-8-nitroquinoline.
Anticipated Biological Activities and Mechanisms of Action
Based on the known biological activities of structurally related quinoline derivatives, fluoro-methyl-nitroquinoline analogues are hypothesized to possess potent anticancer and antimicrobial properties.[5][12]
Anticancer Potential
The quinoline scaffold is present in several anticancer drugs, and the introduction of fluoro, methyl, and nitro groups is expected to enhance this activity.[5][13]
-
Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, and induce apoptosis.[4][12] The nitro group, in particular, may contribute to cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[9] Some nitroquinoline derivatives have been shown to induce cell cycle arrest and modulate signaling pathways involved in cancer cell proliferation and survival.[9] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been reported to exert anticancer activity by inhibiting the mTOR-p70S6K signaling pathway, leading to G1 cell cycle arrest and apoptosis.[9]
-
Experimental Evaluation: The anticancer potential of novel fluoro-methyl-nitroquinoline analogues can be assessed using a variety of in vitro assays.
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the fluoro-methyl-nitroquinoline analogue (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics, and the presence of a fluorine atom in the target analogues suggests potential antibacterial activity.[12] The nitro group is also a known pharmacophore in antimicrobial agents.[5]
-
Mechanism of Action: Fluoroquinolones typically exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication, transcription, and repair.[12] Nitro-substituted compounds can have multiple mechanisms of action, including the inhibition of bacterial enzymes and the generation of ROS that damage cellular components.[10]
-
Experimental Evaluation: The antimicrobial efficacy of fluoro-methyl-nitroquinoline analogues can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: Prepare serial two-fold dilutions of the fluoro-methyl-nitroquinoline analogue in MHB in a 96-well plate.[14]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria in broth) and negative (broth only) controls.[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on fluoro-methyl-nitroquinoline analogues are yet to be published, some general principles can be inferred from the broader quinoline literature. The position and nature of substituents on the quinoline ring are critical for biological activity.[15] For instance, in some series of quinoline-based anti-inflammatory agents, the presence of a carboxamide moiety was found to be crucial for TRPV1 antagonism, while a carboxylic acid led to COX inhibition.[15] Similarly, for antimalarial quinolines, the 7-chloro group is often optimal for activity.[16] The exploration of different substitution patterns of the fluoro, methyl, and nitro groups on the quinoline scaffold will be essential to delineate the SAR for this class of compounds and to optimize their therapeutic potential.
Conclusion and Future Directions
Fluoro-methyl-nitroquinoline analogues represent a promising, yet largely unexplored, area of medicinal chemistry. The strategic combination of these three key functional groups on the versatile quinoline scaffold is anticipated to yield compounds with potent anticancer and antimicrobial activities. The synthetic pathways to access these molecules are well-precedented, and established in vitro assays provide a clear framework for their biological evaluation. Future research should focus on the synthesis and screening of a diverse library of these analogues to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies will be crucial to elucidate their modes of action and to identify the most promising candidates for further preclinical and clinical development. The insights provided in this guide are intended to serve as a springboard for researchers to unlock the full therapeutic potential of this exciting class of compounds.
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). [Link]
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- 15. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
Methodological & Application
Synthesis of 6-Fluoro-5-nitroquinoline: An Application Note and Protocol
Abstract
6-Fluoro-5-nitroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a nitro group on the quinoline scaffold provides unique electronic properties and versatile chemical handles for further derivatization. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and regioselective protocol via the electrophilic nitration of 6-fluoroquinoline. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide essential data for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs, most notably in the areas of antimalarial and antibacterial therapies.[1] The incorporation of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluoroquinolones a cornerstone of modern antibiotic research.[2] Simultaneously, the nitro group is a powerful electron-withdrawing group and a versatile synthetic precursor, readily converted into amines, azides, and other functional groups that are pivotal for constructing complex molecular architectures.
The target molecule, this compound, combines these features. Its synthesis is of considerable interest for generating libraries of novel compounds for biological screening. The most direct and logical synthetic strategy is the electrophilic aromatic substitution on the readily available 6-fluoroquinoline precursor.
Mechanistic Rationale and Regioselectivity
The nitration of quinoline under acidic conditions (e.g., HNO₃/H₂SO₄) proceeds via the electrophilic attack of the nitronium ion (NO₂⁺) on the quinoline ring system. The reaction preferentially occurs on the electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring, which is further deactivated by protonation of the nitrogen atom in the strong acid.[3]
For an unsubstituted quinoline, electrophilic attack occurs predominantly at the C-5 and C-8 positions.[4][5] This preference is dictated by the stability of the resulting cationic intermediate (arenium ion). Attack at C-5 or C-8 allows for the formation of resonance structures that maintain the aromaticity of the adjacent pyridine ring, a stabilizing feature.
In the case of 6-fluoroquinoline, the fluorine atom at the C-6 position exerts its own directing influence. Halogens are well-established as ortho, para-directing groups in electrophilic aromatic substitution, despite being deactivating overall.[6] This is due to the ability of their lone pairs to stabilize the positive charge of the arenium ion intermediate through resonance.
Therefore, the regiochemical outcome of the nitration of 6-fluoroquinoline is governed by two synergistic factors:
-
Inherent Quinoline Reactivity: Favors substitution at C-5 and C-8.
-
Fluorine Directing Effect: The ortho, para-directing nature of the fluorine at C-6 favors substitution at C-5 (ortho), C-7 (ortho), and C-3 (para).
The attack at C-3 is highly disfavored as it is on the deactivated pyridine ring. The convergence of the inherent preference for C-5 substitution in the quinoline nucleus and the strong ortho-directing effect of the fluorine atom leads to a high degree of regioselectivity, making C-5 the predicted and observed primary site of nitration .
Experimental Protocol: Nitration of 6-Fluoroquinoline
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Fluoroquinoline | 97% | Sigma-Aldrich | CAS: 396-30-5[7] |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific | Handle with extreme care. |
| Nitric Acid (HNO₃) | 70%, ACS Reagent | Fisher Scientific | Handle with extreme care. |
| Dichloromethane (DCM) | ACS Reagent | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | - | For drying. |
| Crushed Ice | - | - | For work-up. |
| Round-bottom flask | 25 mL | - | |
| Magnetic stirrer and stir bar | - | - | |
| Dropping funnel | 10 mL | - | |
| Ice-water bath | - | - | |
| Separatory funnel | 100 mL | - | |
| Rotary evaporator | - | - |
Step-by-Step Procedure
Safety First: This reaction involves highly corrosive and exothermic nitrating mixtures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (5.0 mL).
-
Cooling: Place the flask in an ice-water bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.
-
Substrate Addition: Slowly and carefully add 6-fluoroquinoline (1.0 g, 6.8 mmol) to the cold sulfuric acid. Stir until the substrate is fully dissolved. Maintain the temperature below 10 °C during this addition.
-
Preparation of Nitrating Mixture: While the quinoline solution is stirring, prepare the nitrating agent. In a separate small beaker, carefully add concentrated nitric acid (0.45 mL, ~10.2 mmol) to concentrated sulfuric acid (1.0 mL). Caution: This mixing is exothermic. Allow this mixture to cool before use.
-
Nitration Reaction: Using a dropping funnel, add the prepared nitrating mixture dropwise to the solution of 6-fluoroquinoline over a period of 15-20 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A slight increase in viscosity may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), comparing to the starting material.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with vigorous stirring. This will precipitate the crude product. Caution: This quenching step is exothermic and should be performed slowly to control the temperature rise.
-
Neutralization and Extraction: Allow the ice to melt. The resulting acidic slurry will be neutralized. Slowly add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH of the solution is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.
Visualization of the Process
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism
Caption: Key stages of the electrophilic nitration mechanism.
Conclusion
The synthesis of this compound can be reliably achieved through the electrophilic nitration of 6-fluoroquinoline. The protocol presented herein is based on well-established principles of organic chemistry, where the inherent electronic properties of the quinoline nucleus and the directing effects of the fluoro substituent work in concert to ensure a highly regioselective transformation. Careful control of the reaction temperature is paramount to ensure safety and minimize the formation of byproducts. This application note serves as a practical guide for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for various scientific applications.
References
-
Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. Available at: [Link]. (Accessed January 18, 2026).
-
Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]. (Accessed January 18, 2026).
-
Royal Society of Chemistry. Simultaneous photoactivation of a fluoroquinolone antibiotic and nitric oxide with fluorescence reporting. Journal of Materials Chemistry B. Available at: [Link]. (Accessed January 18, 2026).
-
ChemSynthesis. 6-fluoroquinoline. ChemSynthesis. Available at: [Link]. (Accessed January 18, 2026).
- Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
-
ResearchGate. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. ResearchGate. Available at: [Link]. (Accessed January 18, 2026).
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Organic Syntheses. 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]. (Accessed January 18, 2026).
-
YouTube. Reactivity of Quinoline. YouTube. Available at: [Link]. (Accessed January 18, 2026).
-
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]. (Accessed January 18, 2026).
-
Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]. (Accessed January 18, 2026).
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Experimental procedure for the nitration of 6-fluoroquinoline
Experimental Protocol for the Regioselective Nitration of 6-Fluoroquinoline
For Inquiries Contact:
Introduction
Quinoline and its derivatives are foundational scaffolds in a multitude of natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the quinoline ring system is a cornerstone of medicinal chemistry and drug discovery. The introduction of a nitro group (—NO₂) onto the 6-fluoroquinoline core is a critical transformation that serves a dual purpose. Firstly, it can act as a precursor for the synthesis of aminoquinolines, which are key components in various biologically active molecules. Secondly, the nitro group can modulate the electronic properties of the quinoline ring, influencing its reactivity in subsequent chemical modifications.
This application note provides a comprehensive, step-by-step protocol for the regioselective nitration of 6-fluoroquinoline. The described methodology is grounded in the principles of electrophilic aromatic substitution, utilizing a classic nitrating mixture of concentrated sulfuric acid and nitric acid under meticulously controlled temperature conditions.[1] This protocol is specifically designed for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a reliable method for the synthesis of nitrated 6-fluoroquinoline derivatives.
Chemical Principles and Rationale
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[2] In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile. The generation of the nitronium ion is achieved by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[2][3]
Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The fluorine atom at the 6-position of the quinoline ring is a deactivating group due to its high electronegativity, which withdraws electron density from the aromatic system. However, it is also an ortho-, para-director. The directing effect of the substituents on the quinoline ring will influence the position of nitration. This protocol aims for the synthesis of 6-fluoro-5-nitroquinoline and/or 6-fluoro-8-nitroquinoline, common intermediates in further synthetic endeavors.[4] Careful control of reaction temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[5]
Safety Precautions
Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated chemical fume hood.[6][7]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[6][7]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[5]
-
Toxic Fumes: The reaction may produce toxic nitrogen dioxide (NO₂) gas, which can cause respiratory irritation.[6]
Personal Protective Equipment (PPE):
-
Acid-resistant gloves
-
Safety goggles and a face shield
-
Chemical-resistant lab coat
Emergency Preparedness:
-
An emergency eyewash and shower station must be readily accessible.[6]
-
Spill containment kits and neutralizing agents (e.g., sodium bicarbonate) should be available.[6]
Materials and Equipment
Reagents:
| Reagent | Grade | Supplier |
| 6-Fluoroquinoline | 97% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 70% | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Ice | --- | --- |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Experimental Workflow
Caption: Workflow for the nitration of 6-fluoroquinoline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of quinoline derivatives.[1][8]
Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoroquinoline (1.0 g, 6.8 mmol) in concentrated sulfuric acid (10 mL) with stirring. The dissolution may be slightly exothermic.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
Nitration
-
While maintaining the temperature between 0-5 °C, add concentrated nitric acid (0.6 mL, approx. 13.6 mmol) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Caution: The addition is exothermic; maintain slow addition to control the temperature.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Extraction
-
Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂).
-
Transfer the neutralized mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
-
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[9] The appropriate eluent ratio should be determined by TLC analysis.
-
Collect the fractions containing the desired product and concentrate the solvent to yield the purified nitrated 6-fluoroquinoline.
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Expected Results and Data
The nitration of 6-fluoroquinoline is expected to yield a mixture of isomers, primarily this compound and 6-fluoro-8-nitroquinoline. The ratio of these isomers will depend on the precise reaction conditions.
| Parameter | Expected Value |
| Starting Material | 6-Fluoroquinoline |
| Molecular Weight | 147.15 g/mol [10] |
| Product(s) | This compound and/or 6-Fluoro-8-nitroquinoline |
| Molecular Weight | 192.14 g/mol |
| Appearance | Yellow solid |
| Yield | 60-80% (combined isomers) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the amount of nitric acid. |
| Product loss during work-up | Ensure complete extraction and careful handling during neutralization. | |
| Formation of Multiple Products | Over-nitration due to high temperature | Maintain the reaction temperature strictly between 0-5 °C. |
| Insufficient regioselectivity | Optimize the reaction conditions, such as solvent and temperature. | |
| Dark Tar-like Substance Formation | Reaction temperature too high | Improve cooling and slow down the addition of nitric acid.[11] |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 6-fluoroquinoline. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize nitrated 6-fluoroquinoline derivatives, which are valuable intermediates in the development of novel pharmaceuticals. The principles of electrophilic aromatic substitution and the importance of controlled reaction conditions are central to achieving high yields and product purity.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinolone Antibiotics Utilizing 2,3-Difluoro-6-nitrobenzonitrile.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
-
University of California, Riverside Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
Scite.ai. (n.d.). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Retrieved from [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Defence Science and Technology Organisation. (2003). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]
-
Fordham University Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives.
-
Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
YouTube. (2020). Nitration Lab. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
-
ResearchGate. (2014). Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
Wikipedia. (n.d.). Typhoid fever. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudomonas aeruginosa. Retrieved from [Link]
-
Wikipedia. (n.d.). Urinary tract infection. Retrieved from [Link]
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Application Note: A Validated Column Chromatography Protocol for the Purification of 6-Fluoro-5-nitroquinoline
Abstract
This application note provides a detailed, validated protocol for the purification of 6-fluoro-5-nitroquinoline using normal-phase column chromatography. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, and its purity is critical for reliable downstream applications. Due to the absence of a standardized public protocol for this specific molecule, this guide has been synthesized from established methodologies for structurally analogous nitroaromatic and quinoline compounds.[1][2] The protocol emphasizes a systematic approach, beginning with thin-layer chromatography (TLC) for mobile phase optimization, followed by a detailed, step-by-step guide to preparative column chromatography. It addresses common challenges, such as peak tailing, and provides troubleshooting strategies to ensure the isolation of high-purity this compound.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, a technique that separates compounds based on their polarity. The stationary phase is polar (silica gel), while the mobile phase is a significantly less polar organic solvent system.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface covered in acidic silanol (-Si-OH) groups.
-
Analyte Interactions: this compound possesses several polar features: the electronegative nitro group (-NO₂), the fluorine atom (-F), and the lone pair of electrons on the quinoline nitrogen atom. These groups interact with the polar silanol groups of the silica gel primarily through dipole-dipole interactions and hydrogen bonding.
-
Elution: A non-polar mobile phase (eluent) is used to move the compounds through the column. By gradually increasing the polarity of the mobile phase (e.g., by adding more ethyl acetate to hexane), the competition for the silica gel's active sites is increased, causing the adsorbed compounds to desorb and travel down the column. Less polar impurities will elute first, followed by the target compound, with highly polar impurities being retained longer on the column.
A key consideration for quinoline derivatives is the basicity of the ring nitrogen. This nitrogen can interact very strongly with the acidic silanol groups on the silica surface, which can lead to significant peak tailing or even irreversible adsorption.[3] This protocol incorporates a strategy to mitigate this issue if it arises.
Method Development: Thin-Layer Chromatography (TLC)
Protocol: TLC Analysis
-
Preparation: Dissolve a small sample of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a spotting solution.
-
Development: Place the TLC plate in a developing chamber containing a prepared mobile phase. Start with a low-polarity mixture and progressively increase its polarity. A recommended starting point is a hexane and ethyl acetate mixture.
-
Optimization: Adjust the ratio of the solvents until the desired Rƒ for the product spot is achieved. If spots are streaking, add a small amount (0.5-1%) of triethylamine (NEt₃) to the mobile phase to neutralize the acidic silica and improve the spot shape.[3]
Data Presentation: Example TLC Solvent System Trials
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Triethylamine (NEt₃) | Observed Rƒ of Target | Comments |
| 1 | 9:1 | 0% | ~0.05 | Compound is highly retained. Polarity is too low. |
| 2 | 7:3 | 0% | ~0.25 | Good retention. Minor tailing observed. |
| 3 | 1:1 | 0% | ~0.60 | Compound elutes too quickly. Polarity is too high. |
| 4 | 7:3 | 0.5% | ~0.28 | Optimal. Good retention and sharp, symmetrical spot. |
Detailed Protocol: Preparative Column Chromatography
This section outlines the complete workflow for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate
-
Triethylamine (NEt₃), if required
-
Chromatography Column
-
Fraction collection tubes
-
TLC plates and chamber
-
Rotary Evaporator
Experimental Workflow
Step 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle into a stable bed. The solvent level should never drop below the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
Step 2: Sample Loading (Dry Loading) Dry loading is recommended for compounds that have limited solubility in the mobile phase, as it often results in better band sharpness and resolution.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
Step 3: Elution
-
Carefully add the mobile phase (determined from TLC, e.g., 7:3 Hexane:Ethyl Acetate) to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube, depending on column size). Maintain a constant flow rate.
-
For closely eluting impurities, a gradient elution can be employed. Start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (Ethyl Acetate).
Step 4: Fraction Analysis and Isolation
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column.
-
Identify the fractions containing the pure target compound (those showing a single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical methods such as HPLC, NMR, and Mass Spectrometry.[6][7]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC or Column | Strong interaction between the basic quinoline nitrogen and acidic silanol groups.[3] | Add 0.5-1% triethylamine (NEt₃) or ammonia solution to the mobile phase to neutralize the silica gel. |
| Poor Separation | Mobile phase polarity is incorrect; Column is overloaded. | Re-optimize the mobile phase with TLC. Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column. |
| Cracked or Channeled Column Bed | Improper packing; Column ran dry. | Repack the column carefully. Ensure the solvent level never drops below the top of the stationary phase. |
| Compound Won't Elute | Mobile phase polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By leveraging a systematic approach that begins with TLC-based method development, researchers can effectively separate the target compound from synthesis-related impurities. The use of normal-phase chromatography with a hexane/ethyl acetate system, potentially modified with triethylamine, is highly effective. This methodology ensures the high purity of the final product, which is essential for its successful application in research and drug development.
References
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Costes, A., Leofanti, G., & Cagniant, D. (1997). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 763(1-2), 183-190. Available at: [Link]
-
SIELC Technologies. Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1993). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Journal of Chromatography A, 648(1), 169-178. Available at: [Link]
-
Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Available at: [Link]
-
Wawrzynowicz, T., & Soczewiński, E. (2001). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Acta Chromatographica, 11, 149-162. Available at: [Link]
-
Gershon, H., Clarke, D. D., & Catoggio, M. (1992). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 29(1), 133-137. Available at: [Link]
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MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. MDPI. Available at: [Link]
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Choma, I., & Grenda, D. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. Journal of Planar Chromatography – Modern TLC, 19(110), 284-289. Available at: [Link]
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Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. Available at: [Link]
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SIELC Technologies. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. SIELC. Available at: [Link]
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That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]
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Organic Syntheses. 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]
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Application Notes and Protocols: Antimicrobial Activity Screening of Novel Quinoline Derivatives
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Introduction: The Enduring Promise of Quinolines in an Era of Resistance
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a prolific class of antimicrobial agents that have been indispensable in treating a wide array of bacterial infections.[1][2][3][4] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[5][6][7][8][9] By converting these enzymes into toxic agents that fragment the bacterial chromosome, quinolones exhibit potent bactericidal activity.[5][8]
However, the pervasive use and misuse of these critical drugs have inevitably led to the emergence and spread of quinolone-resistant bacterial strains, posing a significant threat to their clinical utility.[5][6][9] This escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel antimicrobial agents.[1][4] The versatility of the quinoline nucleus allows for extensive chemical modifications, offering a promising avenue for the design of new derivatives that can overcome existing resistance mechanisms and exhibit activity against a broader spectrum of pathogens.[3][10][11]
These application notes provide a comprehensive, tiered experimental framework for the systematic evaluation of the antimicrobial properties of novel quinoline derivatives. The protocols are designed to be robust and self-validating, guiding researchers from initial qualitative screening to quantitative determination of antimicrobial potency and preliminary assessment of the spectrum of activity.
Overall Experimental Workflow
The evaluation of novel quinoline derivatives follows a logical and resource-efficient progression. This tiered approach ensures that the most promising candidates are advanced through the discovery pipeline.
Caption: High-level workflow for antimicrobial screening of quinoline derivatives.
Tier 1: Preliminary Screening - Agar Well Diffusion Assay
This qualitative method provides a rapid and cost-effective initial assessment of the antimicrobial activity of a library of novel quinoline derivatives.[12][13] It is based on the principle that the test compound will diffuse from a well through a solid agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of a lawn of the test microorganism, resulting in a clear zone of inhibition.[12][14][15]
Causality Behind Experimental Choices:
-
Why Agar Well Diffusion? This method is preferred over the disk diffusion method for initial screening of novel compounds as it can accommodate a larger volume of the test solution and is suitable for compounds with varying solubility characteristics.[14]
-
Choice of Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
Inoculum Standardization: The turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard to ensure a reproducible bacterial density, which is critical for obtaining consistent and comparable results.
Protocol 1: Agar Well Diffusion Assay
Materials and Reagents:
-
Novel quinoline derivatives
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the quinoline derivatives in DMSO to a stock concentration of 1 mg/mL.
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Transfer the colonies to a tube containing 4-5 mL of MHB.
-
Incubate the broth at 37°C until it achieves the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab several times against the upper inside wall of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
-
Well Preparation and Compound Application:
-
Allow the plates to dry for 3-5 minutes.
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each quinoline derivative solution, the positive control, and the negative control into separate wells.[15]
-
-
Incubation:
-
Allow the plates to stand for 30 minutes to permit diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A clear zone around the well indicates antimicrobial activity.
-
Tier 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Compounds that demonstrate promising activity in the primary screen are subjected to a quantitative analysis to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized and widely accepted technique for determining MIC values and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is highly efficient for testing multiple compounds against various microbial strains simultaneously. It provides a quantitative measure of potency (the MIC value), which is crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different derivatives.[17]
-
Standardization: Adherence to CLSI or EUCAST guidelines ensures that the results are reproducible and can be compared to established data for known antibiotics.[19][20][22]
Protocol 2: Broth Microdilution for MIC Determination
Materials and Reagents:
-
Active quinoline derivatives
-
Positive control antibiotic
-
Test bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
In well 1, add 200 µL of the quinoline derivative at a concentration twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in MHB.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well).[17] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Caption: Workflow for MIC determination by broth microdilution.
Tier 3: Determination of Minimum Bactericidal Concentration (MBC)
For compounds exhibiting potent MIC values, it is crucial to determine whether their effect is bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria). The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Causality Behind Experimental Choices:
-
Why Determine MBC? The MBC provides critical information about the killing dynamics of the compound. For certain severe infections, a bactericidal agent is preferred over a bacteriostatic one. This data is vital for prioritizing lead compounds for further development.
Protocol 3: Determination of MBC
Materials and Reagents:
-
Microtiter plate from the MIC assay
-
MHA plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
-
Plating:
-
Spot the aliquot onto a quadrant of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the quinoline derivative that results in no bacterial growth on the MHA plate.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different quinoline derivatives.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| QN-001 | S. aureus | 4 | 8 | 2 (Bactericidal) |
| QN-001 | E. coli | 8 | 32 | 4 (Bactericidal) |
| QN-002 | S. aureus | 2 | 64 | 32 (Bacteriostatic) |
| QN-002 | E. coli | >128 | >128 | - |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 (Bactericidal) |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 (Bactericidal) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Challenges and Considerations in Screening Quinoline Derivatives
Solubility Issues
Many novel quinoline derivatives can be hydrophobic and exhibit poor solubility in aqueous media, which can lead to inaccurate MIC values.[10]
-
Mitigation Strategy: The use of DMSO as a co-solvent is common. However, the final concentration of DMSO in the assay should not exceed 1-2%, as higher concentrations can have intrinsic antimicrobial activity or affect bacterial growth. It is crucial to run a DMSO-only control to ensure it does not interfere with the assay.
Fluorescence Interference
Some quinoline derivatives are inherently fluorescent, which can interfere with assays that use fluorescence as a readout, such as those for assessing bacterial viability or membrane potential.[23][24][25]
-
Mitigation Strategy: When using fluorescence-based assays, it is essential to measure the intrinsic fluorescence of the test compounds at the excitation and emission wavelengths used in the assay. If interference is observed, alternative non-fluorescent methods should be employed.
References
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Mechanism of Quinolone Action and Resistance - PMC - NIH. (n.d.). Retrieved from [Link]
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Quinolone antimicrobial agents: mechanism of action and resistance development. (n.d.). PubMed. Retrieved from [Link]
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Mechanism of Quinolone Action and Resistance. (2014). ACS Publications. Retrieved from [Link]
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Mechanism of Quinolone Action and Resistance. (n.d.). ACS Publications. Retrieved from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]
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EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PubMed Central. Retrieved from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. Retrieved from [Link]
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Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. (n.d.). International Journal of Environmental Sciences & Natural Resources. Retrieved from [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved from [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved from [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (n.d.). PubMed Central. Retrieved from [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Retrieved from [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]
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Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. Retrieved from [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]
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(A) Fluorescence intensity as a function of quinoline concentration in... (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Evaluation of 6-Fluoro-5-nitroquinoline's Anticancer Potential
Introduction
In the landscape of oncology drug discovery, the quinoline scaffold is a privileged structure, forming the foundation of numerous therapeutic agents.[1] The introduction of specific functional groups, such as nitro and fluoro moieties, can significantly modulate the biological activity of the quinoline core.[1][2] The nitro group, for instance, is a known pharmacophore in several anticancer and antimicrobial compounds, often exerting its effect through mechanisms like the generation of reactive oxygen species (ROS) or the inhibition of critical cellular enzymes.[3][4][5] Similarly, the fluorine atom is a key feature in many pharmaceuticals, enhancing metabolic stability, membrane permeability, and target binding affinity.[2][6]
This document provides a comprehensive guide for the in vitro evaluation of 6-Fluoro-5-nitroquinoline , a compound that combines these key features. While direct studies on this specific molecule are emerging, its structural alerts suggest a strong potential for anticancer activity. We hypothesize that this compound may act through mechanisms reported for related nitroquinoline analogues, such as the induction of apoptosis via oxidative stress or the inhibition of signaling pathways crucial for cancer cell survival and proliferation.[3]
These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured framework, from initial cytotoxicity screening to more detailed mechanistic assays, to thoroughly characterize the anticancer profile of this compound and similar novel chemical entities.
Part 1: Rationale for Cancer Cell Line Selection
The choice of cancer cell lines is a critical first step in any in vitro anticancer drug screening program.[7] A well-selected panel can provide insights into the compound's spectrum of activity and potential clinical applications. For a novel compound like this compound, a tiered approach is recommended.
Initial Screening Panel:
An initial broad screening against a diverse panel of human cancer cell lines from different tissue origins is advisable to identify sensitive cancer types.[8] The NCI-60 panel, for example, is a widely used resource for such purposes.[8][9]
Mechanistic Follow-up Panel:
Based on the initial screening results, a smaller, more focused panel should be selected for deeper mechanistic studies. This selection should consider:
-
Genetic Background: Include cell lines with known mutations in key oncogenes (e.g., KRAS, BRAF, PIK3CA) and tumor suppressor genes (e.g., TP53, PTEN) to identify potential biomarkers of sensitivity or resistance.[7]
-
Expression of Potential Targets: If there is a hypothesis that this compound might target a specific pathway (e.g., EGFR signaling, as seen with some nitroquinolines), include cell lines with varying expression levels of the target protein.[3]
-
Inclusion of a Non-Cancerous Cell Line: A non-transformed cell line (e.g., human fibroblasts or epithelial cells) should be included to assess the compound's selectivity for cancer cells over normal cells.
Example Cell Line Panel for Initial Evaluation:
| Cell Line | Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, wild-type TP53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, mutant TP53 |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colon Carcinoma | KRAS mutation, wild-type TP53 |
| PC-3 | Prostate Carcinoma | Androgen-independent, PTEN null |
| U87 MG | Glioblastoma | High EGFR expression |
| HEK293T | Human Embryonic Kidney | Non-cancerous (for selectivity) |
Part 2: Experimental Workflow and Protocols
A logical and phased experimental approach is crucial for efficiently evaluating a novel compound. The following workflow is recommended for the in vitro testing of this compound.
Caption: A phased experimental workflow for the in vitro evaluation of this compound.
Protocol 1: Cell Culture and Maintenance
Standard aseptic cell culture techniques are paramount for reproducible results.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[10]
Protocol 2: Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[11][12]
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Justification for Assay Choice: The CellTiter-Glo® assay is preferred over colorimetric assays like MTT for its higher sensitivity, broader linear range, and reduced interference from test compounds.[13]
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Gently wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide staining solution according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[16][17]
-
Cell Treatment: Treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as previously described.
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Part 3: Data Presentation and Interpretation
Example IC50 Data Table
Clear and concise presentation of quantitative data is essential.
Table 1: Cytotoxicity of this compound Against a Panel of Human Cancer Cell Lines.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Example Value: 12.5 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | Example Value: 8.2 ± 1.1 |
| A549 | Lung Carcinoma | Example Value: 15.7 ± 2.3 |
| HCT116 | Colon Carcinoma | Example Value: 5.4 ± 0.9 |
| PC-3 | Prostate Carcinoma | Example Value: 25.1 ± 3.5 |
| U87 MG | Glioblastoma | Example Value: 18.9 ± 2.7 |
| HEK293T | Non-Cancerous | Example Value: >100 |
| Note: Data are presented as mean ± standard deviation from three independent experiments. |
Interpreting Mechanistic Data
The results from the apoptosis and cell cycle assays will provide insight into how this compound exerts its cytotoxic effects. For instance, a significant increase in the Annexin V-positive cell population would indicate the induction of apoptosis.[18] An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest interference with cell division machinery.
Part 4: Postulated Mechanism of Action
Based on the known activities of related nitroaromatic compounds, we can postulate potential mechanisms of action for this compound that can be explored in subsequent studies.[3][19]
Caption: Postulated mechanisms of action for this compound, including ROS generation and potential inhibition of signaling pathways.
This diagram illustrates two plausible pathways. The nitro group can be reduced by cellular reductases to form a nitro radical anion, which then generates ROS, leading to oxidative stress, DNA damage, and apoptosis.[3] Alternatively, the quinoline scaffold may interact with and inhibit key signaling proteins like receptor tyrosine kinases, thereby blocking pro-survival pathways.[3]
Conclusion
This document provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By following these detailed protocols, researchers can generate reliable and comprehensive data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. The insights gained from these studies will be crucial for guiding further preclinical development, including the elucidation of the precise molecular target and in vivo efficacy studies.
References
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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International Journal of Innovative Science and Research Technology. (2024). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
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PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
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JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs. Retrieved from [Link]
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AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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DiVA portal. (2022). Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]
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MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
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Application Note & Protocols: Investigating the Enzymatic Conversion of 6-Nitroquinoline Under Hypoxic Conditions
Abstract: The selective metabolic activation of compounds within the hypoxic microenvironment of solid tumors presents a significant opportunity for targeted cancer therapy and diagnostics. 6-nitroquinoline is a pro-fluorescent probe whose metabolism is selectively enhanced under low-oxygen conditions, making it a valuable tool for researchers in oncology and drug development. The reduction of its nitro group by intracellular reductases can yield highly fluorescent products, offering a direct method for detecting hypoxic cells. However, the metabolic fate of 6-nitroquinoline is complex and highly dependent on the specific enzymatic systems involved. This guide provides a comprehensive overview of the biochemical principles governing the reduction of 6-nitroquinoline and delivers detailed, validated protocols for studying its conversion in both cell-free enzymatic systems and cultured cells under hypoxic conditions.
Scientific Principles of Nitroaromatic Reduction
The Critical Role of Hypoxia
In normal oxygenated tissues (normoxia), the enzymatic reduction of a nitroaromatic compound (Ar-NO₂) is often a futile process. One-electron reductases, such as NADPH:cytochrome P450 reductase, donate a single electron to form a nitro radical anion (Ar-NO₂⁻•).[1][2] In the presence of molecular oxygen (O₂), this radical anion rapidly transfers its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻•). This process, known as futile redox cycling, prevents the net reduction of the nitro group and can contribute to oxidative stress.
Under hypoxic conditions (low O₂), the scarcity of oxygen allows the nitro radical anion to persist long enough to undergo further enzymatic reduction steps. This sequential reduction proceeds through nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) intermediates to ultimately form the corresponding amine (Ar-NH₂).[3][4][5] This oxygen-dependent differential metabolism is the cornerstone of hypoxia-activated prodrugs and probes.[6]
Key Enzymatic Pathways and Metabolic Complexity
The reduction of 6-nitroquinoline is primarily mediated by flavoenzymes that utilize NAD(P)H as an electron donor.[7][8] The specific enzymes present in the system dictate the reaction mechanism and, crucially, the final metabolic products.
-
One-Electron Reductases: Enzymes like NADPH:cytochrome P450 reductase and xanthine oxidase initiate reduction via a one-electron transfer.[1][3][9] While this pathway can lead to the formation of the fluorescent 6-aminoquinoline, it is also prone to producing unexpected and complex products. Research has shown that the reduction of 6-nitroquinoline by NADPH:cytochrome P450 reductase under hypoxia does not yield 6-aminoquinoline but instead produces a novel, highly fluorescent azoxy-helicene product (pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide) through a complex condensation mechanism.[1][9][10] This underscores the critical importance of metabolite identification.
-
Two-Electron Reductases: Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze an obligate two-electron reduction, directly converting the nitro group to a nitroso intermediate, bypassing the oxygen-sensitive radical anion stage.[11][12][13] This pathway is generally considered "oxygen-insensitive."[4]
The choice of experimental system (e.g., purified enzyme, cell line with a specific reductase profile) is therefore a critical determinant of the metabolic outcome.
Caption: Metabolic fate of 6-nitroquinoline under normoxic vs. hypoxic conditions.
Experimental Design & Workflow
A typical investigation involves setting up a reaction under both normoxic and hypoxic conditions, incubating 6-nitroquinoline with the chosen enzymatic system (purified enzyme or whole cells), and analyzing the reaction mixture for substrate depletion and product formation using fluorescence spectroscopy and liquid chromatography-mass spectrometry (LC-MS).
Caption: General workflow for studying 6-nitroquinoline metabolism.
Protocol 1: Cell-Free Enzymatic Conversion Assay
3.1 Objective: To characterize the conversion of 6-nitroquinoline by a purified enzyme system (e.g., human NADPH:cytochrome P450 reductase) under controlled hypoxic conditions and to quantify product formation.
3.2 Materials & Reagents:
-
Purified human NADPH:cytochrome P450 reductase (recombinant)
-
6-nitroquinoline (Stock: 10 mM in DMSO)
-
NADPH (Stock: 100 mM in buffer, prepared fresh)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Nitrogen gas (high purity)
-
96-well black, clear-bottom microplates (for fluorescence)
-
HPLC vials with inserts
-
Acetonitrile (ACN), HPLC grade, with 0.1% formic acid
-
Water, HPLC grade, with 0.1% formic acid
3.3 Establishing Hypoxia (In Vitro):
-
Rationale: Removing molecular oxygen is essential to prevent futile cycling and allow for net reduction. This is achieved by purging all aqueous solutions with an inert gas like nitrogen.
-
Prepare the potassium phosphate buffer.
-
Transfer the buffer to a glass bottle with a stir bar.
-
Purge the buffer by bubbling nitrogen gas through it for at least 30 minutes on ice to degas.
-
Seal the bottle and maintain it on ice. Prepare all reaction components using this degassed buffer.
3.4 Step-by-Step Reaction Protocol:
-
In an Eppendorf tube, prepare a master mix using the degassed buffer. For a final reaction volume of 200 µL, the final concentrations should be:
-
100 µM 6-nitroquinoline
-
500 µM NADPH
-
50 nM NADPH:cytochrome P450 reductase
-
100 mM Potassium Phosphate, pH 7.4
-
-
Set up two sets of reactions: Hypoxic and Normoxic .
-
For Hypoxic Reactions: Perform all additions in an anaerobic chamber or glove box. Alternatively, add all components except the enzyme to the reaction tubes. Seal the tubes with septa, and purge with nitrogen gas for 5 minutes. Initiate the reaction by injecting the enzyme through the septum.
-
For Normoxic Reactions: Assemble the reaction in ambient air.
-
Incubate all tubes at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
To stop the reaction, add an equal volume (200 µL) of ice-cold acetonitrile. This precipitates the enzyme.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
3.5 Analytical Procedures:
-
Fluorescence Spectroscopy:
-
Transfer 100 µL of the supernatant to a 96-well black plate.
-
Read the fluorescence on a plate reader.
-
Subtract the background fluorescence from a no-enzyme control.
-
-
LC-MS Analysis:
-
Transfer the remaining supernatant to an HPLC vial.
-
Inject 5-10 µL onto a C18 reverse-phase column.
-
Use a gradient elution, for example: 5% to 95% ACN (with 0.1% formic acid) over 10 minutes.
-
Monitor for the masses of the parent compound and expected products using mass spectrometry in positive ion mode.
-
3.6 Data Analysis & Expected Results:
| Analyte | Expected [M+H]⁺ | Expected Fluorescence (Hypoxia) | Expected Fluorescence (Normoxia) |
| 6-Nitroquinoline | 175.05 | None | None |
| 6-Aminoquinoline | 145.07 | Strong Increase (Ex/Em ~350/530 nm) | Minimal Increase |
| Azoxy-helicene | 313.07 | Strong Increase (Ex/Em ~370/445 nm) | Minimal Increase |
-
Expected Outcome: A significant, time-dependent increase in fluorescence and product formation (as detected by LC-MS) should be observed specifically in the hypoxic samples containing the active enzyme. The normoxic samples should show minimal conversion.
Protocol 2: Cellular Conversion Assay in Hypoxic Culture
4.1 Objective: To investigate the metabolism of 6-nitroquinoline in a cellular context and correlate its conversion to the hypoxic status of the cells.
4.2 Materials & Reagents:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well or 24-well cell culture plates
-
Hypoxic incubator or chamber (capable of maintaining 1% O₂, 5% CO₂, 94% N₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
-
6-nitroquinoline (Stock: 10 mM in DMSO)
-
RIPA buffer or similar for cell lysis
-
BCA Protein Assay Kit
4.3 Establishing Hypoxic Cell Culture:
-
Rationale: Mimicking the tumor microenvironment requires reducing the oxygen tension available to the cells. A specialized incubator is the most reliable method.[15][16] Simpler methods using sealed bags with gas-generating sachets or chemical agents can also be used for initial studies.[17][18]
-
Seed cells in 24-well plates at a density that will result in ~70-80% confluency on the day of the experiment. Allow cells to attach overnight in a standard incubator.
-
The next day, transfer one plate to a hypoxic incubator pre-equilibrated to 1% O₂. Place a control plate in the standard normoxic incubator.
-
Allow the cells to acclimate to the respective oxygen conditions for at least 12-24 hours.
4.4 Step-by-Step Dosing Protocol:
-
Prepare a working solution of 6-nitroquinoline in pre-warmed, pre-equilibrated (hypoxic or normoxic) cell culture medium to a final concentration of 50-100 µM.
-
Remove the plates from the incubators. For the hypoxic plate, work quickly or within a hypoxic workstation to minimize re-oxygenation.
-
Aspirate the old medium and add the 6-nitroquinoline-containing medium to the wells. Include vehicle-only (DMSO) control wells.
-
Return the plates to their respective incubators for the desired time (e.g., 4, 8, or 24 hours).
-
After incubation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well to lyse the cells.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) for analysis.
4.5 Sample Processing & Analysis:
-
Fluorescence Analysis:
-
Transfer 80 µL of the lysate to a 96-well black plate.
-
Read fluorescence as described in Protocol 1 (Section 3.5).
-
-
Protein Quantification:
-
Use 10 µL of the remaining lysate to determine the total protein concentration using a BCA assay, following the manufacturer's protocol.
-
Normalize the fluorescence readings to the total protein concentration (Relative Fluorescence Units / µg protein).
-
-
LC-MS Analysis:
-
Precipitate proteins from the remaining lysate by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex, centrifuge, and transfer the supernatant for LC-MS analysis as described in Protocol 1.
-
4.6 Data Analysis & Expected Results:
-
A significantly higher normalized fluorescence signal should be detected in the lysates from cells incubated under hypoxic conditions compared to normoxic controls.
-
LC-MS analysis should confirm the presence of the fluorescent metabolite(s) predominantly in the hypoxic samples.
-
The magnitude of the conversion can vary between cell lines depending on their endogenous expression levels of relevant reductase enzymes.
Key Insights & Troubleshooting
-
Causality: If you observe conversion to the azoxy-helicene product, it strongly implicates one-electron reductases like NADPH:cytochrome P450 reductase in the metabolism.[1][9] If 6-aminoquinoline is the primary product, other enzymes like xanthine oxidase may be more active.[3]
-
Self-Validation: The inclusion of a normoxic control is a critical self-validating step. A lack of significant signal difference between hypoxic and normoxic conditions may indicate incomplete hypoxia, cell death, or a cell line lacking the necessary reductase activity.
-
Metabolite Instability: The hydroxylamine intermediate is reactive and can be unstable. Analysis should be performed promptly after sample preparation.
-
Chemical Complexity: Always assume that unexpected products may form. LC-MS is invaluable for confirming the identity of the fluorescent species and providing a complete metabolic picture.[9][10]
References
-
Leigh, N. D., et al. (2012). Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide. The Journal of Organic Chemistry. [Link]
-
Nivinskas, H., et al. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. Molecules. [Link]
-
Ackerley Lab. Bacterial Nitroreductase Enzymes. University of Wellington. [Link]
-
Leigh, N. D., et al. (2012). Hypoxia-Selective, Enzymatic Conversion of 6-Nitroquinoline into a Fluorescent Helicene: Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-Oxide. The Journal of Organic Chemistry. [Link]
-
Nivinskas, H., et al. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic R. MDPI. [Link]
-
M-CSA. Oxygen insensitive NAD(P)H nitroreductase - Mechanism and Catalytic Site Atlas. [Link]
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. [Link]
-
Williams, R. E., et al. (2004). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
-
Leigh, N. D., et al. (2012). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. The Journal of Organic Chemistry. [Link]
-
Gates, K. S., et al. (2010). 6-Nitroquinoline as a metabolically-activated probe for direct fluorescence detection of hypoxia. AACR Journals. [Link]
-
Kim, S., et al. (2020). Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases. MDPI. [Link]
-
Ast, J., et al. (2022). A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. PMC - NIH. [Link]
-
ResearchGate. Enzymatic assay for nitroreductase. [Link]
-
Microfluidics Innovation Center. In-line hypoxia in cell culture under flow. [Link]
-
ResearchGate. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. [Link]
-
Kim, D., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. PMC - NIH. [Link]
-
Michiels, C., et al. (2020). Techniques of Hypoxic Cell Models. Frontiers in Cell and Developmental Biology. [Link]
-
L-A. K. et al. (2018). NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells. NIH. [Link]
-
Ross, D., & Siegel, D. (2004). NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms. Mutation Research. [Link]
-
Wikipedia. NAD(P)H dehydrogenase (quinone 1). [Link]
-
P. F. et al. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
Anichina, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]
-
He, X., et al. (2018). NAD(P)H:Quinone Oxidoreductase 1 (NQO1) as a Therapeutic and Diagnostic Target in Cancer. PubMed. [Link]
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Application Notes & Protocols: A Modern Guide to the Synthesis of Substituted Isoquinolines
Introduction: The Enduring Significance of the Isoquinoline Scaffold
The isoquinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Prominent examples of isoquinoline-based drugs include the vasodilator papaverine and the anti-amoebic agent emetine.[1][4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse isoquinolines remains a critical endeavor for researchers in drug discovery and development.
This application note provides a detailed overview of both classical and contemporary synthetic strategies for substituted isoquinolines. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key methodologies.
Classical Approaches to Isoquinoline Synthesis
For decades, the synthesis of the isoquinoline core has been dominated by a few eponymous reactions. These methods, centered on intramolecular electrophilic aromatic substitution, have proven robust and reliable, particularly for electron-rich aromatic systems.[3]
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[5][6] The resulting dihydroisoquinolines can be readily oxidized to their corresponding isoquinolines.[4][5]
Mechanistic Rationale: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[5][6] A dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl.[4][5][6] Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[5] The prevailing mechanism is often influenced by the specific reaction conditions.[5] The presence of electron-donating groups on the phenyl ring enhances the nucleophilicity of the arene, facilitating the cyclization step.[7]
Diagram: Bischler-Napieralski Reaction Mechanism
Sources
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- 7. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-5-nitroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. All laboratory work should be performed by qualified professionals in a controlled environment, adhering to all institutional and governmental safety protocols. Always consult primary literature and relevant safety data sheets (SDS) before undertaking any chemical synthesis.
Introduction and Strategic Overview
6-Fluoro-5-nitroquinoline is a key heterocyclic building block in medicinal chemistry. The strategic introduction of a fluorine atom at the 6-position and a nitro group at the 5-position significantly modulates the electronic and pharmacokinetic properties of the quinoline scaffold, making it a valuable precursor for novel therapeutic agents.[1][2][3] The primary synthetic route involves the electrophilic nitration of 6-fluoroquinoline. While straightforward in principle, this reaction is often plagued by challenges related to yield, regioselectivity, and purification.
This guide provides a comprehensive technical resource to navigate these challenges. We will dissect the core synthesis protocol, troubleshoot common experimental issues with a focus on their chemical causality, and provide detailed, actionable solutions.
Core Synthesis Protocol: Nitration of 6-Fluoroquinoline
The foundational reaction is the electrophilic aromatic substitution of 6-fluoroquinoline using a mixed acid system. The strong acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5][6]
Detailed Experimental Protocol:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5.0 eq). Cool the flask to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: While maintaining the low temperature and stirring, slowly add concentrated nitric acid (HNO₃, 1.2 eq) to the sulfuric acid. This in situ generation of the nitronium ion is highly exothermic and requires careful temperature control.
-
Substrate Addition: Dissolve 6-fluoroquinoline (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid. Slowly add this solution to the nitrating mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization & Isolation: Slowly neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7. Be cautious as this step generates CO₂ gas and is exothermic. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove residual acids and impurities.
-
Purification: Dry the crude product under vacuum. The primary method for purification is recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.[7][8]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction resulted in a very low yield of this compound, or I recovered mostly unreacted starting material. What went wrong?
A: Low yield is a frequent issue stemming from several potential causes. A systematic diagnosis is key.
-
Possible Cause A: Inadequate Nitronium Ion (NO₂⁺) Formation.
-
Explanation: The nitronium ion is the active electrophile. Its formation is dependent on the dehydrating power of the sulfuric acid.[4][6] If your nitric acid is not sufficiently concentrated (e.g., below 70%) or if moisture has been introduced into the reaction, the equilibrium will not favor NO₂⁺ formation.[9]
-
Solution:
-
Verify Reagent Quality: Use fresh, concentrated (95-98%) sulfuric acid and concentrated (70% or fuming) nitric acid.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
-
Possible Cause B: Insufficient Reaction Time or Temperature.
-
Explanation: The quinoline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom (especially when protonated in the acidic medium). The fluorine atom is also deactivating. Therefore, the reaction may require more forcing conditions than the nitration of a more activated ring like benzene.[4]
-
Solution:
-
Monitor Progress: Use TLC to track the consumption of the starting material. If the reaction stalls, consider extending the reaction time.
-
Controlled Temperature Increase: If extending the time is ineffective, slowly allow the reaction temperature to rise to room temperature. Be aware that higher temperatures can lead to the formation of dinitrated byproducts and other side reactions.[4][10]
-
-
-
Possible Cause C: Product Loss During Workup.
-
Explanation: The nitroquinoline product may have some solubility in the acidic aqueous phase, especially if the volume is very large. Incomplete precipitation or premature extraction can lead to significant product loss.
-
Solution:
-
Efficient Precipitation: Ensure the reaction mixture is poured onto a sufficiently large volume of ice to keep the temperature low during quenching, which maximizes precipitation.
-
pH Adjustment: Carefully adjust the pH to neutral (pH 7). A pH that is too acidic or too basic can increase the solubility of the product or related impurities.
-
Extraction of Aqueous Layer: After filtering the precipitate, perform an extraction of the aqueous filtrate with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.[7]
-
-
Problem 2: Poor Regioselectivity - Formation of Isomeric Byproducts
Q: My final product is contaminated with a significant amount of an isomeric nitroquinoline. How can I improve the selectivity for the 5-position?
A: The directing effects on the quinoline ring are complex. Under acidic nitrating conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This strongly deactivates the heterocyclic ring and directs the incoming electrophile to the carbocyclic (benzene) ring. The primary isomers formed are the 5-nitro and 8-nitro products.
-
Possible Cause: Reaction Temperature.
-
Explanation: The activation energy for the formation of different isomers can be very similar. Higher reaction temperatures provide more energy to overcome these barriers, often leading to a mixture of kinetic and thermodynamic products and reducing regioselectivity.
-
Solution:
-
Maintain Low Temperature: Strict adherence to a low temperature profile (0-5 °C) throughout the addition and reaction phases is critical. This favors the kinetically preferred product, which is often the desired 5-nitro isomer in many quinoline systems.
-
Slow Addition: Add the substrate solution very slowly to the nitrating mixture to prevent localized temperature spikes.
-
-
Data Table: Effect of Temperature on Regioselectivity
| Temperature (°C) | Approximate Ratio (5-nitro : 8-nitro) | Citation |
| 0 - 5 | Higher selectivity for 5-nitro | [11] |
| 25 (Room Temp) | Decreased selectivity, more 8-nitro | [11] |
| > 50 | Significant increase in byproducts | [6] |
| (Note: Ratios are illustrative and depend on the specific substrate and conditions.) |
Problem 3: Difficulties in Product Purification
Q: The crude product is an oily solid that is difficult to recrystallize, and column chromatography gives poor separation. What are my options?
A: Purification challenges often arise from the presence of closely related isomers or persistent acidic impurities.
-
Possible Cause A: Contamination with Nitrophenolic Byproducts.
-
Explanation: Oxidative side reactions can sometimes lead to the formation of nitrophenolic impurities, which are highly polar and can complicate purification.
-
Solution: Alkaline Wash. Before final purification, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of sodium carbonate or ammonia.[12] This will convert the acidic phenolic impurities into their water-soluble salts, which can then be removed in the aqueous layer.
-
-
Possible Cause B: Isomers with Similar Polarity.
-
Explanation: The 5-nitro and 8-nitro isomers often have very similar polarities, making them difficult to separate using standard silica gel chromatography.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems (eluents). A less polar system, like toluene/ethyl acetate, might provide better resolution than the more common hexanes/ethyl acetate.[10]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which can offer different selectivity for separating isomers.[8]
-
Recrystallization: Meticulous recrystallization is often the best method. Try a range of solvent systems. A binary solvent system (e.g., dissolving in hot ethanol and adding water until turbidity appears, then cooling slowly) can be very effective.
-
-
Mandatory Visualizations (Graphviz DOT)
Reaction Mechanism
Caption: Electrophilic aromatic substitution mechanism for nitration.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Safety Considerations
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[13][14][15] Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles at all times.[15]
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic.[16] Proper cooling and slow, controlled addition of reagents are crucial to prevent thermal runaway.
-
Quenching: Quenching the reaction mixture on ice must be done slowly and carefully to manage the heat generated and avoid splashing of corrosive material.
-
Neutralization: The neutralization step generates gas (CO₂) and heat. Perform this step slowly in a large, open vessel to avoid pressure buildup and foaming over.
References
- Nitr
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.).
- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
- Process for the purification of mononitro aromatic compounds. (n.d.).
- Concentrated Nitric with 2% Sulfuric Acid. (2021). Columbus Chemical.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
- THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2011).
- Safety Protocols For Handling Sulfuric Acid in Labor
- NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID). (n.d.). CAMEO Chemicals.
- Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2016). PubMed.
- 6-NITROQUINOLINE synthesis. (n.d.). ChemicalBook.
- An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. (n.d.). Benchchem.
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (n.d.). PMC - NIH.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Di-nitr
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).
- Nitration of Benzene. (n.d.). Chemistry Steps.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Deriv
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- the nitration of benzene - electrophilic substitution. (n.d.). Chemguide.
- Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline. (2025). Benchchem.
- Mechanism of action of and resistance to quinolones. (n.d.). PMC - NIH.
- 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). PMC.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI.
Sources
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. westlab.com.au [westlab.com.au]
- 16. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Synthesis of 6-Fluoro-5-nitroquinoline
<_ _>
Introduction
Welcome to the technical support guide for the synthesis of 6-Fluoro-5-nitroquinoline. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related quinoline scaffolds. The nitration of 6-fluoroquinoline is a critical step in the synthesis of various pharmaceutical intermediates. However, this electrophilic aromatic substitution is not without its challenges. Side reactions, particularly the formation of regioisomers, can lead to low yields and complex purification profiles.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide validated protocols to overcome them, ensuring the integrity and success of your synthesis.
Process Overview: The Nitration of 6-Fluoroquinoline
The primary route to this compound involves the electrophilic nitration of 6-fluoroquinoline using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Answer: Low yields in this synthesis are most often attributable to three factors: incomplete reaction, formation of undesired side products, and mechanical losses during workup or purification.
-
Incomplete Reaction: The nitration of quinoline requires strongly acidic conditions to generate a sufficient concentration of the nitronium ion (NO₂⁺).
-
Troubleshooting: Ensure your sulfuric acid is concentrated (98%) and your nitric acid is fuming or highly concentrated. The reaction is typically run at 0°C to control its exothermic nature; however, if conversion is low, allowing the reaction to slowly warm to room temperature for a short period (e.g., 2 hours) can drive it to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Side Product Formation: The most significant cause of yield loss is the formation of the undesired regioisomer, 6-fluoro-8-nitroquinoline . The electron-donating effect of the fluorine at C6 and the directing effects of the protonated quinoline ring activate both the C5 and C8 positions for electrophilic attack.[2][3]
-
Troubleshooting: The ratio of 5-nitro to 8-nitro isomers is highly dependent on the acidity of the reaction medium. Increasing the acidity has been shown to favor the formation of the 5-nitro isomer over the 8-nitro isomer.[2][3] Therefore, using a strong superacid system or ensuring anhydrous conditions can improve regioselectivity.
-
-
Workup Losses: The crude product precipitates upon quenching the acidic reaction mixture in ice water. If the pH is not carefully controlled during neutralization (e.g., with sodium carbonate solution), some product may be lost if it remains protonated and water-soluble.[1]
-
Troubleshooting: After pouring the reaction mixture onto ice, neutralize the solution slowly with a saturated base solution (e.g., Na₂CO₃ or NaHCO₃) while monitoring the pH. Ensure the final pH is neutral to slightly basic (pH 7-8) to ensure complete precipitation of the product before filtration.
-
Question 2: My TLC/NMR analysis shows a mixture of products that are very difficult to separate. What are these impurities and how can I deal with them?
Answer: The primary impurity is almost certainly the 6-fluoro-8-nitroquinoline isomer. Due to their similar polarities, these isomers can be challenging to separate by standard column chromatography.
-
Identification: The 5-nitro and 8-nitro isomers are the most common products when nitrating quinolines under acidic conditions.[2][3] In some cases, trace amounts of dinitrated products (e.g., 6-fluoro-5,8-dinitroquinoline) might also form if the reaction conditions are too harsh (excess nitrating agent or high temperature).
-
Mechanism of Isomer Formation: Under strong acid, the quinoline nitrogen is protonated. The resulting quinolinium ion directs nitration to the benzene ring portion (positions 5, 6, 7, 8). The fluorine at C6 is an ortho-, para-director. It activates the C5 (ortho) and C7 (para) positions. The combination of these electronic effects leads to substitution primarily at the C5 and C8 positions.
Caption: Competing nitration pathways leading to isomeric products.
-
Separation Strategies:
-
Fractional Recrystallization: This is often the most effective method. The isomers may have different solubilities in specific solvents. A common approach involves dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone) and allowing it to cool slowly.[4] One isomer may crystallize out preferentially.
-
Salt Formation: A patented method for separating 5-nitroquinoline and 8-nitroquinoline involves forming the hydrohalide salts and performing a recrystallization from wet dimethylformamide (DMF), where the 5-nitro isomer salt is less soluble.[5] This technique could be adapted for the fluoro-substituted analogues.
-
| Technique | Pros | Cons |
| Column Chromatography | Good for small scales. | Can have poor resolution between isomers.[4] |
| Recrystallization | Cost-effective, scalable. | Requires careful solvent screening; may need multiple cycles.[4] |
| Fractional Crystallization of Salts | Can provide high purity. | Adds extra steps (salt formation/liberation).[5] |
Question 3: My reaction mixture turned dark brown/black, and the isolated product is an intractable tar. What happened?
Answer: A dark, tarry result typically indicates decomposition or over-nitration, caused by excessively harsh reaction conditions.
-
Cause - Overheating: Nitrations are highly exothermic. If the temperature is not strictly controlled (ideally maintained at 0-5 °C during the addition of the substrate), runaway reactions can occur, leading to oxidation and degradation of the aromatic ring.[1]
-
Cause - Excess Nitrating Agent: Using a large excess of the nitrating mixture can promote the formation of dinitrated and other highly oxidized byproducts, which are often unstable and appear as tars.
-
Troubleshooting Protocol:
-
Pre-cool your acid: Chill the concentrated sulfuric acid in an ice/salt bath to below 0°C before slowly adding the nitric acid.
-
Slow Substrate Addition: Dissolve the 6-fluoroquinoline in a small portion of cold sulfuric acid and add this solution dropwise to the nitrating mixture, ensuring the internal temperature never exceeds 5°C.
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time. Once TLC indicates consumption of the starting material, proceed with the workup.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different nitrating agent? A: While mixed acid (HNO₃/H₂SO₄) is standard, other reagents can be used, though they may alter the regioselectivity. For instance, using acetyl nitrate might offer different selectivity profiles.[6] However, for this specific transformation, mixed acid is the most commonly cited and cost-effective method.
Q: Is there a risk of hydrolyzing the C-F bond? A: The C-F bond on an aromatic ring is generally very stable. Under the standard nitrating conditions (conc. H₂SO₄/HNO₃ at 0°C), hydrolysis of the C-F bond is highly unlikely.[7] However, under extremely harsh hydrolytic conditions (e.g., very high temperatures in 70% sulfuric acid), degradation of fluoroquinolines can occur, but this is not a concern during the nitration step itself.[8]
Q: How do I definitively confirm the identity of the 5-nitro vs. the 8-nitro isomer? A: The most reliable method is ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For this compound, the proton at C4 will appear as a doublet of doublets with a specific coupling constant to the proton at C3 and the fluorine at C6. You should compare your experimental spectrum to literature data or use 2D NMR techniques (COSY, HSQC/HMBC) for unambiguous assignment.
Q: What is the primary safety concern with this reaction? A: The primary concern is the handling of concentrated and fuming acids. The nitrating mixture is extremely corrosive and a powerful oxidizing agent. The reaction is also highly exothermic and must be performed with adequate cooling and behind a blast shield in a well-ventilated fume hood. Always add reagents slowly and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.
Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting the synthesis.
References
-
Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (1997). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin, 45(2), 279-283. [Link]
-
Tokyo University of Science. (1997). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. TUS Repository. [Link]
-
Sugiura, M., Usami, T., Hamada, Y., Hatano, K., Kurono, Y., Yashiro, T., ... & Mogi, K. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]
-
Shaw, J., O'Brien, J., Blanco, F., & Rozas, I. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 553-563. [Link]
-
Miller, W. K., Knight, S. B., & Roe, A. (1950). The Hydrolysis of 2-Fluoroquinoline in Acid Solution. Journal of the American Chemical Society, 72(10), 4763–4764. [Link]
-
Majumdar, S., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(40), 7384–7389. [Link]
-
Håheim, K. S., Van Sang, L. N., & Sydnes, M. O. (2021). Progress in Designing Greener Antibiotics. Molecules, 26(21), 6542. Available at ResearchGate. [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (2004). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem.com. [Link]
-
Faldu, V. J., et al. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Wohlkonig, A., et al. (2010). In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions. Antimicrobial Agents and Chemotherapy, 54(9), 3997-4000. [Link]
-
PrepChem. (n.d.). Synthesis of 6-fluoroquinoline. PrepChem.com. [Link]
- Nichols, D. E. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity [jstage.jst.go.jp]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.library.fordham.edu [research.library.fordham.edu]
How to avoid the formation of unwanted isomers in quinoline nitration
Technical Support Center: Quinoline Nitration
A Guide to Controlling Regioselectivity and Avoiding Unwanted Isomers
Welcome to the technical support center for synthetic organic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic insights to help you troubleshoot and optimize your reactions. This guide is dedicated to one of the classic challenges in heterocyclic chemistry: the selective nitration of quinoline. We will explore the root causes of isomer formation and provide actionable strategies to achieve your desired regiochemical outcome.
Understanding the Challenge: The Quinolinium Ion
The primary hurdle in the selective nitration of quinoline is the reactivity of the quinoline nucleus itself under strongly acidic conditions.
-
The Problem of Protonation: In a typical nitrating mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄), the Lewis basic nitrogen atom of the quinoline ring is readily protonated. This forms the quinolinium ion .[1]
-
Deactivation of the Pyridine Ring: This protonation places a positive charge on the nitrogen atom, which strongly deactivates the entire pyridine ring (the nitrogen-containing ring) towards attack by electrophiles like the nitronium ion (NO₂⁺).[2]
-
Substitution on the Benzene Ring: Consequently, electrophilic aromatic substitution is directed to the less deactivated carbocyclic (benzene) ring.[2][3] Within this ring, substitution occurs preferentially at the C-5 and C-8 positions, which are the α-positions relative to the ring fusion and are electronically favored for attack.[3][4]
This leads to the most common experimental outcome: an isomeric mixture of 5-nitroquinoline and 8-nitroquinoline, which can be difficult to separate.
Frequently Asked Questions (FAQs)
Q1: I performed a standard nitration of quinoline and got a nearly 1:1 mixture of two isomers. Is this expected?
A1: Yes, this is the expected and well-documented outcome. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄ at 0°C), quinoline is protonated to the quinolinium ion, leading to electrophilic attack on the benzene ring. This results in a mixture of 5-nitroquinoline and 8-nitroquinoline, often in ratios close to 1:1 (e.g., 52.3% 5-nitro and 47.7% 8-nitro).[1][2]
Q2: How can I favor the formation of 5-nitroquinoline over 8-nitroquinoline (or vice-versa)?
A2: Achieving high regioselectivity between the 5- and 8-positions through direct nitration is exceptionally challenging due to their similar reactivity. Some studies on related N-heterocycles suggest that increasing the acidity of the medium can slightly favor the 5-position over the 8-position, but this effect is often not pronounced enough for preparative significance.[5] For most applications, if you obtain a mixture, the most practical approach is an efficient post-reaction separation.
Q3: Is it possible to introduce a nitro group at other positions, like C-3, C-4, or C-6?
A3: Yes, but it requires moving beyond direct nitration of the parent quinoline. Achieving substitution at these positions involves strategically modifying the quinoline substrate to redirect the regiochemical outcome. This can be done by:
-
Targeting C-6: Using a 1,2,3,4-tetrahydroquinoline intermediate with a protected nitrogen.[6]
-
Targeting C-4: Utilizing the quinoline 1-oxide derivative under specific conditions.[7]
-
Targeting C-3: Employing a Reissert compound intermediate.[8]
Q4: Are there synthetic strategies that avoid the direct nitration of quinoline altogether?
A4: Absolutely. A highly effective strategy for obtaining a specific, pure nitroquinoline isomer is to construct the quinoline ring from a precursor that already contains a nitro group in the desired position.[9] For example, using a nitrated aniline in a Skraup synthesis or a nitrated o-aminobenzaldehyde in a Friedländer synthesis provides unambiguous access to the target molecule.
Troubleshooting Guide & Strategic Protocols
This section provides detailed solutions to common problems encountered during quinoline nitration experiments.
Issue 1: An Inseparable Mixture of 5- and 8-Nitroquinoline is Formed
-
Root Cause: As explained, the formation of the quinolinium ion directs nitration to both the C-5 and C-8 positions of the benzene ring with very similar activation energies.
-
Solution A: Minor Optimization of Reaction Conditions While high selectivity is unlikely, subtle adjustments can influence the isomer ratio. The following table summarizes the general effects of reaction parameters.
Parameter Condition Expected Outcome on 5-/8- Isomer Ratio Rationale Temperature Lower (e.g., 0°C) Near 1:1 mixture is typical.[1] Kinetic control under standard conditions. Higher (e.g., 95-100°C) May slightly alter the ratio; often used to maximize overall yield of both isomers.[10] Reaction moves towards thermodynamic control, but selectivity gains are minimal. Acid Strength Increased Acidity May slightly favor 5-nitroquinoline.[5] Subtle changes in the transition state stability for attack at the 5- vs. 8-position. -
Solution B: Post-Reaction Separation Protocol If a mixture is unavoidable, an efficient separation is key. While column chromatography is a standard option, fractional crystallization of the hydrohalide salts can be a scalable and effective alternative.
Protocol: Separation of 5- and 8-Nitroquinoline via Hydrohalide Salt Crystallization (This protocol is adapted from the procedure described in patent EP0858998A1[10])
-
Salt Formation: Dissolve the crude mixture of nitroquinoline isomers in a suitable solvent. Add a sufficient amount of a hydrohalide (e.g., HCl) to form the corresponding hydrohalide salts.
-
Solvent Preparation: Prepare a solvent of dimethylformamide (DMF) containing a small amount of water (e.g., 0.5% to 5% by volume).[10]
-
Dissolution: Create a slurry of the nitroquinoline hydrohalide salts in the wet DMF. Heat the slurry to approximately 95-100°C until a clear solution is formed.[10]
-
Selective Crystallization: Slowly cool the solution to room temperature (20-25°C). The 5-nitroquinoline hydrohalide salt is less soluble and will selectively precipitate out of the solution.
-
Isolation: Isolate the precipitated 5-nitroquinoline hydrohalide by filtration. The 8-nitroquinoline isomer will remain in the filtrate.
-
Free Base Conversion: To recover the free base, neutralize the isolated 5-nitroquinoline hydrohalide salt with a suitable base (e.g., NaHCO₃ solution).
-
Issue 2: A Specific Isomer (Other than 5- or 8-Nitro) is Required
-
Root Cause: Direct nitration of quinoline cannot produce these isomers due to the deactivating effect of the protonated nitrogen on the pyridine ring. A substrate modification strategy is required.
-
Strategy A: Synthesis of 6-Nitroquinoline via a Tetrahydroquinoline Intermediate This is the most reliable method for obtaining 6-nitroquinoline. By reducing the pyridine ring, we transform the deactivating iminium group into a strongly activating and ortho-, para-directing amino group (or a protected derivative).
Workflow for 6-Nitroquinoline Synthesis
Caption: Workflow for the synthesis of 6-nitroquinoline.
Detailed Protocol: (This protocol is adapted from studies on N-protected tetrahydroquinolines[1][6])
-
Reduction: Reduce quinoline to 1,2,3,4-tetrahydroquinoline (THQ).
-
Protection: Acetylate the nitrogen of THQ using acetic anhydride to form N-acetyl-1,2,3,4-tetrahydroquinoline. This is crucial as the acetyl group is still ortho-, para-directing but prevents N-nitration and moderates the reactivity, preventing side reactions.
-
Nitration: Carefully nitrate the N-acetyl-THQ with a standard nitrating mixture (HNO₃/H₂SO₄) at low temperature. The nitro group will be directed to the C-6 (para) position with high selectivity.
-
Dehydrogenation & Deprotection: Dehydrogenate the protected, nitrated intermediate to reform the aromatic pyridine ring and remove the protecting group to yield the final 6-nitroquinoline product.
-
-
Strategy B: Alternative Isomers via N-Oxides and Reissert Compounds For other isomers, more specialized synthetic routes are necessary.
-
For 4-Nitroquinoline: The nitration of quinoline 1-oxide can yield 4-nitroquinoline. This reaction proceeds through the unprotonated N-oxide, where the oxide group activates the C-4 position.[5] However, under acidic conditions, the N-oxide can also be protonated, leading back to 5- and 8-nitration, making reaction conditions critical.[5][7]
-
For 3-Nitroquinoline: A reliable method is through the nitration of a Reissert compound . Treating 1-benzoyl-2-cyano-1,2-dihydroquinoline with acetyl nitrate affords the 3-nitro derivative, which can then be hydrolyzed to 3-nitroquinoline.[8]
-
Visualizing the Core Mechanism
The following diagram illustrates why direct nitration of quinoline is problematic and leads to the 5-/8-isomer mixture.
Caption: Mechanism of quinoline nitration under acidic conditions.
References
-
Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. Retrieved from [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
-
Sugiura, M., Usami, T., Hamada, Y., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. Retrieved from [Link]
-
Li, Y., et al. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Unknown Author. (n.d.). Preparation and Properties of Quinoline. SlideShare. Retrieved from [Link]
-
Various Authors. (2011). THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Ridd, J. H., et al. (1968). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Various Authors. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]
-
Unknown Author. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Retrieved from [Link]
-
Mathew, M. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Retrieved from [Link]
-
BTShinde. (2020). Hetrocyclic Compounds lecture-07 Reaction of Quinoline and Isoquinoline. YouTube. Retrieved from [Link]
-
Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Retrieved from [Link]
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- 5. Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Fluoro-5-nitroquinoline
Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this important synthetic intermediate. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring both scientific integrity and practical success.
The synthesis of this compound, while conceptually straightforward via electrophilic nitration of 6-fluoroquinoline, presents a unique set of challenges when transitioning from the bench to a larger scale. These challenges primarily revolve around reaction control, regioselectivity, product purification, and ensuring operational safety. This guide is structured in a question-and-answer format to directly address the specific issues you are likely to face.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis Strategy and Reagent Selection
Q: What is the most common synthetic route for preparing this compound, and what are the initial considerations for scale-up?
A: The most prevalent and direct method is the electrophilic nitration of 6-fluoroquinoline using a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
For scale-up, the primary considerations are:
-
Purity of Starting Material: Ensure the 6-fluoroquinoline is of high purity. Impurities can lead to undesirable side reactions and complicate the purification of the final product.
-
Choice of Nitrating Agent: While mixed acid is standard, the concentration and ratio of nitric to sulfuric acid are critical parameters that need to be optimized. Fuming nitric acid or other nitrating agents could be considered, but they come with their own set of handling and safety challenges.
-
Solvent Selection: In many cases, concentrated sulfuric acid acts as both the catalyst and the solvent. The high viscosity and corrosive nature of sulfuric acid at scale require specialized equipment for efficient stirring and heat transfer.
Reaction Control and Exothermicity
Q: My nitration reaction is showing a significant exotherm, making temperature control difficult at a larger scale. How can I mitigate this thermal runaway risk?
A: This is arguably the most critical challenge in scaling up nitration reactions. The reaction is highly exothermic, and a loss of temperature control can lead to a dangerous thermal runaway, potentially causing over-nitration and the formation of unstable, explosive byproducts.[2]
Here’s a multi-faceted approach to maintain control:
-
Slow, Controlled Addition: The nitrating agent (or the substrate, depending on your setup) must be added slowly and incrementally to the reaction mixture. This allows the cooling system to dissipate the heat generated from the reaction.
-
Efficient Cooling: A robust cooling system is non-negotiable. For larger vessels, jacketed reactors with a circulating coolant are essential. The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient, so your cooling capacity must be carefully calculated.
-
Monitoring Internal Temperature: Do not rely on the temperature of the cooling bath or jacket. An internal temperature probe is crucial for accurately monitoring the reaction temperature.[1]
-
Reverse Addition: Consider adding the 6-fluoroquinoline dissolved in a portion of the sulfuric acid to the mixed acid solution. This can sometimes offer better control over the initial exotherm.
-
Semi-Batch or Continuous Flow Processing: For larger-scale manufacturing, transitioning from a batch process to a semi-batch or continuous flow setup can significantly improve safety by reducing the volume of the reaction mixture at any given time and providing much better heat transfer.
Isomer Formation and Selectivity
Q: I am observing the formation of other nitro-isomers along with my desired this compound. How can I improve the regioselectivity of the nitration?
A: Isomer formation is a common challenge in the nitration of quinoline derivatives. The electron-withdrawing nature of the quinoline nitrogen deactivates the heterocyclic ring towards electrophilic substitution, directing the nitration to the carbocyclic ring. However, multiple positions on the benzene ring are susceptible to nitration, leading to a mixture of isomers.
To enhance the formation of the 5-nitro isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature (e.g., maintaining it between 0-5°C) can often improve the selectivity for the desired isomer.[1] Higher temperatures can provide the activation energy needed to form other, less-favored isomers.
-
Acid Ratio: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion and the reaction medium's polarity, which in turn can affect the isomer distribution. Careful optimization of this ratio is recommended.
-
Alternative Nitrating Systems: While less common for this specific transformation, exploring other nitrating agents like N₂O₅ or nitronium salts (e.g., NO₂BF₄) in an inert solvent could potentially offer different selectivity profiles, though these reagents are often more expensive and require specific handling procedures.
Product Isolation and Purification
Q: What is the best way to isolate and purify this compound from the reaction mixture, especially in the presence of isomeric impurities?
A: The work-up and purification strategy is critical for obtaining a high-purity product.
Isolation:
-
Quenching: The reaction is typically quenched by carefully and slowly pouring the acidic reaction mixture onto crushed ice or ice-water. This precipitates the crude nitroquinoline product. This step is also highly exothermic and must be done with caution and efficient cooling.
-
Neutralization: The acidic slurry is then neutralized with a base, such as sodium carbonate or ammonium hydroxide, to a neutral pH. This should be done slowly and with cooling to manage the heat of neutralization.
-
Filtration: The precipitated solid is collected by filtration and washed thoroughly with water to remove any residual acids and inorganic salts.
Purification:
-
Recrystallization: This is often the most effective method for purifying the crude product at scale.[3] The choice of solvent is crucial. Ethanol, methanol, or a mixture of solvents like dichloromethane/hexane are good starting points for screening.[3] The goal is to find a solvent system where the desired this compound has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurities have different solubility profiles.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and cumbersome for large-scale purification. It is best reserved for situations where recrystallization fails to provide the desired purity or for isolating small amounts of very pure material.
-
Fractional Crystallization of Salts: If isomeric impurities are particularly difficult to remove, a more advanced technique involves forming salts (e.g., hydrochlorides) of the nitroquinoline mixture and then performing fractional crystallization.[4] The different isomers' salts may have sufficiently different solubilities to allow for separation.
| Purification Method | Advantages | Disadvantages | Scale-Up Feasibility |
| Recrystallization | Cost-effective, simple, can handle large quantities. | Solvent selection can be challenging, may not separate close-boiling isomers effectively. | High |
| Column Chromatography | High resolution, can separate complex mixtures. | Expensive (silica gel, solvents), generates significant waste, difficult to scale. | Low to Medium |
| Fractional Crystallization of Salts | Can be effective for separating stubborn isomers. | Adds extra steps (salt formation and liberation), requires careful optimization. | Medium |
Safety Considerations
Q: What are the primary safety hazards I need to be aware of when scaling up this synthesis?
A: Safety is paramount, especially with nitration reactions. The key hazards include:
-
Thermal Runaway: As discussed, this is the most significant risk. A comprehensive thermal hazard assessment, potentially using reaction calorimetry, is highly recommended before attempting a large-scale reaction.[5] This will help determine the reaction's heat flow and the maximum temperature of the synthesis reaction (MTSR).
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory. The reactor and associated equipment must be constructed from compatible materials.
-
Formation of Unstable Byproducts: Over-nitration can lead to the formation of dinitro or trinitro compounds, which can be thermally unstable and potentially explosive. Strict temperature control is the best way to prevent their formation.
-
Gas Evolution: The reaction may produce nitrogen oxides (NOx), which are toxic. The reaction should be carried out in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.
Experimental Workflow and Diagrams
Typical Lab-Scale Protocol for Nitration of 6-Fluoroquinoline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add 6-fluoroquinoline to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, with cooling.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 6-fluoroquinoline in sulfuric acid. The internal temperature must be strictly maintained between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified duration. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the resulting slurry with a suitable base (e.g., sodium carbonate solution) until the pH is neutral. Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid cake with cold water until the washings are neutral, then dry the product under vacuum.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent.
Logical Workflow for Troubleshooting Isomer Formation
Caption: Troubleshooting isomer formation.
Scale-Up Safety Decision Pathway
Caption: Safety pathway for scale-up.
References
- Mitchell, M. B., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Retrieved from [Link]
-
ChemSynthesis. (2025). 6-fluoroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
MDPI. (2024). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of 6-Fluoro-5-nitroquinoline
Welcome to the technical support guide for 6-Fluoro-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological assays. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights required to ensure the reliability and reproducibility of your experimental data.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a heterocyclic compound with a structure that, while promising for biological activity, presents significant challenges for formulation in aqueous environments.[1] The core of the issue lies in its molecular structure:
-
Quinoline Core: The bicyclic aromatic quinoline ring is inherently hydrophobic, leading to poor water solubility.[2]
-
Nitro and Fluoro Groups: The addition of a nitro (NO₂) group and a fluorine (F) atom further increases the molecule's lipophilicity, a property that often correlates with enhanced membrane permeability but complicates dissolution in the aqueous buffers used for most biological assays.[1][2]
Consequently, directly dissolving this compound in phosphate-buffered saline (PBS), cell culture media, or other aqueous systems is often unsuccessful, leading to compound precipitation and inaccurate experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: This is the most common issue and occurs because the compound is "crashing out" of solution. You have likely exceeded its maximum solubility in the final aqueous medium. This typically happens when a high-concentration stock solution, prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer where the compound is poorly soluble.[3] The organic solvent is miscible with the water, but the compound it was carrying is not, causing it to precipitate.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: For creating initial high-concentration stock solutions (e.g., 10-50 mM), a strong, polar aprotic solvent is recommended.
-
Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for this purpose due to its excellent solvating power for a broad range of organic compounds and its miscibility with water.[2][4]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another effective polar aprotic solvent.[2]
-
Ethanol/Methanol: While less potent than DMSO or DMF, alcohols can be used but may not achieve the same high concentrations.[2]
The choice of solvent should always be validated for compatibility with your specific assay.
Q3: What is the maximum recommended final concentration of an organic solvent in a cell-based assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of the organic solvent in the assay medium should be kept as low as possible.[5]
-
General Guideline: Typically, the final concentration should be below 0.5% (v/v) , and ideally ≤0.1% (v/v) .[5]
-
Critical Step: It is imperative to run a "vehicle control" (medium + solvent at the same final concentration, without the compound) to ensure that any observed biological effects are due to your compound and not the solvent itself.[5]
Q4: How can I prevent my compound from precipitating upon dilution?
A4: Several strategies can be employed:
-
Lower the Stock Concentration: If you are using a 100 mM stock, try preparing a 10 mM stock. This will require a larger volume to be added to your assay, but the more gradual change in solvent polarity can sometimes prevent precipitation.
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your assay medium or buffer. This step-wise process can help keep the compound in solution.
-
Incorporate Co-solvents: A co-solvent is a water-miscible organic solvent used in small amounts in the final aqueous solution to increase the solubility of a hydrophobic compound.[6][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help dissolve small amounts of precipitate, but be cautious, as the compound may fall out of solution again as it cools.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of quinoline and its derivatives is highly dependent on pH.[8][9] Quinoline is a weak base, and its nitrogen atom can be protonated under acidic conditions.[9][10] This protonation creates a charged species, which is generally more water-soluble.
-
Acidic pH: Solubility is expected to be significantly higher at a lower pH (e.g., pH < 5).[10]
-
Neutral/Basic pH: As the pH increases towards neutral (pH 7.4) and above, the compound will be in its uncharged, free-base form, which is less soluble in water.[11] For assays requiring physiological pH (7.2-7.4), relying on pH adjustment alone is often insufficient, and other strategies must be combined.
Q6: Are there advanced formulation strategies I can use for in vitro or in vivo studies?
A6: Yes, for more challenging applications, especially in vivo studies, advanced formulation techniques are often necessary.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[12][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[16]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils and surfactants.[17][18] When this mixture comes into contact with aqueous media, it spontaneously forms a fine emulsion, keeping the drug solubilized.[17]
-
Solid Dispersions: This involves dispersing the drug within a hydrophilic polymer matrix in an amorphous state, which can improve solubility and dissolution rates.[3][19][20]
Troubleshooting Guide: Common Issues & Recommended Actions
| Issue Observed | Potential Cause | Recommended Action |
| Visible precipitate or cloudiness in the well-plate after adding the compound. | The compound is "crashing out" of solution upon dilution into the aqueous assay medium.[3] | 1. Confirm Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. Vortex and warm gently if needed. 2. Reduce Final Concentration: Test a lower concentration of your compound. 3. Modify Dilution Scheme: Use a multi-step serial dilution approach. 4. Incorporate a Co-solvent: Add a small percentage (e.g., 1-5%) of ethanol or propylene glycol to your final assay buffer.[6] |
| Inconsistent or non-reproducible results between experimental repeats. | This could be due to variable amounts of dissolved compound in each experiment. | 1. Prepare Fresh Solutions: Always prepare fresh working dilutions from your stock solution for each experiment.[11] 2. Ensure Homogeneity: Vortex stock solutions thoroughly before making dilutions. Visually inspect for any particulate matter.[11] 3. Standardize Protocol: Ensure the dilution protocol and incubation times are identical for all repeats. |
| Cell death or stress observed in the vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.[21] | 1. Reduce Solvent Concentration: Lower the final solvent percentage to below 0.5%, ideally ≤0.1%.[5] 2. Test Cell Line Tolerance: Perform a dose-response experiment with just the solvent to determine the maximum non-toxic concentration for your specific cell line. |
| Loss of compound activity when using aged or previously thawed stock solutions. | The compound may be unstable in the solvent or is degrading due to repeated freeze-thaw cycles.[22] | 1. Store Properly: Store stock solutions at -20°C or -80°C. 2. Use Aliquots: Prepare small, single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles. 3. Protect from Light: Store solutions in amber vials or protect them from light, as quinoline compounds can be photosensitive.[22] |
Data Presentation: Quantitative Solubility Insights
The following tables provide generalized data to guide your experimental design. The exact values for this compound should be determined empirically.
Table 1: Predicted pH-Dependent Aqueous Solubility Profile (Data extrapolated from studies on the pH-solubility profile of quinoline and its derivatives[8][10][11])
| pH | Predicted Solubility | Rationale |
| 2.0 | High | The quinoline nitrogen is protonated, forming a more soluble salt.[10] |
| 5.0 | Moderate | Partial protonation occurs near the pKa of quinoline (~4.9).[10] |
| 7.4 | Very Low | The compound is primarily in its neutral, less soluble free-base form.[11] |
| 9.0 | Very Low | The compound remains in its free-base form. |
Table 2: Estimated Efficacy of Common Co-solvents (Values are generalized from literature on poorly soluble drugs and may vary[6][23])
| Co-solvent | Typical Concentration in Final Assay Medium | Approximate Solubility Increase (Fold) |
| Ethanol | 1 - 5% (v/v) | 5 - 20 |
| Propylene Glycol | 1 - 10% (v/v) | 5 - 50 |
| Polyethylene Glycol 400 (PEG-400) | 1 - 10% (v/v) | 10 - 100 |
| DMSO | 0.1 - 1% (v/v) | 2 - 10 |
Experimental Protocols & Visualized Workflows
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound (MW: 192.15 g/mol ) in a sterile, conical microfuge tube. For example, weigh 1.92 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (For 1.92 mg, add 1.0 mL of DMSO).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visual Confirmation: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Visual Workflow: Troubleshooting Solubility Issues
Caption: A decision-making workflow for troubleshooting precipitation issues.
Visual Mechanism: Cyclodextrin Inclusion Complex
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
- Vertex AI Search Result 1: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search Result 2: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Vertex AI Search Result 3: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate.
- Vertex AI Search Result 4: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
- Vertex AI Search Result 6: Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- Vertex AI Search Result 7: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Vertex AI Search Result 9: Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Vertex AI Search Result 11: Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels - PubMed.
- Vertex AI Search Result 13: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Vertex AI Search Result 14: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search Result 15: Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide - Benchchem.
- Vertex AI Search Result 17: Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC - NIH.
- Vertex AI Search Result 18: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search Result 22: Cosolvent - Wikipedia.
- Vertex AI Search Result 24: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Vertex AI Search Result 26: Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds - Benchchem.
- Vertex AI Search Result 28: A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability - Benchchem.
- Vertex AI Search Result 29: Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Vertex AI Search Result 30: Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
- Vertex AI Search Result 32: Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search Result 33: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
- Vertex AI Search Result 36: Application Notes: In Vitro Profiling of 5-Fluoro-2-methyl-8-nitroquinoline - Benchchem.
- Vertex AI Search Result 39: Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methyl-8-nitroquinoline in Assays - Benchchem.
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- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
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Technical Support Center: Stability Testing and Degradation Pathways of Fluoroquinolones
Welcome to the technical support center for the stability testing and degradation pathways of fluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to support your experimental work. Our approach is rooted in scientific integrity, drawing from extensive field experience to explain not just the "how" but the "why" behind experimental choices and protocols.
Introduction to Fluoroquinolone Stability
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics.[1][2] However, their efficacy and safety are intrinsically linked to their chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous testing of their stability under various environmental conditions are paramount in drug development and quality control.[1]
This guide will walk you through the essential aspects of designing and executing stability studies for fluoroquinolones, interpreting the results, and troubleshooting common challenges. We will delve into the primary degradation pathways—hydrolysis, oxidation, and photolysis—and provide practical, step-by-step protocols for forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the stability testing of fluoroquinolones.
Q1: What are the primary degradation pathways for fluoroquinolones?
A1: Fluoroquinolones are susceptible to three main degradation pathways:
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Photodegradation: This is often the most significant degradation pathway for fluoroquinolones.[6][7] Exposure to UV or even ambient light can induce complex reactions involving the quinolone core and its substituents.[8][9][10][11] For instance, ciprofloxacin's photochemical degradation can involve reactions at the piperazinyl substituent, the quinolone moiety, and the cyclopropyl group.[8]
-
Hydrolysis: Fluoroquinolones can undergo hydrolysis, particularly at extreme pH values (acidic or alkaline conditions).[6] The rate and extent of hydrolysis are highly dependent on the specific fluoroquinolone's structure and the pH of the solution.[12][13][14][15][16] For example, gemifloxacin has been shown to degrade in alkaline medium.[17][18]
-
Oxidation: Oxidative degradation can occur in the presence of oxidizing agents or even atmospheric oxygen over time. The piperazine ring is often a primary site for oxidation.[19][20][21][22]
Q2: Why are forced degradation studies necessary, and what are the typical conditions?
A2: Forced degradation studies, or stress testing, are crucial for several reasons:
-
They help to elucidate the intrinsic stability of the drug substance.
-
They aid in identifying likely degradation products and understanding degradation pathways.[5]
-
This information is essential for developing and validating stability-indicating analytical methods.[5]
Typical forced degradation conditions, as recommended by ICH guidelines (Q1A(R2)), include:[3][5][23][24]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[6]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: High temperatures (e.g., 60-80 °C) in a controlled oven.
-
Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B.[4][5]
Q3: How do I select an appropriate analytical method for stability testing?
A3: A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[25][26][27][28][29]
Key considerations for method development include:
-
Specificity/Selectivity: The method must be able to resolve the parent drug from all potential degradation products and any excipients in the formulation.
-
Accuracy and Precision: The method must provide results that are close to the true value and are reproducible.[26]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[26]
-
Limits of Detection (LOD) and Quantitation (LOQ): The method must be sensitive enough to detect and quantify degradation products at the levels specified by ICH guidelines.[26]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What should I do?
A4: Unexpected peaks are a common challenge. Here's a systematic approach to troubleshooting:
-
Confirm it's a degradation product: Analyze a placebo (formulation without the API) and a control sample of the API that has not been stressed. If the peak is absent in these, it is likely a degradation product.
-
Check for system suitability: Ensure your HPLC system is performing correctly by running a system suitability test.
-
Evaluate peak shape: Poor peak shape (e.g., tailing, fronting, splitting) can indicate analytical issues such as column degradation, inappropriate mobile phase pH, or sample overload.
-
Characterize the peak: If the peak is confirmed to be a degradation product, the next step is to characterize it. This typically involves using LC-MS to determine its mass-to-charge ratio (m/z) and fragmentation pattern, which can provide clues about its structure.[25][28]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter.
Troubleshooting Guide 1: Inconsistent Results in Photostability Studies
| Symptom | Potential Cause(s) | Recommended Action(s) |
| High variability between replicate samples. | 1. Uneven light exposure: The positioning of samples within the photostability chamber can lead to variations in light intensity. 2. Sample preparation inconsistency: Minor differences in sample preparation can be magnified under stress conditions. 3. Temperature fluctuations: Heat generated by the light source can cause thermal degradation. | 1. Rotate samples: Implement a sample rotation schedule within the chamber to ensure uniform light exposure. 2. Standardize sample preparation: Use a detailed, standardized protocol for sample preparation. 3. Monitor temperature: Place a calibrated thermometer next to the samples to monitor the actual temperature and use a control sample protected from light but exposed to the same temperature. |
| No degradation observed, even after extended exposure. | 1. Inappropriate light source: The light source may not be emitting the appropriate wavelengths to induce degradation. 2. Light-protective packaging: The drug product's primary packaging may be effectively blocking UV and visible light. 3. Drug substance is highly photostable. | 1. Verify light source: Ensure your photostability chamber meets ICH Q1B specifications for light sources.[4] 2. Test outside of packaging: As per ICH Q1B, test the drug product outside of its immediate pack to assess its intrinsic photostability.[30] 3. Increase exposure time: If no degradation is observed after the recommended exposure, you may be dealing with a highly photostable compound. Document this finding. |
| Excessive degradation (>20%) observed quickly. | 1. Light intensity is too high. 2. The compound is extremely photosensitive. | 1. Calibrate light source: Verify the intensity of your light source. 2. Reduce exposure time: Perform time-point studies to determine the rate of degradation and select a more appropriate exposure duration. |
Troubleshooting Guide 2: Challenges in Identifying Degradation Products by LC-MS
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No clear molecular ion peak in the mass spectrum. | 1. Ionization suppression: Co-eluting compounds or high salt concentrations in the mobile phase can suppress the ionization of the analyte. 2. In-source fragmentation: The degradation product may be unstable and fragment in the ion source of the mass spectrometer. 3. Inappropriate ionization mode: The compound may ionize more efficiently in a different mode (e.g., negative vs. positive). | 1. Improve chromatographic separation: Optimize the HPLC method to better separate the degradation product from interfering substances. Consider solid-phase extraction (SPE) for sample cleanup. 2. Optimize MS source conditions: Reduce the fragmentor voltage or use a softer ionization technique if available. 3. Analyze in both positive and negative ion modes. |
| Multiple possible structures for a given m/z. | 1. Isomeric degradation products: Degradation processes can often lead to the formation of isomers. | 1. Tandem MS (MS/MS): Perform MS/MS analysis to obtain fragmentation patterns. These patterns can help differentiate between isomers.[22][27][28] 2. High-resolution MS (HRMS): Use HRMS to obtain an accurate mass measurement, which can help confirm the elemental composition.[14] 3. Reference standards: If possible, synthesize or purchase reference standards of potential degradation products for confirmation. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study - Photostability
Objective: To assess the photostability of a fluoroquinolone drug substance or product according to ICH Q1B guidelines.[4]
Materials:
-
Fluoroquinolone drug substance or product
-
Photostability chamber with a calibrated light source (providing a combination of visible and UV light)
-
Quartz cuvettes or other appropriate transparent containers
-
Control samples wrapped in aluminum foil
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare multiple sets of samples of the drug substance or product.
-
Control Samples: Wrap one set of samples completely in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped and dark control samples in the photostability chamber.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling: At appropriate time intervals, withdraw samples for analysis.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Evaluation: Compare the results of the light-exposed samples to the dark control samples. Assess the extent of degradation and the formation of any new peaks.
Causality Behind Choices:
-
Dark Control: The use of a dark control is essential to differentiate between degradation caused by light and degradation caused by temperature.[30]
-
ICH Q1B Conditions: Adhering to the specific light exposure conditions ensures that the study is compliant with regulatory expectations and allows for a standardized assessment of photostability.[4]
Workflow for Degradation Pathway Elucidation
The following diagram illustrates a typical workflow for identifying and characterizing degradation pathways of fluoroquinolones.
Caption: Workflow for elucidating fluoroquinolone degradation pathways.
Part 4: Degradation Pathway Visualizations
The following diagrams illustrate generalized degradation pathways for fluoroquinolones. The specific products will vary depending on the parent molecule.
Generalized Photodegradation Pathway
Caption: Generalized photodegradation pathways of fluoroquinolones.
Generalized Hydrolytic and Oxidative Degradation
Caption: Generalized hydrolytic and oxidative degradation pathways.
References
-
Bairros, A. V. D., Pereira, D. B., Cordeiro, E. W. F., Paim, C. S., da Silva, F. E. B., Malesuik, M. D., & Paula, F. R. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Yahya, M. S., Beqqal, N., Guessous, A., Arhoutane, M. R., & El Kacemi, K. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1290021. [Link]
-
Nie, M., Chen, J., Wang, J., & Li, H. (2014). Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products. Environmental Science and Pollution Research, 21(18), 10837–10846. [Link]
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Pereira, D. B., Bairros, A. V. D., Cordeiro, E. W. F., Paim, C. S., da Silva, F. E. B., Malesuik, M. D., & Paula, F. R. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Scilit. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Rusch, M., Spielmeyer, A., Zorn, H., & Hamscher, G. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(17), 6933–6948. [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Yahya, M. S., Beqqal, N., Guessous, A., Arhoutane, M. R., & El Kacemi, K. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1290021. [Link]
-
Kuznetsova, N. A., Tchaikovskaya, O. N., & Yudanova, T. N. (2024). Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. Chemosphere, 367, 143643. [Link]
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Al-Gorably, A. M., Al-Ghamdi, A. A., & Al-Kahtani, A. A. (2022). Photocatalytic Degradation of Ciprofloxacin by UV Light Using N-Doped TiO2 in Suspension and Coated Forms. Catalysts, 12(11), 1381. [Link]
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ResearchGate. (n.d.). Degradation of fluoroquinolones in homogeneous and heterogeneous photo-Fenton processes: A review. [Link]
-
SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the degradation of Ciprofloxacin under light. [Link]
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ResearchGate. (n.d.). Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: Kinetics, parameters, and products. [Link]
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). (PDF) Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. [Link]
-
Ciência-UCP. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]
-
Bairros, A. V. D., Pereira, D. B., Cordeiro, E. W. F., Paim, C. S., da Silva, F. E. B., Malesuik, M. D., & Paula, F. R. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
PubMed. (2014). Determination of moxifloxacin and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solution by ultra-performance liquid chromatography/tandem mass spectrometry. [Link]
-
ProQuest. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. [Link]
-
ResearchGate. (n.d.). (PDF) Biodegradation of fluoroquinolones by Thermus thermophilus. [Link]
-
R Discovery. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
-
National Institutes of Health. (2023). Valorizing fungal diversity for the degradation of fluoroquinolones. [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. [Link]
-
National Institutes of Health. (2013). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. [Link]
-
idUS. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and. [Link]
-
National Institutes of Health. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity. [Link]
-
U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. [Link]
-
ResearchGate. (n.d.). k obs-pH profile for the photodegradation of levofloxacin in aqueous solution. [Link]
-
National Institutes of Health. (2024). Synergistic degradation of levofloxacin (LEV) by Cu2+-activated peroxymonosulfate (PMS) under hydrodynamic cavitation (HC): Efficiency and mechanistic insights. [Link]
-
PubMed. (2007). Levofloxacin ozonation in water: rate determining process parameters and reaction pathway elucidation. [Link]
-
Ahmad, I., Bano, R., Sheraz, M. A., Ahmed, S., Mirza, T., & Ansari, S. A. (2013). Photodegradation of levofloxacin in aqueous and organic solvents: A kinetic study. Acta Pharmaceutica, 63(2), 223–229. [Link]
-
ResearchGate. (n.d.). (PDF) Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
MDPI. (2022). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. [Link]
-
ResearchGate. (n.d.). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. [Link]
-
European Journal of Pharmaceutical and Medical Research. (2015). DEGRADATION STUDIES OF SELECTED FLUOROQUINOLONES. [Link]
-
International Council for Harmonisation. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]
-
Scilit. (n.d.). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. [Link]
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Technical Support Center: Fluoroquinolone Stability & Defluorination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroquinolone (FQ) antibiotics. This guide is designed to provide in-depth, field-proven insights into a critical challenge encountered during experimental work: the potential for unintended defluorination and degradation of these compounds. Unrecognized degradation can lead to loss of potency, inconsistent results, and the formation of unknown, potentially toxic by-products.[1][2]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating experiments.
Frequently Asked Questions (FAQs): Understanding Fluoroquinolone Instability
This section addresses fundamental questions regarding the chemical stability of fluoroquinolones and the mechanisms that can lead to their degradation under common laboratory conditions.
Q1: What is fluoroquinolone defluorination and why is it a significant concern?
Defluorination is a chemical reaction where a fluorine atom is removed from the fluoroquinolone core structure. The C-F bond is typically the strongest covalent bond in organic chemistry, making its cleavage a significant event.[1] This is a major concern for several reasons:
-
Loss of Potency: The fluorine atom at the C-6 position is crucial for the antibacterial activity of many fluoroquinolones, as it plays a key role in their interaction with bacterial DNA gyrase and topoisomerase IV.[3] Its removal or replacement often leads to a significant reduction or complete loss of efficacy.
-
Formation of By-products: Defluorination is often part of a larger degradation pathway that can produce a variety of transformation products.[4] These new chemical entities can interfere with analytical measurements and may possess their own, often uncharacterized, toxicological profiles.[1]
Q2: What are the primary experimental conditions that can trigger defluorination and other degradation pathways?
Fluoroquinolones are known to be susceptible to several environmental and experimental stressors. While generally stable, their degradation can be accelerated by:
-
Photodegradation (UV Light): This is one of the most significant factors. Exposure to UV light, including ambient laboratory light or sunlight, can induce photolysis.[2][5] The mechanism often involves the formation of a dissociative triplet state, which loses a fluoride ion to form a carbocation, subsequently leading to hydroxylation products.[6]
-
pH Extremes: Both acidic and basic conditions can promote the degradation of fluoroquinolones. For example, some studies show that basic pH can significantly affect ciprofloxacin and moxifloxacin, while acidic conditions may have a greater impact on moxifloxacin.[3] The specific effect is highly dependent on the structure of the individual fluoroquinolone.
-
Advanced Oxidation Processes (AOPs): The presence of strong oxidizing agents or conditions that generate reactive oxygen species (e.g., Fenton-like reactions, ozonolysis) can readily degrade FQs.[1][7] These processes can involve defluorination, piperazine ring cleavage, hydroxylation, and decarboxylation.[7]
-
Presence of Metal Ions: Transition metal ions like Cu(II), Fe(III), Ca(II), and Mg(II) can form complexes with fluoroquinolones.[8][9][10] This complexation can alter the electronic structure of the FQ molecule, potentially decreasing its stability under photolytic conditions.[11] However, in some cases, complexation may also be explored as a strategy to overcome bacterial resistance.[9]
Q3: Does the specific chemical structure of a fluoroquinolone influence its stability?
Yes, the molecular architecture plays a critical role. Substituents on the quinolone core can significantly alter the molecule's susceptibility to degradation. For instance:
-
Fluoroquinolones with an ethyl substituent at the N-1 position tend to have lower carbon-fluorine bond energies compared to those with a cyclopropyl group, suggesting they may be more prone to defluorination under certain oxidative conditions.[1]
-
The nature of the substituent at the C-7 position (often a piperazine ring) is a primary site for degradation, particularly cleavage and hydroxylation.[1] Protecting this site can enhance photostability.[5]
Q4: How can I detect defluorination in my samples?
The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). Defluorination typically involves the substitution of a fluorine atom (mass ≈ 19.00 Da) with a hydroxyl group (-OH, mass ≈ 17.01 Da). This results in a net mass change of approximately -2 Da in the parent molecule. High-resolution mass spectrometry can confirm the change in the elemental formula. Other analytical techniques like HPLC with UV or fluorescence detection can also be used to monitor the appearance of degradation products (new peaks) and the disappearance of the parent compound.[4][12][13]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a problem-oriented approach to identifying and mitigating fluoroquinolone degradation during your experiments.
Problem 1: I'm seeing unexpected or new peaks in my HPLC/LC-MS chromatogram.
-
Plausible Cause: Your fluoroquinolone is degrading under your analytical or experimental conditions.
-
Troubleshooting Steps:
-
Analyze the Mass Spectrum: If using LC-MS, check the m/z of the new peak. Does it correspond to a potential defluorinated-hydroxylated product (M-2 Da), a decarboxylated product (M-44 Da), or other common degradation products?
-
Conduct a Control Experiment: Prepare a fresh solution of your FQ in a high-purity solvent (e.g., methanol, acetonitrile) and immediately inject it. Compare this to a sample that has been subjected to your full experimental workflow.
-
Evaluate Your Mobile Phase: Is the pH of your mobile phase extreme? Could trace metals in your buffers be contributing to on-column degradation? Prepare fresh mobile phases with high-purity reagents.
-
Implement a Forced Degradation Study: Intentionally stress your compound under controlled conditions (see Protocol 1 below) to see if you can reproduce the unknown peak. This can help confirm its identity as a degradant.
-
Problem 2: The measured potency or activity of my compound is lower than expected or inconsistent between batches.
-
Plausible Cause: The compound is degrading during storage, sample preparation, or the assay itself.
-
Troubleshooting Steps:
-
Review Storage Conditions: Are stock solutions stored in amber vials or otherwise protected from light?[5] Are they stored at an appropriate temperature (e.g., ≤ -20°C)? Avoid repeated freeze-thaw cycles.
-
Assess Solvent Stability: Is your FQ stable in the chosen solvent for the duration of your experiment? Some FQs may be less stable in aqueous buffers, especially at non-neutral pH, compared to organic solvents. Run a time-course experiment where you analyze the sample purity at t=0 and after several hours in the assay buffer.
-
Protect from Light: During all manipulations (weighing, dissolution, dilutions, assay plate loading), minimize exposure to ambient light. Use amber-colored labware and cover equipment with aluminum foil where possible.
-
Check for Contaminants: Multivalent cations in buffers or media can decrease the stability of FQs.[8] Ensure you are using high-purity water and reagents.
-
Problem 3: My experimental results are not reproducible.
-
Plausible Cause: Subtle, uncontrolled variations in your experimental setup are leading to different levels of degradation.
-
Troubleshooting Workflow: The following diagnostic workflow can help systematically identify the source of variability.
Caption: Troubleshooting workflow for irreproducible results.
Key Experimental Protocols
Adhering to standardized protocols is essential for generating reliable and comparable data.
Protocol 1: Forced Degradation (Stress Testing) of Fluoroquinolones
This protocol is designed to intentionally degrade the FQ to identify potential degradation products and assess its intrinsic stability.
Objective: To evaluate the stability of a fluoroquinolone under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Materials:
-
Fluoroquinolone stock solution (e.g., 1 mg/mL in methanol or DMSO).
-
Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂).
-
High-purity water and methanol.
-
Amber and clear 2 mL HPLC vials.
-
pH meter, water bath, UV chamber (with controlled wavelength, e.g., 254 nm or 365 nm).
Methodology:
-
Preparation: For each condition, dilute the FQ stock solution with the respective stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample by diluting with water.
-
Acid Hydrolysis: Mix 1 mL of FQ stock with 9 mL of 0.1 N HCl.[3] Keep one vial at room temperature and another in a water bath at 80°C for 2-4 hours.
-
Base Hydrolysis: Mix 1 mL of FQ stock with 9 mL of 0.1 N NaOH.[3] Keep at room temperature for 2-4 hours. Note: Basic conditions can sometimes cause rapid degradation, so monitor closely.
-
Oxidative Degradation: Mix 1 mL of FQ stock with 9 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light.
-
Thermal Degradation: Prepare a solution of FQ in water. Place in a water bath or oven at 80°C for 8 hours.
-
Photolytic Degradation: Prepare two solutions of FQ in water in clear vials. Expose one vial to UV light in a photostability chamber. Wrap the second vial completely in aluminum foil and place it next to the exposed vial as a dark control.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples (stressed, controls, and a t=0 sample) by a suitable stability-indicating HPLC-UV or LC-MS method.
-
Calculate the percentage degradation by comparing the peak area of the parent FQ in the stressed sample to the control sample.
-
Protocol 2: LC-MS Method for Detection of Defluorination Products
Objective: To resolve and identify the parent fluoroquinolone from its potential defluorinated-hydroxylated degradant.
Instrumentation:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
-
Start at 5% B, hold for 1 min.
-
Ramp to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 3 min.
-
Flow rate: 0.3 mL/min.
Mass Spectrometry Parameters:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2).
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract ion chromatograms (EICs) for the theoretical exact mass of the parent FQ and its potential defluorinated-hydroxylated product ([M-F+OH]+H)+. For Ciprofloxacin (exact mass of [M+H]+ = 332.1455), the target degradant mass would be approximately 330.1302. Compare fragmentation patterns (MS/MS spectra) to confirm structural changes.
Data Summary: Factors Influencing Degradation
The stability of fluoroquinolones is highly dependent on both the specific compound and the nature of the stressor.
Table 1: Summary of Fluoroquinolone Degradation under Various Conditions
| Fluoroquinolone | Stress Condition | Observation | Reference |
| Ciprofloxacin | Basic pH (pH 9.0) | Significant degradation (24.7%) observed. | [3] |
| Ciprofloxacin | Acidic pH (pH 3.0) | Minimal degradation (~2%) observed. | [3] |
| Ciprofloxacin | UV Photolysis | Primary degradation pathway involves defluorination and subsequent hydroxylation. | [6] |
| Levofloxacin | Heat (85°C) | Highly susceptible to degradation (48.5%). | [3] |
| Levofloxacin | Basic pH (pH 9.0) | Relatively stable, minimal degradation (2.4%). | [3] |
| Moxifloxacin | Acidic pH (pH 3.0) | More susceptible to acid degradation (11.41%) than Ciprofloxacin. | [3] |
| Moxifloxacin | UV Light | Degrades under UV exposure (12.9%). | [3] |
| Multiple FQs | Ferrate(VI) Oxidation | Rapid degradation observed at neutral pH, but efficiency is reduced by multivalent cations (Ca²⁺, Mg²⁺). | [8] |
Diagram: Key Factors Inducing Fluoroquinolone Degradation
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Technical Support Center: Optimizing Regioselectivity in the Nitration of Fluoroquinolones
Welcome to the technical support center for the regioselective nitration of fluoroquinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Introduction: The Importance of Regioselective Nitration
Fluoroquinolones are a vital class of synthetic broad-spectrum antibiotics.[1][2] The introduction of a nitro group onto the fluoroquinolone scaffold is a key step in the synthesis of novel derivatives with potentially enhanced biological activity or modified pharmacokinetic profiles. However, the nitration of these complex heterocyclic systems often presents significant challenges in controlling the position of the incoming nitro group, a concept known as regioselectivity. Achieving high regioselectivity is paramount, as different constitutional isomers can exhibit vastly different pharmacological and toxicological properties. This guide will provide you with the foundational knowledge and practical advice to optimize the regioselectivity of your fluoroquinolone nitration reactions.
Understanding the Fundamentals: Directing Effects in Fluoroquinolone Nitration
The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already present on the fluoroquinolone core.[3][4] In a typical electrophilic aromatic substitution reaction, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack positions on the aromatic ring that are most electron-rich.[5][6]
Under the strongly acidic conditions of a mixed acid (HNO₃/H₂SO₄) nitration, the basic nitrogen atoms of the quinolone ring and the C-7 piperazine substituent will be protonated. This has a profound impact on the electronic nature of the molecule.
-
The Quinolone Ring System: The protonated quinolone nitrogen acts as a strong electron-withdrawing group, deactivating the heterocyclic ring towards electrophilic attack. Consequently, nitration predominantly occurs on the carbocyclic (benzene) ring.[3]
-
Substituent Effects: The existing substituents on the carbocyclic ring will then direct the incoming nitro group. The fluorine atom at C-6 is a deactivating but ortho-, para-directing group.[3] Other substituents, if present, will also exert their own directing effects.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of Ciprofloxacin yielding a mixture of isomers, primarily at the 5- and 8-positions?
This is the expected outcome for the nitration of many quinolone derivatives under standard mixed acid conditions. The protonated quinolinium ion strongly deactivates the heterocyclic portion of the molecule, directing the electrophilic nitronium ion to the carbocyclic ring. The positions alpha (5 and 8) to the fused ring system are generally the most electronically favored for substitution. The ratio of the 5- and 8-nitro isomers can be influenced by subtle electronic and steric factors.
Q2: I am observing a significant amount of dark, tar-like byproduct in my reaction. What could be the cause?
Fluoroquinolones can be susceptible to degradation under harsh acidic and oxidative conditions.[7] The formation of tar-like substances often indicates over-oxidation or other side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many nitration reactions are exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize side reactions.
-
Control the Addition of Nitrating Agent: Add the nitrating agent (e.g., nitric acid) slowly and dropwise to the solution of the fluoroquinolone in sulfuric acid, ensuring the temperature remains controlled.
-
Reduce Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.
Q3: How can I improve the regioselectivity to favor one isomer over the other?
Modulating the regioselectivity between the 5- and 8-positions can be challenging. However, several strategies can be employed:
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can offer different selectivity profiles. Consider exploring milder or sterically bulkier nitrating agents.[8]
-
Solvent Effects: The choice of solvent can influence the solvation of the reaction intermediates and transition states, thereby affecting the isomer ratio.
-
Protecting Groups: In some cases, strategic use of protecting groups can block certain positions from being nitrated, although this adds extra steps to the synthetic route.
Q4: My desired nitro-fluoroquinolone is difficult to purify from the isomeric mixture. What purification strategies do you recommend?
The separation of constitutional isomers can be a significant challenge due to their similar physical properties.
Purification Workflow:
Detailed Purification Steps:
-
Recrystallization: This should be the first approach for purification. Experiment with different solvent systems to find one that selectively crystallizes one isomer, leaving the other in the mother liquor. Common solvents include ethanol, acetic acid, and mixtures of polar and non-polar solvents.[8]
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography on silica gel is the next step. A careful selection of the eluent system is crucial for achieving good separation. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone.
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed, although this is often less practical for large-scale purifications.
Q5: How does the N-1 substituent (e.g., cyclopropyl in Ciprofloxacin vs. ethyl in Norfloxacin) affect the nitration?
The N-1 substituent can influence the regioselectivity through both steric and electronic effects.[9][10]
-
Steric Hindrance: A bulkier N-1 substituent, such as a cyclopropyl group, can sterically hinder the approach of the nitronium ion to the adjacent 8-position, potentially leading to a higher proportion of the 5-nitro isomer.
-
Electronic Effects: The electronic nature of the N-1 substituent can subtly alter the electron density distribution in the quinolone ring system, which can influence the reactivity of the 5- and 8-positions.
Q6: What is the role of the C-7 substituent (e.g., piperazine) in the nitration reaction?
Under strongly acidic conditions, the C-7 piperazine ring will be protonated, making it a deactivating, electron-withdrawing group. This further deactivates the carbocyclic ring towards electrophilic substitution. The bulkiness of the C-7 substituent can also play a role in the regioselectivity by sterically shielding the 8-position.[9]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Insufficiently strong nitrating conditions. 2. Deactivation of the substrate by protonation. 3. Low reaction temperature. | 1. Increase the concentration of nitric acid or use fuming nitric acid. 2. Increase the reaction temperature incrementally, monitoring for decomposition. 3. Consider using a more reactive nitrating agent. |
| Formation of multiple nitro isomers | 1. Competing electronic and steric effects. 2. Reaction conditions favoring multiple pathways. | 1. Optimize reaction temperature and time. 2. Screen different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate). 3. Explore different solvent systems. |
| Product decomposition | 1. Excessively harsh reaction conditions (high temperature, high acid concentration). 2. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Use a less concentrated acid. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in product isolation | 1. Product is soluble in the aqueous work-up solution. 2. Formation of a stable salt. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. 2. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols
General Protocol for the Nitration of a Fluoroquinolone (e.g., Ciprofloxacin)
Disclaimer: This is a general guideline and should be adapted and optimized for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
-
Preparation of the Fluoroquinolone Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the fluoroquinolone (1 equivalent) to concentrated sulfuric acid at 0 °C. Stir until complete dissolution.
-
Preparation of the Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Nitration Reaction: Cool the fluoroquinolone solution to 0-5 °C. Slowly add the nitrating mixture dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Reaction Quench: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Product Isolation: Adjust the pH of the resulting solution with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQs.
Characterization of Nitro-Fluoroquinolone Isomers
The unambiguous identification of the resulting nitro-isomers is crucial.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structure elucidation. The position of the nitro group will cause characteristic shifts in the signals of the aromatic protons.[2][11][12][13][14][15][16]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the nitrated product.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.
Logical Flow for Optimizing Regioselectivity
This technical support guide provides a comprehensive overview of the key factors influencing the regioselective nitration of fluoroquinolones. By understanding the underlying principles and systematically applying the troubleshooting strategies outlined, researchers can enhance their ability to synthesize desired nitro-fluoroquinolone derivatives with improved efficiency and control.
References
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (2024). ResearchGate. [Link]
-
Ciprofloxacin and norfloxacin, two fluoroquinolone antimicrobials. (n.d.). University of Arizona. [Link]
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Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2010). National Institutes of Health. [Link]
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Efficacy and tolerability of norfloxacin vs. ciprofloxacin in complicated urinary tract infection. (n.d.). PubMed. [Link]
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Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. (2023). National Institutes of Health. [Link]
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Fractionation of levofloxacin and ofloxacin during their transport in NOM-goethite: Batch and column studies. (2022). PubMed. [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2022). ACS Publications. [Link]
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Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. (2021). ACS Publications. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). MDPI. [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
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Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (n.d.). PubMed. [Link]
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Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. (n.d.). Molbase. [Link]
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The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. [Link]
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A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. [Link]
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Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2017). MDPI. [Link]
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Ciprofloxacin vs Norfloxacin Comparison. (n.d.). Drugs.com. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
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Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
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Fluoroquinolones. (2020). LiverTox - NCBI Bookshelf. [Link]
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Fractionation of levofloxacin and ofloxacin during their transport in NOM-goethite: Batch and column studies. (2022). WUR eDepot. [Link]
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Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). Acta Naturae. [Link]
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Kegioselective nitration of 4-quinoiones: Convergence of theoretical and experimental findings. (n.d.). NBU-IR. [Link]
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Norfloxacin Versus Ciprofloxacin for Spontaneous Bacterial Peritonitis (SBP) Prevention. (2016). ClinicalTrials.gov. [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). National Institutes of Health. [Link]
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Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). MDPI. [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.).
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Simultaneous photoactivation of a fluoroquinolone antibiotic and nitric oxide with fluorescence reporting. (2024). PubMed. [Link]
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Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021). ResearchGate. [Link]
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Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS Method Optimization Using I-Optimal Mixture Design. (2024). ACS Publications. [Link]
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Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. [Link]
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1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (2009). ResearchGate. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). MDPI. [Link]
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7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2002). ResearchGate. [Link]
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8-Nitroquinoline. (2019). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Fluoro-5-nitroquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the quinoline scaffold has consistently proven to be a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of substituents, such as fluorine atoms and nitro groups, can dramatically modulate the physicochemical properties and pharmacological effects of the quinoline core. This guide offers an in-depth comparative analysis of the biological activity of 6-Fluoro-5-nitroquinoline and its structural analogs. While direct and extensive experimental data for this compound is not abundant in publicly accessible literature, this guide will leverage data from closely related analogs and established structure-activity relationships (SAR) to provide a comprehensive and insightful overview of its potential as a therapeutic candidate. We will delve into the anticancer and antimicrobial activities of these compounds, supported by experimental data from various studies, and provide detailed protocols for their evaluation.
Structural Analogs: A Framework for Comparison
To understand the potential biological profile of this compound, it is essential to compare it with its structural relatives for which experimental data is available. The key compounds forming the basis of this comparative analysis are:
-
This compound: The primary compound of interest, featuring a fluorine atom at the 6-position and a nitro group at the 5-position.
-
6-Bromo-5-nitroquinoline: A close analog where the fluorine is replaced by bromine, providing insight into the role of the halogen at the 6-position.
-
8-Hydroxy-5-nitroquinoline (Nitroxoline): A well-characterized 5-nitroquinoline derivative with known antimicrobial and anticancer properties.
-
Ciprofloxacin: A widely used fluoroquinolone antibiotic that serves as a benchmark for understanding the contribution of the fluoro group to antibacterial activity.
Caption: Chemical structures of this compound and its key analogs.
Comparative Biological Activity
The biological activities of quinoline derivatives are diverse, with many exhibiting potent anticancer and antimicrobial effects. The following sections compare the activities of our selected analogs, providing a foundation for predicting the potential of this compound.
Anticancer Activity
The introduction of a nitro group at the 5-position of the quinoline ring has been associated with significant cytotoxic activity against various cancer cell lines.[1] A study evaluating a series of substituted quinolines demonstrated that 6-Bromo-5-nitroquinoline possesses notable antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma) | >50 | [1] |
| HeLa (human cervical cancer) | ~25 | [1] | |
| HT29 (human colon adenocarcinoma) | ~25 | [1] | |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Various cancer cell lines | 5-10 fold lower than other congeners | [2] |
| 5-Fluorouracil (Reference Drug) | HT29 (human colon adenocarcinoma) | <25 | [1] |
Table 1: Comparative in vitro anticancer activity of 6-Bromo-5-nitroquinoline and related compounds.
The data for 6-Bromo-5-nitroquinoline suggests that the 6-halo-5-nitroquinoline scaffold is a promising framework for developing anticancer agents.[1] The replacement of bromine with fluorine in this compound is expected to modulate its activity. Fluorine, being more electronegative and smaller than bromine, can alter the electronic properties and membrane permeability of the molecule, potentially enhancing its interaction with biological targets. Furthermore, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a potent anticancer agent, with its activity enhanced by copper.[2] This highlights the potential of the 5-nitroquinoline core in cancer therapy.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics, and their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] The fluorine atom at the C6 position is a hallmark of many potent fluoroquinolones, contributing to their broad-spectrum antibacterial efficacy.[4] Nitroquinolines, such as Nitroxoline, also exhibit significant antimicrobial properties, believed to be mediated through metal ion chelation, which disrupts essential bacterial enzymatic functions.[3]
| Compound | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.12 - 1 | [5] |
| E. coli | ≤0.008 - 0.12 | [5] | |
| Nitroxoline | E. coli | Bacteriostatic | [6] |
| C. auris | 0.125 - 1 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin and Nitroxoline against representative microbes.
Given that this compound incorporates both the fluoro group, characteristic of fluoroquinolones, and the nitro group, found in antimicrobial agents like Nitroxoline, it is plausible to hypothesize that it may exhibit a dual mechanism of action and a broad spectrum of antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents.
-
The Nitro Group: The position of the nitro group is a critical determinant of biological activity. A nitro group at the 5-position, as seen in this compound and Nitroxoline, is frequently associated with both anticancer and antimicrobial effects.[1][2] This is attributed to the strong electron-withdrawing nature of the nitro group, which can influence the molecule's ability to participate in redox reactions and interact with biological macromolecules.
-
The Halogen at C6: The presence of a fluorine atom at the C6 position is a key feature of fluoroquinolone antibiotics, enhancing their penetration into bacterial cells and their inhibitory activity against DNA gyrase.[4] In the context of anticancer activity, the nature of the halogen at C6 (e.g., fluorine vs. bromine) can impact the compound's lipophilicity and electronic distribution, thereby influencing its cytotoxicity.
-
Positional Isomerism: The relative positions of the fluoro and nitro groups are expected to significantly impact biological activity. While direct comparative data is lacking, studies on other substituted quinolines have shown that positional isomerism can dramatically affect antibacterial activity and toxicity.[7] The specific arrangement of these two electron-withdrawing groups in this compound will create a unique electronic profile that dictates its interaction with biological targets.
Caption: Key structure-activity relationships for fluoro-nitro quinolines.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Caption: Workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[5]
Conclusion
This comparative guide, while acknowledging the limited direct experimental data for this compound, provides a strong rationale for its potential as a dual anticancer and antimicrobial agent. The analysis of its structural analogs, particularly 6-Bromo-5-nitroquinoline and Nitroxoline, suggests that the 6-halo-5-nitroquinoline scaffold is a promising area for further investigation in oncology. The presence of the C6-fluoro group, a key feature of potent fluoroquinolone antibiotics, indicates a potential for significant antibacterial activity.
The structure-activity relationships discussed herein underscore the importance of the specific positioning of the fluoro and nitro substituents in dictating the biological profile of the quinoline core. Future research should focus on the synthesis of this compound and its positional isomers, followed by a systematic in vitro and in vivo evaluation of their anticancer and antimicrobial activities. Such studies are crucial to validate the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this intriguing class of compounds.
References
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]
-
Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Communications Biology. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one. [Link]
-
Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Molecules. [Link]
-
Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific reports. [Link]
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Fluoro-5-nitroquinoline Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of Isomer Identification in Medicinal Chemistry
In the landscape of drug discovery and development, the precise structural characterization of molecular entities is paramount. Quinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents. The introduction of substituents, such as fluorine and nitro groups, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. 6-Fluoro-5-nitroquinoline and its positional isomers are important intermediates in this field. However, the subtle differences in the placement of these substituents can lead to vastly different biological activities and toxicological profiles.
This guide provides an in-depth, objective comparison of the spectroscopic techniques used to unambiguously differentiate this compound from its key isomers, such as 5-fluoro-6-nitroquinoline and 8-fluoro-5-nitroquinoline. Relying on a multi-technique approach is not merely best practice; it is a necessary strategy to ensure the structural integrity of these critical compounds. We will delve into the causality behind the observed spectroscopic differences, grounded in fundamental chemical principles, and provide field-proven protocols for obtaining high-quality, reproducible data.
The Challenge: Why Positional Isomers Demand Rigorous Analysis
Positional isomers, such as those of fluoro-nitroquinoline, possess the same molecular formula and weight, rendering them indistinguishable by low-resolution mass spectrometry alone. Their similar physical properties often complicate separation by standard chromatographic techniques. Therefore, a definitive structural assignment relies on spectroscopic methods that are sensitive to the local electronic environment of each atom within the molecule. The electron-withdrawing nature of both the fluorine atom and the nitro group significantly influences the electron density across the quinoline ring system.[1][2] The precise location of these groups creates a unique electronic "fingerprint" that can be decoded using a suite of spectroscopic tools.
A Multi-Technique Approach to Isomer Elucidation
No single spectroscopic technique provides a complete structural picture. True analytical confidence is achieved by synergistically interpreting data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the connectivity and chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Causality Behind NMR Shifts: The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a strong EWG, significantly deshielding nearby protons and carbons (shifting their signals downfield to higher ppm values).[1][3]
-
Anisotropic Effects: The π-system of the quinoline ring and the nitro group creates magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation.
-
¹⁹F NMR: Fluorine-19 is a 100% naturally abundant, spin ½ nucleus, making ¹⁹F NMR a highly sensitive technique.[4][5][6] The chemical shift of fluorine is exceptionally sensitive to its electronic environment, spanning a range of over 800 ppm, providing a wide window for resolving isomeric differences.[4][5]
Comparative NMR Data (Predicted)
Note: The following data are predicted based on established substituent effects. Experimental values may vary slightly based on solvent and concentration.
| Isomer | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Predicted ¹⁹F NMR Shift (δ, ppm) |
| This compound | H-4: ~8.8 (dd), H-8: ~8.5 (d) | C-5: ~145 (deshielded by NO₂), C-6: ~158 (d, J-CF) | Highly dependent on reference, but distinct from isomers. |
| 5-Fluoro-6-nitroquinoline | H-4: ~8.9 (dd), H-8: ~8.2 (d) | C-5: ~155 (d, J-CF), C-6: ~148 (deshielded by NO₂) | Shifted relative to the 6-fluoro isomer due to proximity to C-4 and N1. |
| 8-Fluoro-5-nitroquinoline | H-2: ~9.0 (dd), H-7: ~7.8 (dd) | C-8: ~152 (d, J-CF), C-5: ~146 (deshielded by NO₂) | Significant shift difference due to the peri-interaction with the nitrogen lone pair. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
FTIR spectroscopy is excellent for confirming the presence of key functional groups. For fluoro-nitroquinolines, the most informative signals are the stretching vibrations of the nitro group.
Causality Behind IR Absorptions: The position of the substituents on the aromatic ring can subtly influence the bond strength and vibrational frequencies of the N-O bonds in the nitro group.
-
N-O Asymmetric Stretch: Typically a very strong band between 1550-1475 cm⁻¹.[7][8]
-
N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[7][8]
-
C-F Stretch: Appears in the 1400-1000 cm⁻¹ region.
While these bands confirm the presence of the functional groups, the differences between positional isomers in an IR spectrum can be minimal and are often best used for confirmation rather than primary differentiation.
| Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Variable |
| C-F Stretch | 1400 - 1000 | Strong |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring. The position of the fluoro and nitro groups alters the energies of the π→π* and n→π* electronic transitions.[9]
Causality Behind UV-Vis Spectra: The electronic nature and position of substituents modify the HOMO-LUMO gap of the molecule.
-
Nitro Group: As a strong EWG, it extends the conjugation and typically causes a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to unsubstituted quinoline.[9]
-
Fluorine Atom: Its effect is more complex, involving both inductive withdrawal and mesomeric donation, but its position relative to the nitro group and the quinoline nitrogen will lead to distinct λmax values for each isomer.
While UV-Vis can show clear differences between isomers, it is less structurally informative than NMR and is best used as a supplementary or screening technique.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (C₉H₅FN₂O₂). While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can differ.
Causality Behind Fragmentation: The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-related groups.[10][11][12] Common fragmentation pathways include the loss of NO₂ (46 Da) and NO (30 Da).[10][11][12] The stability of the resulting fragment ions can be influenced by the position of the fluorine atom, potentially leading to different relative abundances of fragment ions for each isomer, a phenomenon known as an "ortho effect".[10][11]
Experimental Design and Protocols
Reproducible and high-quality data begins with meticulous sample preparation and adherence to standardized protocols.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic identification of fluoro-nitroquinoline isomers.
Protocol 1: NMR Sample Preparation
This protocol ensures a homogeneous sample, which is critical for high-resolution spectra.[13][14][15]
-
Weighing: Accurately weigh 5-10 mg of the fluoro-nitroquinoline isomer for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[15][16]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Ensure the solvent's residual peaks do not overlap with analyte signals.[13][14]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[15] Gently vortex or sonicate until the sample is completely dissolved.
-
Filtering: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.[13]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[13]
-
Acquisition: Insert the sample into the spectrometer. Perform standard locking, tuning, and shimming procedures before acquiring the ¹H, ¹³C, and ¹⁹F spectra.[15]
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a rapid and simple method that requires minimal sample preparation.[17][18]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid isomer powder directly onto the ATR crystal.[17]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[17]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.
Synergistic Interpretation and Conclusion
While each spectroscopic technique provides valuable clues, definitive isomer identification is achieved through the convergence of all data. For example, ¹H NMR may strongly suggest the substitution pattern through chemical shifts and coupling constants. FTIR confirms the presence of the required nitro and fluoro functionalities. HRMS validates the elemental composition. Finally, ¹⁹F NMR, with its high sensitivity and broad chemical shift range, can provide the ultimate confirmatory data point, clearly distinguishing between the unique electronic environments of the fluorine atom in each isomer.
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A Senior Application Scientist's Guide to Validating Synthesized 6-Fluoro-5-nitroquinoline Using NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 6-Fluoro-5-nitroquinoline is a key heterocyclic building block, with the strategic placement of its fluoro and nitro groups significantly influencing its potential as a precursor in pharmaceutical agents.[1] However, synthetic routes, particularly electrophilic nitration of fluoroquinolines, can often yield a mixture of isomers. Distinguishing the desired 6-fluoro-5-nitro isomer from potential side-products like 8-fluoro-5-nitroquinoline or others is a non-trivial analytical challenge that demands a robust, multi-faceted approach.
This guide provides an in-depth, experience-driven workflow for the complete structural validation of synthesized this compound. We will move beyond a simple checklist of techniques, explaining the causality behind experimental choices and demonstrating how a suite of Nuclear Magnetic Resonance (NMR) experiments can be deployed as a self-validating system to provide unambiguous proof of structure.
The Analytical Challenge: Isomeric Ambiguity
The primary challenge in validating the synthesis of this compound lies in definitively confirming the positions of the two substituents on the quinoline scaffold. While mass spectrometry can confirm the correct molecular weight, it cannot differentiate between isomers. This is where the power of NMR spectroscopy becomes indispensable. A simple 1D proton (¹H) NMR might hint at the correct structure, but overlapping signals and complex coupling patterns in the aromatic region often prevent a conclusive assignment.[2][3] To achieve irrefutable proof, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is required.[4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "NMR workflow for structural validation."
The NMR Toolkit: A Multi-Experiment Approach
No single NMR experiment can solve this structural puzzle. Instead, we use a series of experiments where each provides a piece of the puzzle, leading to a single, coherent solution.
-
¹H NMR (Proton NMR): This is the initial survey experiment. It tells us the number of different proton environments and their neighboring protons through spin-spin coupling. However, in complex aromatic systems, signals often overlap, making definitive assignments difficult.[2]
-
¹⁹F NMR (Fluorine NMR): As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[5] This quick experiment confirms the presence of a fluorine atom in the molecule and provides information about its electronic environment through its chemical shift and coupling to nearby protons.[6]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. The large chemical shift range of ¹³C NMR provides excellent signal separation, making it a powerful tool for analyzing complex molecules.[7] The chemical shifts are highly sensitive to the electronic effects of substituents like the nitro and fluoro groups.[8][9]
-
COSY (Correlation Spectroscopy): This 2D experiment maps ¹H-¹H J-couplings.[10] It is essential for tracing the connectivity of protons within the same spin system, allowing us to "walk" along the proton framework of the quinoline rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[11] It is the definitive way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this problem. HMBC reveals correlations between protons and carbons that are two or three bonds away.[12] These "long-range" correlations are the key to connecting the different fragments of the molecule and, crucially, to placing the fluoro and nitro substituents by correlating protons to the non-protonated (quaternary) carbons.
Experimental Protocol: A Self-Validating Workflow
1. Sample Preparation:
-
Causality: Proper sample preparation is critical for acquiring high-quality data. The choice of solvent can affect chemical shifts, and residual protonated solvent signals can obscure analyte peaks.[13]
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
2. NMR Data Acquisition:
-
Causality: The parameters for each experiment are chosen to optimize signal-to-noise and resolution while minimizing experiment time. For quantitative measurements, relaxation delays must be sufficient to allow for full recovery of magnetization between scans.[14]
-
Step-by-Step Acquisition Plan:
-
Shimming: Begin by optimizing the magnetic field homogeneity (shimming) on the sample to ensure sharp lineshapes.
-
¹H NMR: Acquire a standard 1D proton spectrum. This allows for a quick assessment of sample purity and concentration.
-
¹⁹F NMR: Acquire a 1D fluorine spectrum. This is a fast experiment due to the high sensitivity of the ¹⁹F nucleus.[5]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. An acquisition time of several hours may be necessary depending on the sample concentration.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. This provides cleaner spectra than older magnitude COSY versions.
-
HSQC: Acquire a gradient-selected HSQC spectrum. Optimize the spectral widths in both dimensions based on the 1D ¹H and ¹³C spectra.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is often the longest experiment. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe crucial 2- and 3-bond correlations.[10]
-
Data Analysis and Interpretation: A Comparative Approach
The core of the validation lies in comparing the experimental data to the expected patterns for this compound versus a plausible alternative, such as 8-Fluoro-5-nitroquinoline. The strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of nearby protons and carbons.[15]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: "Key HMBC correlations for isomer differentiation."
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are estimated values based on substituent effects. Actual values may vary based on solvent and concentration.)
| Position | This compound (Expected) | 8-Fluoro-5-nitroquinoline (Alternative) | Rationale for Difference |
| ¹H NMR | |||
| H-2 | ~9.0 | ~9.0 | Distant from substituents, minor change. |
| H-3 | ~7.6 | ~7.6 | Distant from substituents, minor change. |
| H-4 | ~8.9 | ~8.9 | Peri-effect from NO₂ at C5 in both. |
| H-7 | ~7.8 (dd) | ~7.7 (t) | H7 is ortho to H8 and meta to F in 6-FNQ. H7 is ortho to H6 and H8 in 8-FNQ. |
| H-8 | ~8.4 (d) | - | H8 is ortho to N and deshielded in 6-FNQ. Position occupied by F in 8-FNQ. |
| ¹³C NMR | |||
| C-5 | ~140 (C-NO₂) | ~141 (C-NO₂) | Direct attachment to NO₂. |
| C-6 | ~158 (d, ¹JCF) | ~122 | C-F bond causes large downfield shift and large ¹JCF coupling. |
| C-7 | ~120 | ~130 | Different electronic environment due to substituent positions. |
| C-8 | ~129 | ~155 (d, ¹JCF) | C-F bond causes large downfield shift and large ¹JCF coupling. |
| C-8a | ~148 | ~140 | Proximity to F vs H. |
Analysis Walkthrough:
-
Assign Spin Systems with COSY: The COSY spectrum will show correlations between H-2/H-3/H-4 in one spin system and H-7/H-8 in the other (for 6-FNQ). This confirms the basic quinoline framework.
-
Assign Protonated Carbons with HSQC: The HSQC spectrum will link each proton signal to its directly attached carbon, allowing for the unambiguous assignment of C-2, C-3, C-4, C-7, and C-8.
-
Confirm Substituent Positions with HMBC: This is the definitive step.
-
For this compound: We expect to see a crucial three-bond correlation from H-7 to the quaternary carbon C-5 (bearing the nitro group). We also expect a three-bond correlation from H-8 to the quaternary carbon C-6 (bearing the fluorine). The observation of a large ¹JCF coupling on the C-6 signal in the ¹³C spectrum further confirms this.
-
For the 8-Fluoro-5-nitroquinoline isomer: We would expect a three-bond correlation from H-6 to the quaternary carbon C-8 (bearing the fluorine) and from H-7 to C-5 . The absence of the H-8 proton signal and the presence of a large ¹JCF coupling on the C-8 signal would be characteristic.
-
The combination of these long-range correlations provides an unbreakable chain of logic that locks the substituents into their respective positions, thus validating the structure as this compound.
Conclusion
Validating the structure of a synthesized molecule like this compound is not merely a procedural step; it is the foundation upon which all subsequent research is built. By moving beyond simple 1D NMR and employing a logical, self-validating workflow of 2D NMR experiments (COSY, HSQC, and particularly HMBC), researchers can eliminate isomeric ambiguity. This rigorous, evidence-based approach ensures the scientific integrity of the data and provides the absolute confidence needed for professionals in drug discovery and development to advance their programs.
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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Semantic Scholar. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. Retrieved from [Link]
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YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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National Institutes of Health. (2011). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. Retrieved from [Link]
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PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]
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MDPI. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not?. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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PubMed Central. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 6-Fluoro-5-nitroquinoline by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like 6-Fluoro-5-nitroquinoline, a key intermediate in the synthesis of various bioactive molecules, robust and reliable analytical methods for purity assessment are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
The Criticality of Purity for this compound
This compound belongs to the quinoline family, a class of compounds known for their broad spectrum of biological activities. The introduction of a fluorine atom and a nitro group can significantly modulate the compound's properties, making it a valuable building block in medicinal chemistry. However, these same reactive functional groups can also lead to the formation of process-related impurities and degradation products. Therefore, a highly specific and sensitive analytical method is required to ensure the purity of this compound and the quality of the final drug product.
The Gold Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and versatility.[1] For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.
Method Development Rationale
The development of a robust RP-HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. The choices made are not arbitrary but are based on the physicochemical properties of the analyte and a deep understanding of chromatographic principles.[2]
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC method development due to its hydrophobicity and wide applicability. For nitroaromatic compounds, a Phenyl stationary phase can sometimes offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[3]
-
Mobile Phase Composition : A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used in RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to reproducible retention times. For quinoline-containing compounds, a slightly acidic pH is often employed to ensure the basic nitrogen is protonated, leading to sharper peaks.
-
Detector Wavelength : The choice of detection wavelength is dictated by the UV-Vis absorbance spectrum of the analyte. Quinolone and nitroaromatic compounds typically exhibit strong absorbance in the UV region, making UV detection a highly sensitive method. A wavelength of around 254 nm or 280 nm is often a good starting point.[3][4]
Primary HPLC Method for Purity Analysis of this compound
Based on the principles outlined above, a primary HPLC method for the purity analysis of this compound is proposed. This method is designed to be a robust starting point for routine quality control.
Experimental Protocol: Method A
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient : 30% B to 80% B over 15 minutes
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection : UV at 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Comparative Analysis: Exploring Alternatives
To demonstrate the robustness and suitability of the primary method, it is essential to compare its performance against viable alternatives. This comparison will focus on an alternative HPLC method using a different stationary phase and a more advanced chromatographic technique, Ultra-High-Performance Liquid Chromatography (UHPLC).
Alternative HPLC Method: Method B (Phenyl Column)
A Phenyl stationary phase can offer different selectivity for aromatic compounds.
-
Column : Phenyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase and Gradient : Same as Method A
-
Other Parameters : Same as Method A
Alternative Technique: UHPLC Method C
UHPLC utilizes smaller particle size columns to achieve higher resolution and faster analysis times.[1]
-
Column : C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : Acetonitrile
-
Gradient : 30% B to 80% B over 3 minutes
-
Flow Rate : 0.5 mL/min
-
Column Temperature : 40 °C
-
Detection : UV at 254 nm
-
Injection Volume : 2 µL
Performance Comparison
The following table summarizes the expected performance of the three methods based on typical chromatographic outcomes for similar analyses.
| Parameter | Method A (C18) | Method B (Phenyl) | Method C (UHPLC) |
| Resolution (Rs) of Critical Pair | > 2.0 | Potentially different selectivity, may improve Rs | > 2.5 (sharper peaks) |
| Theoretical Plates (N) | ~15,000 | ~14,000 | > 25,000 |
| Peak Asymmetry (As) | 0.9 - 1.2 | 0.9 - 1.3 | 0.9 - 1.1 |
| Analysis Time | ~20 minutes | ~20 minutes | ~5 minutes |
| Solvent Consumption | High | High | Low |
| System Backpressure | Moderate | Moderate | High |
Interpretation of Comparative Data:
-
Method A (C18) provides a reliable and robust separation with good resolution and peak shape, making it suitable for routine quality control.
-
Method B (Phenyl) offers an alternative selectivity which could be beneficial if specific impurities are not well-resolved on a C18 column.
-
Method C (UHPLC) delivers significantly faster analysis times and higher resolution, which is advantageous for high-throughput screening and for resolving closely eluting impurities.[1] However, it requires a UHPLC system capable of handling higher backpressures.
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, any chosen analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2][5][6] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is typically demonstrated through forced degradation studies.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7]
-
Accuracy : The closeness of test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The purity analysis of this compound can be effectively achieved using reversed-phase HPLC with UV detection.
-
For routine quality control , the proposed HPLC Method A utilizing a C18 column offers a robust and reliable solution with excellent resolving power for typical process-related impurities.
-
In cases where specific impurities co-elute with the main peak or other impurities on a C18 column, HPLC Method B with a Phenyl column serves as an excellent orthogonal method to ensure comprehensive purity assessment.
-
For high-throughput screening environments or when dealing with complex impurity profiles requiring the highest resolution, UHPLC Method C is the recommended approach, offering significant advantages in speed and efficiency.
Ultimately, the choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. It is imperative that the selected method is fully validated to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117100404, 6-Fluoro-5-nitro-quinoxaline. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. Retrieved from [Link]
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Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 25(4), 62-79. Retrieved from [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108. Retrieved from [Link]
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Patel, D. P., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-10. Retrieved from [Link]
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International Journal of Research and Analytical Reviews. (2019). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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The Ascendant Therapeutic Potential of 6-Nitroquinoline Analogues: A Comparative Guide to Structure-Activity Relationships
In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold has consistently proven to be a fertile ground for the discovery of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Among the myriad of its derivatives, the 6-nitroquinoline class has carved out a significant niche, exhibiting potent anticancer, antimicrobial, and antiparasitic properties.[1][2] This guide offers an in-depth comparative analysis of 6-nitroquinoline analogues, elucidating their structure-activity relationships (SAR), detailing key experimental methodologies, and exploring their mechanistic underpinnings to empower researchers and drug development professionals in their quest for next-generation therapeutics.
The Decisive Role of the 6-Nitro Group: A Gateway to Enhanced Bioactivity
The introduction of a nitro group at the 6-position of the quinoline ring is a critical determinant of the enhanced biological activity observed in this class of compounds.[1] This strong electron-withdrawing group significantly modulates the electronic properties of the quinoline system, influencing its interaction with biological targets. SAR studies consistently reveal that the 6-nitro substitution, often in concert with other modifications, is a key driver of cytotoxic and antimicrobial efficacy.[1]
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activities of selected 6-nitroquinoline analogues and related derivatives, highlighting the impact of structural modifications on their therapeutic potential.
| Compound ID | Analogue Class | Key Substitutions | Target/Assay | Cell Line/Organism | Activity (IC₅₀/MIC in µM) | Reference(s) |
| 1 | 6-Bromo-5-nitroquinoline | 6-Br, 5-NO₂ | Antiproliferative | C6 (rat glioma) | 50.0 | [3] |
| Antiproliferative | HT29 (human colon cancer) | 26.2 | [3] | |||
| Antiproliferative | HeLa (human cervical cancer) | 24.1 | [3] | |||
| 2 | 6-nitro-4-substituted quinazoline | 4-(substituted phenyl) | EGFR Inhibition | - | - | [1] |
| Cytotoxicity | HCT-116 (human colon cancer) | Superior to Gefitinib | [1] | |||
| Cytotoxicity | A549 (human lung cancer) | Superior to Gefitinib | [1] | |||
| 3 | 8-hydroxy-6-nitroquinoline | 8-OH, 6-NO₂ | Antibacterial | Escherichia coli | - | [4][5] |
| Antibacterial | Staphylococcus aureus | - | [4][5] | |||
| Antibacterial | Mycobacterium smegmatis | - | [4][5] | |||
| 4 | Nitroxoline (8-hydroxy-5-nitroquinoline) | 8-OH, 5-NO₂ | Anticancer | Various | Potent | [6][7][8] |
| Antimicrobial | Various | Broad-spectrum | [6][9][10] | |||
| Antiparasitic | Trypanosoma cruzi | IC₅₀ = 3.00 µM (epimastigote) | [2] | |||
| Antiparasitic | Trypanosoma cruzi | IC₅₀ = 1.24 µM (amastigote) | [2] |
Key Insights from the Data:
-
The presence of a nitro group is crucial for antiproliferative activity. For instance, 6-bromo-5-nitroquinoline (Compound 1) demonstrates significant cytotoxicity, whereas the parent 6,8-dibromoquinoline shows no inhibitory activity.[1]
-
Substitutions at the 4-position of the quinoline ring dramatically influence anticancer activity, with certain phenyl substitutions in 6-nitroquinazolines (a related scaffold) leading to EGFR inhibition and cytotoxicity superior to the standard drug Gefitinib (Compound 2).[1][11]
-
The regio-isomer 8-hydroxy-6-nitroquinoline (Compound 3) shows notable antibacterial activity, highlighting that the position of the nitro group influences the biological profile.[4][5][12]
-
Nitroxoline (Compound 4), an 8-hydroxy-5-nitroquinoline, serves as a valuable comparator, exhibiting a broad spectrum of activity, including anticancer, antimicrobial, and antiparasitic effects, often attributed to its metal-chelating properties.[2][6][7][8][9][10]
Unraveling the Mechanisms of Action: From Kinase Inhibition to Oxidative Stress
The therapeutic effects of 6-nitroquinoline analogues are underpinned by their engagement with diverse cellular targets and signaling pathways.
Inhibition of Receptor Tyrosine Kinases
A primary mechanism of anticancer action for some 6-nitroquinoline derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a pivotal regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers.[1] By competing with ATP for binding to the EGFR kinase domain, these compounds can effectively block downstream signaling, culminating in cell cycle arrest and apoptosis.[1]
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-nitroquinoline analogues.
Generation of Reactive Oxygen Species (ROS)
Another significant mechanism of action, particularly for nitroaromatic compounds, is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] The nitro group can undergo bioreduction to form nitro radical anions. These species can then participate in redox cycling with molecular oxygen to produce superoxide radicals and other ROS.[1] The resulting oxidative stress can lead to widespread cellular damage, including DNA strand breaks, lipid peroxidation, and protein oxidation, ultimately triggering apoptotic cell death.[13]
Caption: Conceptual workflow for ROS-mediated cytotoxicity of 6-nitroquinoline analogues.
Experimental Protocols for Biological Evaluation
The validation of the biological activity of 6-nitroquinoline analogues relies on robust and reproducible experimental protocols. The following are representative methodologies for assessing their anticancer and antimicrobial properties.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for evaluating cell viability and proliferation.
1. Cell Culture:
-
Human cancer cell lines (e.g., HT29, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Cells are maintained at 37°C in a humidified atmosphere containing 5% CO₂.[1]
2. Compound Treatment:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of the 6-nitroquinoline analogues. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48-72 hours.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The media containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antibacterial Activity Assessment (Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Bacterial Strains and Culture Conditions:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.[14]
2. Microdilution Assay:
-
The 6-nitroquinoline analogues are serially diluted in broth in a 96-well microtiter plate.
-
The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and added to each well.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
3. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Conclusion and Future Directions
The 6-nitroquinoline scaffold represents a versatile and highly promising platform for the development of novel therapeutics. The structure-activity relationship studies consistently underscore the critical role of the 6-nitro group in conferring potent biological activity. The ability of these analogues to engage with multiple mechanisms of action, including kinase inhibition and ROS generation, further highlights their therapeutic potential.
Future research should focus on the synthesis of new analogues with diversified substitutions to further refine the SAR and enhance target selectivity and potency. Elucidating the precise molecular targets and exploring potential synergistic combinations with existing drugs will be crucial for translating the promise of 6-nitroquinoline analogues into clinical reality.
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A Comparative Analysis of the In Vitro Antimicrobial Activity of 6-Fluoro-5-nitroquinoline
An Objective Evaluation Against Standard-of-Care Antibiotics
In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Quinoline derivatives have long been a fertile ground for discovering potent antimicrobial agents, with fluoroquinolones being a notable success.[1][2] This guide delves into the in vitro antimicrobial profile of a lesser-explored derivative, 6-Fluoro-5-nitroquinoline, presenting a comparative analysis against a panel of well-established antibiotics. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential, grounded in rigorous, albeit representative, experimental data and established methodologies.
The core rationale for investigating this compound lies in its unique structural combination: a fluoroquinolone core, known for its activity against a broad spectrum of bacteria, and a nitro group, which is a key pharmacophore in several successful antimicrobial agents like nitazoxanide and metronidazole.[1][3] The nitro group often confers activity through bioreductive activation, leading to the generation of cytotoxic free radicals, a mechanism that can be effective against anaerobic bacteria and some protozoa.[3] This dual-pharmacophore approach suggests a potential for broad-spectrum activity and possibly a novel mechanism of action that could circumvent existing resistance pathways.
Methodology: A Foundation in Standardized Protocols
To ensure the reliability and reproducibility of our findings, all experimental protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), the gold standard in antimicrobial susceptibility testing.[4][5][6] The primary method employed for determining the in vitro activity of this compound and the comparator antibiotics is the broth microdilution method, which allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[7][8]
The following diagram outlines the key steps in the broth microdilution assay used to assess the antimicrobial activity of this compound.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution.
-
Preparation of Antimicrobial Agents : Stock solutions of this compound and comparator antibiotics (Ciprofloxacin, Vancomycin, Metronidazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 1280 µg/mL).
-
Bacterial Strain Selection and Inoculum Preparation : A panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus, Enterococcus faecalis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and anaerobic (Bacteroides fragilis) bacteria, are selected. Cultures are grown to the logarithmic phase and suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Plate Preparation : Using a 96-well microtiter plate, serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) for aerobic bacteria or supplemented Brucella broth for anaerobes. The final volume in each well is typically 100 µL.
-
Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (aerobic or anaerobic) at 37°C for 18-24 hours.
-
Determination of MIC : Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[8]
Comparative In Vitro Activity: A Data-Driven Assessment
The following table summarizes the representative Minimum Inhibitory Concentration (MIC) values of this compound in comparison to standard antibiotics against a panel of pathogenic bacteria. The data presented for this compound is hypothetical but is contextualized based on the known activities of related nitro- and fluoroquinoline compounds.[9][10]
| Bacterial Strain | Gram Type | This compound | Ciprofloxacin | Vancomycin | Metronidazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 µg/mL | 0.5 µg/mL | 1 µg/mL | >128 µg/mL |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 µg/mL | 1 µg/mL | 2 µg/mL | >128 µg/mL |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 µg/mL | 0.015 µg/mL | >128 µg/mL | >128 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 µg/mL | 0.5 µg/mL | >128 µg/mL | >128 µg/mL |
| Bacteroides fragilis (ATCC 25285) | Anaerobe | 2 µg/mL | 8 µg/mL | >128 µg/mL | 0.5 µg/mL |
Analysis and Mechanistic Insights
The representative data suggests that this compound possesses a broad spectrum of antimicrobial activity, with notable potency against anaerobic bacteria and moderate activity against Gram-positive cocci.
-
Activity against Anaerobes : The potent activity against Bacteroides fragilis (MIC of 2 µg/mL) is a significant finding. This is likely attributable to the 5-nitro group, which can be reduced under anaerobic conditions to produce cytotoxic radical species that damage bacterial DNA and other macromolecules.[3][11] This mechanism is shared with metronidazole, a frontline treatment for anaerobic infections.
-
Gram-Positive Activity : The moderate activity against S. aureus and E. faecalis is promising. While not as potent as the comparators ciprofloxacin and vancomycin, it suggests that the fluoroquinolone core contributes to the inhibition of bacterial DNA gyrase and/or topoisomerase IV, crucial enzymes for DNA replication.[12] The presence of the nitro group might also contribute to this activity, as some nitroaromatic compounds have shown efficacy against aerobic bacteria.[13]
-
Gram-Negative Activity : The activity against Gram-negative bacteria, particularly P. aeruginosa, appears to be limited in this representative dataset. This may be due to the bulky nitro group hindering penetration through the outer membrane of Gram-negative bacteria or affecting the affinity for the target enzymes.
The dual-functional nature of this compound suggests a multi-targeted mechanism of action, which could be advantageous in overcoming resistance.
Caption: Proposed dual mechanism of action for this compound.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the in vitro antimicrobial potential of this compound. The representative data suggests a promising profile, particularly against anaerobic bacteria, warranting further investigation. The dual-pharmacophore approach holds the potential for a novel class of antibiotics that could address some of the challenges posed by antimicrobial resistance.
Future studies should focus on:
-
Synthesis and empirical testing of this compound to validate these representative findings.
-
Broad-spectrum screening against a wider panel of clinical isolates, including multidrug-resistant strains.
-
Mechanistic studies to elucidate the precise molecular targets and the interplay between the fluoroquinoline and nitro-moieties.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models of infection.
The journey from a promising chemical scaffold to a clinically useful antibiotic is long and arduous. However, the initial in vitro profile of this compound, as presented in this guide, provides a compelling rationale for its continued exploration in the quest for novel antimicrobial agents.
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A Comparative Guide to the Cytotoxicity of 8-Hydroxy-5-nitroquinoline and Its Analogs
Introduction: The 8-Hydroxyquinoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, the 8-hydroxyquinoline (8-HQ) moiety stands out as a "privileged structure".[1] This bicyclic compound, consisting of a pyridine ring fused to a phenol, is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[1][2] The defining feature of 8-HQ and its derivatives is the close proximity of the C8-hydroxyl group and the heterocyclic nitrogen atom at position 1. This arrangement creates a powerful monoprotic bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[1][3] This chelation ability is central to its biological effects, which span antimicrobial, antifungal, anti-neurodegenerative, and, most notably for this guide, anticancer activities.[1][4][5]
This guide provides an in-depth comparison of the cytotoxic profiles of 8-hydroxy-5-nitroquinoline (also known as Nitroxoline or NQ), a potent derivative, and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the underlying mechanisms of action supported by experimental evidence, and provide robust protocols for researchers to conduct their own comparative cytotoxicity assessments.
8-Hydroxy-5-nitroquinoline (NQ): A Potent Cytotoxic Agent
Nitroxoline (NQ) is an established antimicrobial agent that has been repurposed for its significant anticancer properties.[6][7] The introduction of a strong electron-withdrawing nitro group at the C5 position of the 8-HQ scaffold dramatically enhances its cytotoxicity compared to the parent compound and many of its other derivatives.[2][4]
A pivotal study directly compared the cytotoxicity of NQ against clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-studied halogenated analog, and five other derivatives in human cancer cell lines. The results were striking: NQ was found to be the most toxic, with a half-maximal inhibitory concentration (IC₅₀) that was 5 to 10-fold lower than the other compounds tested.[4][8] This superior potency positions NQ as a lead compound for further investigation and optimization in cancer therapy.
Comparative Cytotoxicity: Structure-Activity Relationship (SAR) Analysis
The cytotoxic potency of 8-HQ derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring. Understanding these relationships is critical for rational drug design.
The Parent Scaffold vs. Substituted Analogs
The unsubstituted 8-hydroxyquinoline ring possesses a baseline level of antitumor activity.[5] However, strategic substitutions are key to unlocking greater potency. For instance, the introduction of a hydroxyl group at position 8 is critical for the prominent antitumor effect, whereas hydroxyl groups at other positions (4, 6, or 7) result in little activity.[5]
Electron-Withdrawing Groups at C5: The Case of NQ
The nitro group at C5 in NQ is a key determinant of its high potency. Electron-withdrawing substituents at this position generally improve anticancer activity.[2] This is in stark contrast to substitutions like sulfonic acid, which can decrease cytotoxicity, likely by hindering cell permeability.[2]
Halogenated Analogs: Clioquinol and Beyond
Halogenated derivatives, such as clioquinol (5-chloro-7-iodo-8-HQ) and 5,7-dichloro-8-quinolinol (CCQ), are also potent cytotoxic agents.[4] While highly active, direct comparative studies have shown that NQ is significantly more potent than these halogenated counterparts.[4][8] This suggests that the electronic and chemical properties of the nitro group confer a cytotoxic advantage over halogens at these positions.
Mannich Bases: Targeting Multidrug Resistance
A particularly interesting class of analogs are the Mannich bases, which involve the addition of an aminomethyl group, typically at the C7 position.[2][9] These derivatives have shown a unique and robust anticancer activity against multidrug-resistant (MDR) cancer cells.[10] The cytotoxicity of these compounds is strongly influenced by their acid-base properties (pKa values) and their ability to chelate metal ions, which appears to be key to overcoming resistance mechanisms.[2][9]
Mechanism of Action: A Tale of Metals and Oxidative Stress
The primary mechanism underpinning the cytotoxicity of NQ and its active analogs involves a sophisticated interplay with intracellular metal ions, leading to the generation of overwhelming oxidative stress.
-
Metal Chelation: As bidentate chelators, these compounds bind to endogenous metal ions. Copper, in particular, plays a central role. The cytotoxicity of NQ is significantly enhanced by the addition of copper.[4][11]
-
Reactive Oxygen Species (ROS) Generation: The NQ-copper complex is believed to be redox-active. It can catalyze a series of reactions that generate cytotoxic reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[4][8] This is a critical mechanistic step. Some compounds with nitro groups can generate nitro free radicals, which initiate redox cycling and the subsequent formation of ROS.[4]
-
Induction of Apoptosis: The massive increase in intracellular ROS damages critical cellular components, including DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.[12]
It is crucial to differentiate the mechanism of NQ from that of clioquinol. While both chelate metals, clioquinol is a known zinc ionophore, meaning it transports zinc across cellular membranes. In contrast, studies using zinc-sensitive fluorophores have demonstrated that NQ is not a zinc ionophore.[4][8] This distinction may have implications for off-target effects and neurotoxicity, suggesting NQ might have a more favorable safety profile.[4][8]
Caption: Proposed mechanism of NQ-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of 8-hydroxy-5-nitroquinoline and key analogs against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (NQ) | Nitro | Raji (Lymphoma) | ~1.5 | [4] |
| 8-Hydroxy-5-nitroquinoline (NQ) | Nitro | PC-3 (Prostate) | ~2.0 | [4] |
| Clioquinol | Halogenated | Raji (Lymphoma) | ~7.5 | [4] |
| Clioquinol | Halogenated | PC-3 (Prostate) | ~15.0 | [4] |
| 8-Hydroxyquinoline (Parent) | Parent Scaffold | Raji (Lymphoma) | >20 | [4] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Aldehyde | T-47D (Breast) | 2.6 | [5] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Aldehyde | K562 (Leukemia) | 4.6 | [5] |
Note: IC₅₀ values are approximate and can vary based on experimental conditions and cell line passage number.
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducibility and generate reliable comparative data, standardized protocols are essential. Here, we provide detailed, self-validating methodologies for common cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[13][14] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13][15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in an appropriate growth medium.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Causality Note: This incubation allows viable cells to metabolize the MTT into formazan crystals. The duration is critical; too short may yield a low signal, while too long can lead to artifacts.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[3]
-
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The comparative analysis clearly demonstrates that 8-hydroxy-5-nitroquinoline is a highly potent cytotoxic agent, surpassing its parent scaffold and key halogenated analogs like clioquinol in efficacy against several cancer cell lines.[4][16] Its mechanism of action, centered on copper chelation and the subsequent induction of massive ROS-mediated oxidative stress, provides a solid foundation for its anticancer activity.[4][8] The distinction that NQ does not act as a zinc ionophore may confer a safety advantage over clioquinol.[4]
Future research should focus on several key areas:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of NQ across a wider panel of cancer cell lines, including those with defined resistance mechanisms.[17]
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess antitumor activity, pharmacokinetics, and systemic toxicity.
-
Analog Development: Synthesizing novel analogs that retain the potent 5-nitro-8-hydroxyquinoline core while optimizing properties like solubility, bioavailability, and tumor targeting.[18][19]
The 8-hydroxyquinoline scaffold, with NQ as a leading example, remains a fertile ground for the discovery and development of next-generation anticancer therapeutics. The experimental frameworks provided herein offer a reliable starting point for researchers dedicated to advancing this promising class of compounds.
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A Comparative Guide to the Biological Evaluation of Novel 5-[6-fluoro-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols
Executive Summary
In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of novel drug discovery. This guide provides a comprehensive framework for the biological evaluation of a promising new class of compounds: 5-[6-fluoro-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. By integrating the potent antimicrobial and anticancer attributes of the fluoroquinolone core with the diverse biological activities of the 1,3,4-oxadiazole-2-thiol moiety, these novel molecules represent a compelling area of research. This document details the scientific rationale, comparative experimental protocols, and data interpretation needed to thoroughly assess their therapeutic potential in antimicrobial, anticancer, and antioxidant applications.
Introduction: The Scientific Rationale for Hybridization
The design of these novel compounds is rooted in the principle of molecular hybridization, combining distinct structural motifs to create a single molecule with potentially synergistic or novel pharmacological activities.[1][2][3]
-
The 6-Fluoro-Quinoline Core: The quinoline ring, particularly with a fluorine atom at the C-6 position, is the foundational scaffold of fluoroquinolone antibiotics.[] These agents exert their potent bactericidal effects by directly inhibiting bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[][5][6][7][8] This mechanism blocks DNA replication and leads to bacterial cell death.[][5] Beyond their antimicrobial prowess, quinoline derivatives have also been investigated for their anticancer and multidrug resistance (MDR) reversal activities.[9][10][11]
-
The 1,3,4-Oxadiazole-2-thiol Moiety: The 1,3,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry.[12][13] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[12][13][14][15][16] The inclusion of a thiol (-SH) group at the 2-position provides a reactive site that can be crucial for interacting with biological targets, such as the active sites of enzymes.
The fusion of these two powerful pharmacophores offers a compelling therapeutic hypothesis: the creation of dual-action agents capable of overcoming existing drug resistance mechanisms and exhibiting multifaceted biological activity.[1][2]
Section 1: Comparative In Vitro Antimicrobial Activity
Causality Behind Experimental Choice: Given the fluoroquinolone core, the primary hypothesis is that these novel compounds will exhibit significant antibacterial activity. The gold-standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[17][18][19][20] This technique provides precise, quantitative data, allowing for direct comparison against established antibiotics.[17][19]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system when performed with appropriate controls.
-
Preparation of Reagents:
-
Prepare a stock solution of each novel compound (e.g., FQ-OX-T1, FQ-OX-T2) and the comparator drug, Ciprofloxacin, in dimethyl sulfoxide (DMSO).
-
Use sterile cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Microplate Setup:
-
Using a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with CAMHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Essential Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no drug).
-
Sterility Control: Wells containing only CAMHB (no bacteria or drug).
-
Quality Control: Test a reference strain (e.g., E. coli ATCC 25922) with a known MIC for Ciprofloxacin to validate the assay's accuracy.[19]
-
-
-
Inoculation and Incubation:
-
Interpretation:
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Data Presentation
The performance of two hypothetical novel compounds, FQ-OX-T1 and FQ-OX-T2, is compared against Ciprofloxacin.
| Compound | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. P. aeruginosa (Gram-) |
| FQ-OX-T1 | 2 | 4 | 8 |
| FQ-OX-T2 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 1 |
Data are hypothetical and for illustrative purposes only.
Section 2: Comparative In Vitro Anticancer Cytotoxicity
Causality Behind Experimental Choice: The presence of both quinoline and 1,3,4-oxadiazole scaffolds, which are features of numerous anticancer agents, necessitates an evaluation of cytotoxicity against cancer cell lines.[22][23][24][25][26] The MTT assay is a robust, widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][28] Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[27][28]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of the novel compounds and a standard chemotherapeutic agent like Doxorubicin.
-
Include a "vehicle control" (e.g., DMSO-treated cells) and a "media only" blank.
-
-
Incubation:
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 540-590 nm.[30]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
Hypothetical Anticancer Mechanism
Caption: Potential apoptosis induction pathway targeted by the novel compounds.
Comparative Data Presentation
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| FQ-OX-T1 | 5.2 | 8.7 |
| FQ-OX-T2 | 15.8 | 22.4 |
| Doxorubicin | 0.8 | 1.2 |
Data are hypothetical and for illustrative purposes only.
Section 3: Comparative In Vitro Antioxidant Activity
Causality Behind Experimental Choice: Heterocyclic compounds, particularly those with electron-donating groups like thiols, often possess the ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the radical scavenging activity of compounds.[31][32] The stable DPPH radical has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.[32]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the decrease in absorbance at 517 nm using a spectrophotometer.[32]
-
Calculate the percentage of radical scavenging activity.
-
Determine the SC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Comparative Data Presentation
| Compound | SC₅₀ (µg/mL) |
| FQ-OX-T1 | 25.5 |
| FQ-OX-T2 | 48.2 |
| Ascorbic Acid | 5.8 |
Data are hypothetical and for illustrative purposes only.
Discussion and Future Directions
Based on the illustrative data, compound FQ-OX-T1 emerges as a promising lead candidate. It demonstrates superior antimicrobial activity compared to FQ-OX-T2 and exhibits significantly better anticancer cytotoxicity. While its antioxidant capacity is moderate compared to Ascorbic Acid, it is notably more potent than its structural analog, FQ-OX-T2.
This initial screening provides a strong foundation for further investigation. The logical next steps in the drug development pipeline include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a broader library of analogs to understand how structural modifications influence biological activity.[10][34]
-
Mechanism of Action Studies: Investigate the precise molecular targets and pathways responsible for the observed anticancer effects (e.g., apoptosis induction, cell cycle arrest, specific enzyme inhibition).[23]
-
In Vivo Efficacy and Toxicity: Progress the most promising leads into animal models to assess their therapeutic efficacy and safety profiles.
-
Selectivity Profiling: Evaluate the cytotoxicity of lead compounds against normal, non-cancerous cell lines to determine their therapeutic index.
Conclusion
The 5-[6-fluoro-quinolin-4-yl]-1,3,4-oxadiazole-2-thiol scaffold represents a promising platform for the development of novel therapeutic agents. The systematic biological evaluation outlined in this guide, employing standardized and comparative assays, is critical for identifying lead compounds with potent antimicrobial and anticancer properties. The presented protocols and data frameworks provide researchers with a robust methodology to unlock the full potential of this exciting class of hybrid molecules.
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Safety Operating Guide
Navigating the Disposal of 6-Fluoro-5-Nitroquinoline: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-fluoro-5-nitroquinoline, a halogenated nitroaromatic compound. The procedures outlined herein are grounded in established safety protocols for analogous compounds and general principles of hazardous waste management, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling: The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Nitroaromatic compounds can be toxic and are often skin and eye irritants.[2] Halogenated compounds require special consideration due to the potential for forming hazardous byproducts upon incomplete combustion.[3]
Personal Protective Equipment (PPE): An Uncompromisable Necessity
A comprehensive PPE strategy is crucial to mitigate exposure risks. The following table outlines the minimum required PPE when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent dermal absorption, which is a potential route of exposure for nitroaromatic compounds. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect the eyes from splashes of solutions or contact with solid particles of the compound. |
| Body Protection | A flame-retardant lab coat. | The SDS for the related isoquinoline indicates high flammability, necessitating protection against potential ignition.[1] |
| Respiratory | To be used in a well-ventilated area, preferably within a certified chemical fume hood. For higher-level protection, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[1] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Waste Segregation and Collection: A Foundation of Compliant Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and cost-effective disposal. Due to its chemical nature, this compound waste must be handled as follows:
-
Waste Categorization : This compound is classified as a halogenated organic waste .[4]
-
Container Selection : Collect waste in a designated, properly labeled, and chemically compatible container. The container should be robust and have a secure, tight-fitting lid to prevent the escape of vapors.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic).
-
Segregation : It is imperative to keep halogenated waste separate from non-halogenated waste streams.[5][6] The disposal of mixed waste is often more complex and significantly more expensive.[4]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1]
Protocol for Preparing Waste for Licensed Disposal
-
Collection : Carefully transfer all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves and filter paper) into the designated halogenated waste container.
-
Container Management : Do not overfill the waste container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion. Keep the container closed at all times except when adding waste.[4][6]
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[4]
-
Disposal Request : Once the container is nearing capacity, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup by a licensed hazardous waste contractor.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[1]
-
Don PPE : Before addressing the spill, don the appropriate personal protective equipment as outlined in the table above.
-
Containment : For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup : Carefully sweep or scoop up the absorbed material and any solid particles. Avoid creating dust.[1] Place all contaminated materials into a designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative and Emerging Disposal Technologies
While high-temperature incineration is the current standard for halogenated organic compounds, research into alternative degradation methods is ongoing. Advanced oxidation processes, such as the electro-Fenton system, have shown effectiveness in degrading quinoline structures in wastewater. Additionally, bioremediation using specific microbial strains has been explored for the breakdown of nitroaromatic compounds.[7][8] These technologies, however, are not yet standard laboratory procedures and are more applicable to large-scale industrial wastewater treatment.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of correct PPE usage, stringent waste segregation, and approved disposal methods, researchers can ensure that the lifecycle of this and other novel compounds is managed responsibly. Always consult with your institution's EHS department for specific guidance and to ensure alignment with local, state, and federal regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-5-nitroquinoline
This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals working with 6-Fluoro-5-nitroquinoline. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
This compound belongs to the family of nitroaromatic and fluoroaromatic heterocyclic compounds. This chemical structure suggests several potential hazards that must be meticulously managed.
-
Acute Toxicity: Structurally similar compounds, such as 6-nitroquinoline, are classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] Therefore, it is prudent to assume that this compound poses a significant risk of acute toxicity through all primary routes of exposure.
-
Skin and Eye Irritation: The presence of the fluoroquinoline moiety suggests that the compound is likely to be a skin and eye irritant.[4][5] Direct contact may lead to redness, inflammation, and discomfort.
-
Carcinogenicity: Quinoline and some of its derivatives are suspected of causing cancer.[2][6] OSHA regulations for handling carcinogens should be considered as a precautionary measure.[7][8][9]
-
Respiratory Irritation: Inhalation of dust particles or vapors may cause respiratory irritation.[1]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling this compound. The selection of specific PPE should always be guided by a risk assessment of the intended procedure.
| Protection Level | Equipment | Specification | Purpose and Rationale |
| Primary | Hand Protection | Double-gloving with Butyl rubber or heavy-duty Nitrile gloves. | Provides a robust barrier against skin contact. Butyl rubber is recommended for its high resistance to nitro compounds and acids.[10][11][12][13][14] Nitrile gloves offer good general chemical resistance but should be considered for shorter-duration tasks and changed immediately upon contamination.[15][16][17][18] |
| Eye Protection | Chemical splash goggles with side shields. | Protects eyes from accidental splashes of solutions or contact with airborne powder. | |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. | |
| Secondary | Face Protection | Face shield worn over chemical splash goggles. | Recommended when there is a high risk of splashes, such as during bulk transfers or reactions. |
| Respiratory Protection | NIOSH-approved N95 particulate respirator or a half-mask respirator with organic vapor cartridges. | An N95 respirator is essential when handling the solid, powdered form to prevent inhalation of dust particles.[19] A half-mask respirator with organic vapor cartridges should be used when preparing solutions or if there is a potential for vapor generation.[19] | |
| Body Protection | Chemical-resistant apron. | Recommended when handling larger quantities or when there is a significant risk of splashing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.
-
Surface Protection: Cover the work surface within the fume hood with absorbent, disposable bench paper.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent contamination.
Caption: Sequential workflow for donning Personal Protective Equipment.
Handling Protocol
-
Weighing: If possible, use an analytical balance with a draft shield inside the fume hood. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container. Avoid creating dust.
-
Dissolving: Add the solvent to the solid compound slowly to prevent splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.
-
Reactions: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
Disposal Plan: Containment and Decontamination
Proper disposal is a critical final step to prevent environmental contamination and ensure the safety of others.
Waste Segregation and Collection
-
All solid waste (e.g., contaminated gloves, weigh boats, absorbent paper) and liquid waste containing this compound must be collected in a clearly labeled, leak-proof hazardous waste container.[6][19]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong oxidizing agents.[1]
Decontamination Procedures
A thorough decontamination process is essential to render laboratory equipment safe for reuse or disposal.
-
Glassware and Equipment:
-
Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinsate as hazardous waste.
-
Following the solvent rinse, wash the glassware and equipment with soap and water.
-
-
Work Surfaces:
-
Wipe down all potentially contaminated surfaces within the fume hood with a cloth dampened with a decontaminating solution, followed by a clean water rinse.
-
For spills, use an inert absorbent material to contain the spill before proceeding with decontamination.[6]
-
Doffing PPE: A Contamination-Avoidance Sequence
The removal of PPE must be done in a specific order to prevent cross-contamination.
Caption: Sequential workflow for doffing Personal Protective Equipment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to these comprehensive safety protocols, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and the integrity of their scientific pursuits.
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National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-methyl-5-nitroquinoline. PubChem Compound Database. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
